Product packaging for 2-(4-bromophenyl)-1H-imidazole(Cat. No.:CAS No. 176961-53-8)

2-(4-bromophenyl)-1H-imidazole

Cat. No.: B070455
CAS No.: 176961-53-8
M. Wt: 223.07 g/mol
InChI Key: IRIGPPDONXVEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-bromophenyl)-1H-imidazole is a versatile brominated aromatic imidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and a privileged scaffold for the development of novel therapeutic agents. Its primary research value lies in its structure, which incorporates an imidazole heterocycle linked to a para-brominated phenyl ring. The imidazole moiety is a key pharmacophore found in numerous biologically active molecules, capable of engaging in hydrogen bonding and coordination with metal ions, while the bromophenyl group offers a site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B070455 2-(4-bromophenyl)-1H-imidazole CAS No. 176961-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIGPPDONXVEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470728
Record name 2-(4-bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176961-53-8
Record name 2-(4-bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-(4-bromophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound 2-(4-bromophenyl)-1H-imidazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities exhibited by imidazole-containing structures.[1][2][3][4][5] This document outlines a common and efficient synthetic protocol, details expected analytical characterization data, and presents a visual representation of the synthetic workflow.

Introduction

The imidazole nucleus is a fundamental scaffold in a variety of biologically active molecules, including natural products and synthetic drugs.[4][6] Its derivatives have demonstrated a wide range of pharmacological properties, such as antibacterial, anti-inflammatory, and anticancer activities.[1][2][3][7] The introduction of a 4-bromophenyl substituent at the 2-position of the imidazole ring provides a key site for further functionalization, making this compound a valuable building block in drug discovery and development.

Synthesis of this compound

A prevalent and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles, including derivatives of the target compound, is the Radziszewski reaction and its modern variations.[6][8][9][10][11] This one-pot synthesis typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, a closely related analogue, benzil, 4-bromobenzaldehyde, and ammonium acetate are commonly employed.[12]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for the synthesis of 2-aryl-1H-imidazoles.[1][2]

Materials:

  • Benzil

  • 4-Bromobenzaldehyde

  • Ammonium acetate

  • Ethanol

  • Amberlite IR-120(H) resin (or another suitable acid catalyst)[1][2]

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, combine benzil (1.0 mmol), 4-bromobenzaldehyde (1.0 mmol), ammonium acetate (3.5 mmol), and Amberlite IR-120(H) (0.15 g) in ethanol (8 mL).[1]

  • Stir the mixture and heat under reflux at 100°C.[1][2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).[1]

  • Upon completion of the reaction, filter the hot solution to remove the catalyst.[1]

  • Pour the filtrate into ice-cold water to precipitate the solid product.[1]

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.

Synthesis_Workflow reagents Benzil (1.0 mmol) 4-Bromobenzaldehyde (1.0 mmol) Ammonium Acetate (3.5 mmol) Amberlite IR-120(H) (0.15 g) Ethanol (8 mL) reaction Reflux at 100°C (Monitored by TLC) reagents->reaction Mixing filtration Hot Filtration reaction->filtration Reaction Completion precipitation Precipitation in Ice-Cold Water filtration->precipitation Removal of Catalyst collection Filtration and Washing precipitation->collection Product Formation purification Recrystallization collection->purification Crude Product product Purified 2-(4-bromophenyl)- 4,5-diphenyl-1H-imidazole purification->product Purification

Synthetic workflow for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.

Characterization Data

The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic and analytical techniques. The following tables summarize typical characterization data.

Physical and Spectroscopic Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole
PropertyValueReference
Molecular Formula C15H11BrN2[13]
Melting Point (°C) 198[13]
Appearance Yellow solid[13]
1H NMR Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole (500 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentReference
7.72t8.04HAromatic-H[13]
7.52d8.02HAromatic-H[13]
7.40q7.53HAromatic-H[13]
7.28t7.51HAromatic-H[13]
13C NMR Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole (125 MHz, CDCl3)
Chemical Shift (δ, ppm)Reference
146.0[13]
132.0[13]
128.9[13]
128.7[13]
127.2[13]
126.7[13]
124.9[13]
128.8[13]
High-Resolution Mass Spectrometry (HRMS) Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole
IonCalculated m/zFound m/zReference
[M+H]+299.0184299.0186[13]
Infrared (IR) Spectroscopy Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
Wavenumber (cm-1)AssignmentReference
3447N-H stretching[12]
3030Aromatic C-H stretching[12]
1598C=N stretching[12]
1499, 1482, 1450Aromatic C=C stretching[12]
1071C-Br stretching[12]

Potential Biological Significance and Signaling Pathways

Imidazole derivatives are known to interact with various biological targets, exhibiting a broad spectrum of activities. While specific signaling pathways for this compound are not extensively detailed in the literature, related compounds are known to function as inhibitors of kinases and modulators of p-glycoproteins.[1][2] The general mechanism of action for many bioactive imidazole-containing compounds involves their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and π-π stacking interactions with biological receptors.

Signaling_Pathway cluster_inhibition Inhibitory Action imidazole 2-Aryl-1H-imidazole Derivative kinase Kinase Enzyme imidazole->kinase Inhibition pgp P-glycoprotein imidazole->pgp Modulation cell_proliferation Cell Proliferation kinase->cell_proliferation Promotes drug_efflux Drug Efflux pgp->drug_efflux Mediates cellular_response Altered Cellular Response cell_proliferation->cellular_response drug_efflux->cellular_response

Potential signaling pathway modulation by 2-aryl-1H-imidazole derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound and its analogues. The detailed experimental protocol for a one-pot synthesis offers a practical approach for its preparation. The tabulated analytical data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The versatile nature of the imidazole scaffold, coupled with the potential for further modification at the bromophenyl moiety, underscores the importance of this compound in the ongoing development of novel therapeutic agents and functional materials.

References

Physical and chemical properties of 2-(4-bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-bromophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data on its synthesis, characterization, and biological activities, presenting quantitative information in structured tables and outlining experimental methodologies.

Chemical and Physical Properties

This compound is a solid organic compound. While extensive experimental data for the unsubstituted parent compound is not widely published, data for closely related, substituted analogues provides valuable insights into its characteristics. The imidazole core imparts both weakly acidic and weakly basic properties to the molecule. The presence of the bromophenyl group increases its lipophilicity compared to unsubstituted imidazole.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole
Molecular Formula C₉H₇BrN₂C₂₁H₁₅BrN₂C₁₉H₁₃BrN₂
Molecular Weight 223.07 g/mol 375.26 g/mol 349.2 g/mol [1]
Melting Point (°C) Data not available264-266[2]Data not available
Appearance Likely a solidWhite solidData not available
Solubility Expected to be soluble in organic solvents like DMSO and methanol.Data not availableData not available
XLogP3-AA Data not availableData not available5.5[1]

Synthesis and Characterization

The synthesis of 2-aryl-1H-imidazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of an aldehyde with a dicarbonyl compound and ammonia or an ammonium salt.

General Synthesis Protocol

A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for 2-substituted imidazoles, is the Radziszewski reaction. A likely synthetic route for this compound would involve the reaction of 4-bromobenzaldehyde, glyoxal, and ammonium acetate.

Experimental Protocol: Synthesis of 2-Aryl-Imidazoles (General)

  • Reaction Setup: A mixture of an appropriate aldehyde (1 equivalent), a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) (1 equivalent), and a source of ammonia (e.g., ammonium acetate, in excess) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram 1: General Synthetic Workflow for 2-Aryl-Imidazoles

G General Synthetic Workflow reagents Aldehyde 1,2-Dicarbonyl Ammonia Source reaction Reflux reagents->reaction 1. Mix solvent Solvent (e.g., Acetic Acid) solvent->reaction workup Cooling & Precipitation/ Solvent Removal reaction->workup 2. Reaction Completion purification Filtration/ Column Chromatography workup->purification 3. Isolation product 2-Aryl-1H-Imidazole purification->product 4. Purification

Caption: A generalized workflow for the synthesis of 2-aryl-1H-imidazoles.

Spectral Data

Table 2: Spectroscopic Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.82 (br, 1H), 8.12 (d, 2H, J = 7.2 Hz), 7.51-7.58 (m, 6H), 7.46 (t, 2H, J = 7.2 Hz), 7.40 (t, 1H, J = 7.8 Hz), 7.33 (t, 2H, J = 7.0 Hz), 7.25 (t, 1H, J = 7.4 Hz)[2]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 144.79, 137.78, 135.42, 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12[2]
IR (KBr, cm⁻¹) 3447 (N-H), 3030 (Ar-H), 1598 (C=N), 1499, 1482, 1450, 1431, 1131, 1071, 825, 765, 730, 693, 501[2]

Biological and Pharmacological Activities

While specific biological data for this compound is limited, the broader class of 2-aryl-imidazoles has been extensively studied and shown to possess a wide range of pharmacological activities. These include potential as anticancer, antimicrobial, and anti-inflammatory agents. The imidazole scaffold is a common motif in many clinically used drugs.

Potential as Anticancer Agents

Numerous studies have demonstrated the anticancer potential of imidazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as kinases and topoisomerases. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, can enhance the anticancer activity of these compounds.

Diagram 2: Potential Anticancer Mechanisms of 2-Aryl-Imidazoles

G Potential Anticancer Mechanisms compound 2-Aryl-Imidazole Derivative kinase Kinase Inhibition compound->kinase topoisomerase Topoisomerase Inhibition compound->topoisomerase cancer_cell Cancer Cell kinase->cancer_cell Inhibition of Signaling Pathways topoisomerase->cancer_cell DNA Damage apoptosis Induction of Apoptosis cell_cycle Cell Cycle Arrest cancer_cell->apoptosis cancer_cell->cell_cycle

Caption: Plausible mechanisms of anticancer activity for 2-aryl-imidazole derivatives.

Potential as Antimicrobial Agents

The imidazole ring is a core component of several antifungal drugs. 2-Aryl-imidazole derivatives have also been investigated for their antibacterial activity. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents and functional materials. While specific experimental data for this core compound is sparse, the wealth of information on its substituted analogues provides a strong foundation for future research. Further investigation into the synthesis, detailed characterization, and biological evaluation of this compound is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

Spectroscopic Data for 2-(4-bromophenyl)-1H-imidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide aims to address this information gap by presenting a summary of the expected spectroscopic characteristics based on known data for structurally similar compounds. It will also outline the general experimental protocols for the synthesis and spectroscopic analysis of such imidazole derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or synthesizing this and related compounds.

Predicted Spectroscopic Data

Due to the lack of direct experimental data for 2-(4-bromophenyl)-1H-imidazole, the following tables provide predicted and extrapolated data based on the analysis of substituted analogs, such as 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole and other 2-aryl-1H-imidazoles. These values should be considered as estimates and require experimental verification.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-5 (Imidazole)~7.2 - 7.4s-
H-2', H-6' (Aromatic)~7.8 - 8.0d~8.5
H-3', H-5' (Aromatic)~7.6 - 7.7d~8.5
N-H (Imidazole)~12.5 - 13.0br s-
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Imidazole)~145 - 147
C-4, C-5 (Imidazole)~120 - 122
C-1' (Aromatic)~129 - 131
C-2', C-6' (Aromatic)~127 - 129
C-3', C-5' (Aromatic)~131 - 133
C-4' (Aromatic)~121 - 123
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Imidazole)3100 - 3300Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=N Stretch (Imidazole)1600 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-Br Stretch500 - 600Strong
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/z
[M]⁺222/224 (Isotopic pattern for Br)
[M+H]⁺223/225 (Isotopic pattern for Br)

Experimental Protocols

The synthesis and spectroscopic characterization of this compound would typically follow established methodologies for the preparation of 2-aryl-imidazoles.

General Synthesis Protocol: Radziszewski Reaction

A common and effective method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction. A modified version for the synthesis of a 2-aryl-imidazole would involve the following steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromobenzaldehyde, a suitable dicarbonyl compound (like glyoxal), and an excess of ammonium acetate are dissolved in a solvent such as glacial acetic acid or n-butanol.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a dilute base solution (e.g., sodium bicarbonate). The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Samples can be prepared as KBr pellets or analyzed as a thin film.

    • Data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS):

    • Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Data Tabulation & Reporting Structure_Elucidation->Data_Tabulation

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 2-(4-bromophenyl)-1H-imidazole and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-1H-imidazole, a member of the pharmacologically significant 2-aryl-imidazole class of compounds. While a specific CAS Registry Number for this compound has not been definitively located in major chemical databases, suggesting it may be a novel or less-common derivative, this guide will furnish detailed information on its nomenclature, the synthesis of structurally related compounds, and the wide-ranging biological activities exhibited by this class of molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Identification and Properties

IUPAC Name: this compound

CAS Number: Not definitively assigned.

Due to the absence of a specific CAS number for the title compound, physicochemical data for a closely related and well-characterized analog, 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, is presented below as a representative example of this chemical class.

PropertyValueReference
Molecular FormulaC₂₁H₁₅BrN₂[1]
Molecular Weight375.27 g/mol [1]
Melting Point264-266 °C[1]
AppearanceSolid[1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)12.82 (br, 1H), 8.12 (d, J=7.2 Hz, 2H), 7.51-7.58 (m, 6H), 7.46 (t, J=7.2 Hz, 2H), 7.40 (t, J=7.8 Hz, 1H), 7.33 (t, J=7.0 Hz, 2H), 7.25 (t, J=7.4 Hz, 1H)[1]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)144.79, 137.78, 135.42, 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12[1]
IR (KBr, cm⁻¹)3447, 3030, 1598, 1499, 1482, 1450, 1431, 1131, 1071, 825, 765, 730, 693, 501[1]

Synthesis of 2-Aryl-1H-imidazoles

The most common and versatile method for the synthesis of 2-aryl-1H-imidazoles is the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3]

General Reaction Scheme

G Debus-Radziszewski Imidazole Synthesis Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Reaction Condensation Dicarbonyl->Reaction Aldehyde Aldehyde (e.g., 4-Bromobenzaldehyde) Aldehyde->Reaction Ammonia Ammonia (2 equivalents) Ammonia->Reaction Solvent Solvent (e.g., Alcohol) Solvent->Reaction Heat Heat Heat->Reaction Product 2-Aryl-1H-imidazole (e.g., this compound) Reaction->Product

Caption: Workflow of the Debus-Radziszewski synthesis for 2-aryl-1H-imidazoles.

Experimental Protocol: A Generalized Procedure

The following is a generalized experimental protocol for the synthesis of 2-aryl-imidazoles via the Debus-Radziszewski reaction. This can be adapted for the synthesis of this compound by using glyoxal as the 1,2-dicarbonyl compound and 4-bromobenzaldehyde as the aldehyde.

Materials:

  • 1,2-Dicarbonyl compound (e.g., glyoxal, 1.0 eq)

  • Aromatic aldehyde (e.g., 4-bromobenzaldehyde, 1.0 eq)

  • Ammonium acetate or aqueous ammonia (excess)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • A mixture of the 1,2-dicarbonyl compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a source of ammonia such as ammonium acetate (excess) is prepared in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.

  • The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is treated with water and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Biological Activities and Applications in Drug Development

2-Aryl-imidazole derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Their structural scaffold is present in numerous approved drugs and serves as a versatile template for the design of new therapeutic agents.

Summary of Biological Activities
Biological ActivityDescription
Antimicrobial Many 2-aryl-imidazole derivatives exhibit potent activity against a range of bacteria and fungi.[4]
Anti-inflammatory These compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[5]
Anticancer Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
Antiviral The 2-aryl-imidazole scaffold has been explored for its antiviral properties against a variety of viruses.
Enzyme Inhibition This class of compounds has been found to inhibit various enzymes, which is a common mechanism of action for many drugs.
Potential Signaling Pathway Modulation

Given their diverse biological activities, 2-aryl-imidazoles have the potential to modulate various cellular signaling pathways implicated in disease. For instance, their anti-inflammatory and anticancer effects could be mediated through the inhibition of key signaling cascades such as the NF-κB or MAPK pathways.

G Potential Modulation of NF-κB Signaling by 2-Aryl-imidazoles cluster_0 Inside Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Compound 2-Aryl-imidazole Derivative Compound->IKK inhibits? NFkB_n NF-κB Gene_n Gene NFkB_n->Gene_n activates

Caption: A representative diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory actions of 2-aryl-imidazole derivatives.

References

The Multifaceted Therapeutic Potential of Imidazole and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of imidazole and its derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. The information is presented to facilitate research and development efforts in the pursuit of novel therapeutics.

Anticancer Activities

Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell survival. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the disruption of cellular structures.[1]

Inhibition of Protein Kinases

Many imidazole-based compounds target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of cancer cells.[2][3][4] For instance, certain fused imidazole compounds have demonstrated significant EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the approved drug erlotinib.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Imidazole derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.[6][7][8] Substituted imidazolinones, for example, have exhibited potent VEGFR-2 inhibition with IC50 values in the low micromolar and even nanomolar range.[6][7]

  • p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Novel imidazole derivatives have been synthesized and identified as inhibitors of p38 MAP kinase, demonstrating potential as anticancer agents.[9][10]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a validated anticancer strategy. Imidazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13][14] Some of these compounds have shown IC50 values for tubulin polymerization inhibition in the low micromolar range.[11][13]

Quantitative Data: Anticancer Activity of Imidazole Derivatives
Compound/Derivative ClassTarget/Cell LineIC50 ValueReference(s)
Fused Imidazole Derivative (3c)EGFR236.38 ± 0.04 nM[4][5]
Fused Imidazole Derivative (2c)EGFR617.33 ± 0.04 nM[4][5]
Fused Imidazole Derivative (2d)EGFR710 ± 0.05 nM[4][5]
Trisubstituted ImidazolesEGFRL858R/T790M/C797S< 8 nM[3]
NazartinibH1975 cells4.18 nM[3]
Substituted Imidazolinone (3j)VEGFR-20.07 µM[6][7]
Substituted Imidazolinone (3f)VEGFR-20.10 µM[6][7]
Substituted Imidazolinone (6i)VEGFR-20.11 µM[6][7]
Imidazopyridine Derivative (6)Tubulin Polymerization6.1 ± 0.1 µM[11]
2-Aryl-4-benzoyl-imidazole (ABI-231)Various Cancer Cell Lines5.2 nM (average)[14]
Imidazole-Thiadiazole DerivativesMurine Leukemia (L1210/0)-[15]
Imidazole-Thiadiazole DerivativesHuman T-lymphocyte (Molt4/C8)-[15]
N-substituted Imidazole Amide (AA6)p38 MAP Kinase403.57 ± 6.35 nM[10][16]

Antifungal Activities

Imidazole-containing compounds are among the most widely used antifungal agents. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (a cytochrome P450 enzyme), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Quantitative Data: Antifungal Activity of Imidazole Derivatives
Compound/Derivative ClassFungal StrainMIC Value (µg/mL)Reference(s)
Imidazole-2,4-dienone (31)Candida albicans 64110 (fluconazole-resistant)8[17]
Imidazole-2,4-dienone (42)Candida albicans 64110 (fluconazole-resistant)8[17]
Imidazole-2,4-dienone (31)Candida spp.0.5 - 8[17]
Imidazole-2,4-dienone (42)Candida spp.2 - 32[17]
Imidazole Derivative (2a)Aspergillus niger12.5[18]
Various Imidazole DerivativesCandida albicans, Aspergillus niger, Cryptococcus neoformansVaries[19]
Thiazole and Imidazole DerivativesVarious Bacteria125 - 1000[20]

Antibacterial Activities

Imidazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action can involve the inhibition of DNA synthesis, disruption of cell wall synthesis, and interference with the cell membrane.[21]

Quantitative Data: Antibacterial Activity of Imidazole Derivatives
Compound/Derivative ClassBacterial StrainMIC Value (µg/mL)Reference(s)
Imidazole Derivative (HL1)Staphylococcus aureus625
Imidazole Derivative (HL1)MRSA1250[21]
Imidazole Derivative (HL2)Staphylococcus aureus625[21]
Imidazole Derivative (HL2)MRSA625[21]
Imidazole Derivative (HL2)Escherichia coli2500[21]
Imidazole Derivative (HL2)Pseudomonas aeruginosa2500[21]
Imidazole Derivative (3b)Bacillus subtilis4
Imidazole Derivative (3b)Escherichia coli128[22]
Benzimidazole Derivative (EJMCh-13)Staphylococcus aureus15.6[23]
Imidazole Derivative (2c)Bacillus subtilis6.25[18]

Antiviral Activities

The antiviral potential of imidazole derivatives has been explored against a range of viruses. The mechanisms of action are varied and can include the inhibition of viral entry, replication, or release from host cells.

Quantitative Data: Antiviral Activity of Imidazole Derivatives
Compound/Derivative ClassVirusEC50 Value (µM)Reference(s)
Imidazole-based compound (5a)Influenza A0.3[24]
Imidazole-based compound (5b)Influenza A0.4[24]
Imidazole 4,5-dicarboxamide (8b)Yellow Fever Virus (YFV)1.85[24]
Imidazole 4,5-dicarboxamide (8c)Dengue Virus (DENV)1.93[24]

Anti-inflammatory Activities

Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. Some derivatives show selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may offer a better safety profile compared to non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of Imidazole Derivatives
Compound/Derivative ClassTargetIC50 ValueReference(s)
5-Aryl-1-(4-methylsulfonylphenyl)imidazole (3)PGE2 production3.3 ± 2.93 nM[25]
5-Aryl-1-(4-methylsulfonylphenyl)imidazole (13)PGE2 production5.3 ± 0.23 nM[25]
1-Benzyl-2-(methylsulfonyl)-1H-imidazole (84)COX-20.71 µM[25]
Imidazoline-5-one derivative (22)COX-20.090 µmol/L[26]
Imidazoline-5-one derivative (23)COX-20.087 µmol/L[26]
Imidazoline-5-one derivative (24)COX-20.092 µmol/L[26]
N-substituted Imidazole Amide (AA2-AA6)Albumin Denaturation33.27±2.12 to 301.12±10.23 µg/mL[16]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the imidazole derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Dosing: Administer the imidazole derivative or a reference drug (e.g., indomethacin) to a group of rodents (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal). A control group receives the vehicle.

  • Induction of Edema: After a specified time, inject a solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the imidazole derivative.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by imidazole derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Imidazole Imidazole Derivatives Imidazole->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition by Imidazole Derivatives.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Membrane Cell Membrane (Normal Function) Ergosterol->Membrane Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Lanosterol_Demethylase->Ergosterol Ergosterol Biosynthesis Lanosterol_Demethylase->Disrupted_Membrane Imidazole Imidazole Antifungals Imidazole->Lanosterol_Demethylase Inhibition Anticancer_Screening_Workflow start Start: Library of Imidazole Derivatives screen Primary Screening: MTT Assay on Cancer Cell Lines start->screen hit_id Hit Identification: (IC50 < Threshold) screen->hit_id secondary Secondary Assays: - Kinase Inhibition - Tubulin Polymerization hit_id->secondary Active inactive Inactive hit_id->inactive Inactive lead_select Lead Selection secondary->lead_select in_vivo In Vivo Studies: - Xenograft Models lead_select->in_vivo Promising end End: Lead Candidate in_vivo->end Antimicrobial_Screening_Workflow start Start: Library of Imidazole Derivatives screen Primary Screening: Broth Microdilution (MIC Determination) start->screen hit_id Hit Identification: (MIC < Threshold) screen->hit_id secondary Secondary Assays: - Time-Kill Kinetics - Mechanism of Action hit_id->secondary Active inactive Inactive hit_id->inactive Inactive lead_select Lead Selection secondary->lead_select in_vivo In Vivo Studies: - Infection Models lead_select->in_vivo Promising end End: Lead Candidate in_vivo->end

References

Discovery of Novel Imidazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile therapeutic potential. This five-membered aromatic ring containing two nitrogen atoms is a crucial component in numerous clinically approved drugs and biologically active molecules. The unique structural features of imidazole derivatives allow for diverse interactions with a wide range of biological targets, making them a fertile ground for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth overview of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of novel imidazole derivatives, with a focus on their antimicrobial and anticancer applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Data Presentation: Biological Activity of Novel Imidazole Derivatives

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of recently developed imidazole derivatives.

Table 1: Antimicrobial Activity of Novel Imidazole Derivatives

Compound IDMicrobial StrainMIC (μg/mL)Reference
HL1Staphylococcus aureus625[1]
MRSA1250[1]
Acinetobacter baumannii1250[1]
Pseudomonas aeruginosa5000[1]
Escherichia coli>5000[1]
HL2Staphylococcus aureus625[1]
MRSA625[1]
Escherichia coli2500[1]
Pseudomonas aeruginosa2500[1]
Acinetobacter baumannii2500[1]
TPI-7Escherichia coli- (Max Inhibition)[2]
TPI-8Pseudomonas aeruginosa- (Equivalent Inhibition)[2]
TPI-10Pseudomonas aeruginosa- (Equivalent Inhibition)[2]
TPI-6Enterobacter sps.- (Max Inhibition)[2]
1bE. coli- (Superior to Streptomycin)
1cE. coli- (Superior to Streptomycin)
2aE. coli- (Superior to Streptomycin)
A. niger12.5
2cB. subtilis6.25
1eKlebsiella pneumoniae10-20[3]
1gKlebsiella pneumoniae10-20[3]
1hKlebsiella pneumoniae10-20[3]

Table 2: Anticancer Activity of Novel Imidazole Derivatives (IC50 values in µM)

Compound IDCell LineIC50 (µM)Reference
Benzimidazole Sulfonamides
22A549 (Lung)0.15[4]
HeLa (Cervical)0.21[4]
HepG2 (Liver)0.33[4]
MCF-7 (Breast)0.17[4]
Imidazole-Pyridine Hybrids
5aBT474 (Breast)45.82 ± 1.32 (24h)[5]
42.40 ± 1.21 (48h)[5]
5cMDA-MB-468 (Breast)43.46 ± 1.08 (24h)[5]
49.23 ± 1.21 (48h)[5]
5eBT474 (Breast)- (Potent)[5]
Benzotriazole-Imidazole Thiones
BI9MCF-7 (Breast)3.57[6]
HL-60 (Leukemia)0.40[6]
HCT-116 (Colon)2.63[6]
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones
5MCF-7 (Breast)< 5[6]
HepG2 (Liver)< 5[6]
HCT-116 (Colon)< 5[6]
Ru (II) Imidazole Complexes
II46A2780cisR (Cisplatin-resistant)6.9 ± 4.0[7]
II47HeLa (Cervical)16.7[7]
Pt (II) Imidazole Compounds
II4MCF-7 (Breast)0.86[7]
MDA-MB-231 (Breast)0.48[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel imidazole derivatives, compiled and adapted from various research articles.

Synthesis of Novel Imidazole Derivatives

a) General Procedure for Three-Component Synthesis of Trisubstituted Imidazoles

This protocol is adapted from the catalyst-free synthesis of triphenyl-imidazole derivatives.[2]

  • Materials: Benzil, substituted benzaldehyde, ammonium acetate, ethanol.

  • Procedure:

    • In a 50 mL round-bottom flask, combine benzil (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (4 mmol) in an ethanolic medium.

    • Reflux the reaction mixture for 6 hours at 140°C.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a toluene:ethyl acetate (7:3) eluent.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the cooled mixture three times with hot water to purify the product.

    • Characterize the synthesized imidazole derivatives using FT-IR, 1H NMR, 13C NMR, and Mass spectroscopy.

b) Synthesis of N-substituted Imidazole Derivatives

This procedure is based on the synthesis of amides of imidazole.[8]

  • Materials: Imidazole, ethylchloroacetate, anhydrous potassium carbonate, desired amine, chloroform, hexane.

  • Procedure:

    • Synthesis of Imidazole Ester: React imidazole with ethylchloroacetate in the presence of anhydrous potassium carbonate to form the imidazole ester.

    • Synthesis of N-substituted Amides: Heat a mixture of the imidazole ester (0.02 mol) and the desired amine (0.03 mol) until the reactants disappear.

    • Extract the reaction mixture with chloroform.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid product.

    • Recrystallize the product using a chloroform/hexane mixture.

    • Characterize the final compounds using FT-IR, 1H-NMR, and Mass spectra.

Antimicrobial Activity Assays

a) Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for quantifying the antimicrobial activity of compounds.[1][9]

  • Materials: Synthesized imidazole derivatives, sterile 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), bacterial cultures adjusted to 0.5 McFarland standard, positive control (e.g., ciprofloxacin), negative control (broth only).

  • Procedure:

    • Prepare a stock solution of the imidazole derivatives in a suitable solvent (e.g., 10% DMSO).

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.

    • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard culture to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate all wells, except the negative control wells, with the bacterial suspension.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay

a) MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[10][11][12]

  • Materials: Human cancer cell lines, 96-well plates, cell culture medium (e.g., DMEM with 10% FBS), synthesized imidazole derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the imidazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 492 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

This section provides visual representations of a key signaling pathway targeted by anticancer imidazole derivatives and a typical experimental workflow for their evaluation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Imidazole Derivatives

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[13][14] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[15][16] Several novel imidazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Imidazole Imidazole Derivative Imidazole->PI3K Imidazole->Akt Imidazole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel imidazole derivatives.

Experimental Workflow for the Discovery and Evaluation of Novel Imidazole Derivatives

The following diagram illustrates a generalized workflow for the discovery, synthesis, and biological evaluation of novel imidazole derivatives.

Experimental_Workflow Design Compound Design & In Silico Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, FTIR) Synthesis->Purification Bio_Screening Biological Screening Purification->Bio_Screening Antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) Bio_Screening->Antimicrobial Anticancer Anticancer Assays (MTT, Cell Cycle) Bio_Screening->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A generalized workflow for the discovery and development of novel imidazole derivatives.

References

The 2,4-Diphenyl-1H-Imidazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of 2,4-Diphenyl-1H-Imidazole Analogs for Researchers, Scientists, and Drug Development Professionals.

The 2,4-diphenyl-1H-imidazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and broad spectrum of pharmacological activities. This guide provides a detailed exploration of the structure-activity relationships (SAR) of 2,4-diphenyl-1H-imidazole analogs, focusing on their anticancer, antiviral, cannabinoid receptor 2 (CB2) agonist, and anti-inflammatory properties. Quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.

General Synthesis of the 2,4-Diphenyl-1H-Imidazole Core

The 2,4-diphenyl-1H-imidazole scaffold is typically synthesized via a multi-component reaction, commonly known as the Radziszewski synthesis. This one-pot condensation reaction involves the reaction of benzil, a substituted benzaldehyde, and ammonium acetate in glacial acetic acid under reflux conditions. This method is highly versatile and allows for the introduction of a wide variety of substituents on the phenyl rings at the 2 and 4 positions of the imidazole core. Further modifications at the N1 position can be achieved through subsequent alkylation or arylation reactions.

G cluster_reactants Reactants Benzil Benzil Reflux Reflux Benzil->Reflux Aldehyde Substituted Benzaldehyde Aldehyde->Reflux Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reflux Glacial_Acetic_Acid Glacial Acetic Acid (Solvent/Catalyst) Glacial_Acetic_Acid->Reflux Product 2,4-Diphenyl-1H-imidazole Analog Reflux->Product

A generalized scheme for the synthesis of 2,4-diphenyl-1H-imidazole analogs.

Anticancer Activity

Numerous studies have demonstrated the potential of 2,4-diphenyl-1H-imidazole derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines, with several analogs exhibiting significant inhibitory activity.

Quantitative Data: Anticancer Activity
CompoundSubstitutionCell LineIC50 (µM)Reference
1a 2-(4-chlorophenyl)-4,5-diphenylA549 (Lung)>100[1]
1b 2-(2,4-dichlorophenyl)-4,5-diphenylA549 (Lung)85.3[1]
1c 2-(4-nitrophenyl)-4,5-diphenylA549 (Lung)65.2[1]
2a 2-iodo-4-hydroxymethyl-1,5-diphenyl with 4-BrMDA-MB-435S (Breast)41.00[2]
2b 2-iodo-4-hydroxymethyl-1,5-diphenyl with 3-OHMDA-MB-435S (Breast)49.72[2]
2c 2-iodo-4-hydroxymethyl-1,5-diphenyl with 2-NO2MDA-MB-435S (Breast)57.18[2]

This table presents a selection of reported IC50 values and is not exhaustive.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of 2,4-diphenyl-1H-imidazole analogs is significantly influenced by the nature and position of substituents on the phenyl rings.

SAR_Anticancer cluster_core 2,4-Diphenyl-1H-imidazole Core cluster_positions Substitution Positions cluster_activity Impact on Anticancer Activity Core Imidazole Ring R1 R1 (Position 2) Core->R1 R2 R2 (Position 4) Core->R2 R3 R3 (N1-position) Core->R3 Activity_Increase Increased Activity R1->Activity_Increase Electron-withdrawing groups (e.g., -NO2, -Cl) R2->Activity_Increase Halogen substitution (e.g., -Br) R3->Activity_Increase Hydroxymethyl group Activity_Decrease Decreased Activity

Key SAR insights for the anticancer activity of 2,4-diphenyl-1H-imidazole analogs.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the 2,4-diphenyl-1H-imidazole analogs (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is prepared. After the treatment period, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity: SARS-CoV-2 3CLpro Inhibition

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Certain 2,4-diphenyl-1H-imidazole derivatives have been identified as potent inhibitors of this enzyme.

Quantitative Data: SARS-CoV-2 3CLpro Inhibition
Compound2-Phenyl Substitution4-Phenyl Substitution3CLpro IC50 (µM)Antiviral IC50 (Wuhan, µM)Antiviral IC50 (Delta, µM)Reference
9 3,4-dimethoxyphenyl4-chlorophenyl5.17.77.4[3]
10 3,4-dimethoxyphenyl2,4-dichlorophenyl10.912.613.8[3]
14 3,4-dihydroxyphenyl4-(2,4-dichlorophenyl)7.311.812.1[3]

This table presents a selection of reported IC50 values and is not exhaustive.

Structure-Activity Relationship (SAR) for 3CLpro Inhibition

The inhibitory activity of 2,4-diphenyl-1H-imidazole analogs against SARS-CoV-2 3CLpro is highly dependent on the substitution patterns on the phenyl rings.

SAR_Antiviral cluster_core 2,4-Diphenyl-1H-imidazole Core cluster_pockets 3CLpro Binding Pockets cluster_substituents Favorable Substitutions Core Imidazole Ring S1_pocket S1 Subsite Core->S1_pocket 2-phenyl ring interaction S4_pocket S4 Subsite Core->S4_pocket 4-phenyl ring interaction R1_subs 3,4-dimethoxy or 3,4-dihydroxy on 2-phenyl S1_pocket->R1_subs R2_subs Halogen substitution on 4-phenyl (e.g., 4-chloro, 2,4-dichloro) S4_pocket->R2_subs

SAR for 3CLpro inhibition, highlighting key interactions with enzyme subsites.
Experimental Protocol: SARS-CoV-2 3CLpro FRET Assay

The Förster Resonance Energy Transfer (FRET) assay is a common method for measuring the activity of proteases like 3CLpro.

Principle: A peptide substrate is designed with a fluorophore and a quencher at its ends. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Typically contains Tris-HCl, NaCl, EDTA, and a reducing agent like DTT.

    • 3CLpro Enzyme: A stock solution of purified recombinant SARS-CoV-2 3CLpro is prepared.

    • FRET Substrate: A synthetic peptide substrate containing a cleavage site for 3CLpro, a fluorophore (e.g., Edans), and a quencher (e.g., Dabcyl) is used.

    • Test Compounds: Serial dilutions of the 2,4-diphenyl-1H-imidazole analogs are prepared in DMSO.

  • Assay Setup: The assay is performed in a 96- or 384-well plate. The test compound and the 3CLpro enzyme are pre-incubated in the assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the FRET substrate to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~460 nm emission for Edans).

  • Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cannabinoid Receptor 2 (CB2) Agonist Activity

2,4-Diphenyl-1H-imidazole analogs have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is a promising therapeutic target for the treatment of chronic pain and inflammatory diseases, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor.

Experimental Protocol: CB2 Receptor Functional Assay (cAMP Inhibition)

Principle: The CB2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Agonist binding to the CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells stably expressing the human CB2 receptor.

Procedure:

  • Cell Culture: A cell line (e.g., HEK293 or CHO) stably expressing the human CB2 receptor is used.

  • Cell Plating: Cells are seeded in a multi-well plate and incubated to allow for attachment.

  • Compound Treatment: Cells are pre-incubated with the test compounds (2,4-diphenyl-1H-imidazole analogs) at various concentrations.

  • Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to induce a high level of cAMP production.

  • cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar technology.

  • Data Analysis: The ability of the test compounds to reduce the forskolin-stimulated cAMP levels is quantified. The data is normalized to the response of a known CB2 agonist (positive control) and an untreated control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of 2,4-diphenyl-1H-imidazole derivatives has been investigated in various in vitro and in vivo models. These compounds have shown the ability to modulate inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory disorders.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

Principle: This is a widely used and well-established model of acute inflammation. The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compounds (2,4-diphenyl-1H-imidazole analogs) are administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group at each time point by comparing the increase in paw volume to that of the control group. The results provide an indication of the in vivo anti-inflammatory efficacy of the test compounds.

Conclusion

The 2,4-diphenyl-1H-imidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target a diverse range of biological systems. The structure-activity relationships highlighted in this guide for anticancer, antiviral, CB2 agonist, and anti-inflammatory activities provide a valuable framework for the rational design of new and more potent 2,4-diphenyl-1H-imidazole-based drugs. The detailed experimental protocols further serve as a practical resource for researchers aiming to explore and expand upon the therapeutic potential of this remarkable chemical entity. Further investigations into the optimization of this scaffold are warranted to unlock its full clinical potential.

References

The Versatile Scaffold: A Technical Guide to 2-(4-bromophenyl)-1H-imidazole as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel functional molecules. Among the myriad of heterocyclic scaffolds, the imidazole core holds a privileged position due to its prevalence in biologically active compounds and its versatile chemical reactivity. This technical guide provides an in-depth exploration of 2-(4-bromophenyl)-1H-imidazole, a key building block that offers a unique combination of a reactive imidazole core and a functionalized phenyl ring. The presence of the bromine atom at the para-position of the phenyl ring serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will detail its physicochemical properties, synthesis, and key applications in palladium-catalyzed cross-coupling reactions, and its emerging role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design. The following table summarizes key quantitative data for the parent compound and a representative derivative.

PropertyThis compound2-(4-bromophenyl)-4-phenyl-1H-imidazole[1]
Molecular Formula C₉H₇BrN₂C₁₅H₁₁BrN₂
Molecular Weight 223.07 g/mol 299.17 g/mol
Melting Point (°C) 198198
Appearance Yellow solidYellow solid
Solubility Soluble in organic solventsSoluble in ethyl acetate/hexane mixtures
pKa Not explicitly foundNot explicitly found

Synthesis of this compound

The most common and efficient method for the synthesis of 2,4-disubstituted imidazoles is the Debus-Radziszewski reaction.[2] This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, 4-bromobenzaldehyde serves as the aldehyde component, and glyoxal is the 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis via Debus-Radziszewski Reaction

This protocol outlines the synthesis of this compound from 4-bromobenzaldehyde, glyoxal, and ammonium acetate as the ammonia source.

Materials:

  • 4-bromobenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromobenzaldehyde (1 equivalent) in glacial acetic acid.

  • To this solution, add glyoxal (40% aqueous solution, 1 equivalent) and ammonium acetate (2.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and ammonium salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a yellow solid.[1]

  • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-bromobenzaldehyde 4-bromobenzaldehyde One-pot Condensation One-pot Condensation 4-bromobenzaldehyde->One-pot Condensation Glyoxal Glyoxal Glyoxal->One-pot Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-pot Condensation Precipitation in Water Precipitation in Water One-pot Condensation->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Synthetic workflow for this compound.

Key Reactions and Applications

The bromine atom on the phenyl ring of this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl substituents.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Standard inert atmosphere glassware (Schlenk flask or similar)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.08 equivalents)).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1H-imidazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary or secondary amines to introduce amino functionalities.

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous toluene or dioxane

  • Standard inert atmosphere glassware

  • Inert gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 equivalents) and the phosphine ligand (0.01-0.05 equivalents) to a dry Schlenk tube.

  • Add sodium tert-butoxide (1.4 equivalents) and this compound (1 equivalent).

  • Add anhydrous toluene or dioxane, followed by morpholine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-(1H-imidazol-2-yl)phenyl)morpholine.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents Amine (R₂NH) Pd Catalyst, Base Start->Buchwald_Reagents Suzuki_Product 2-(Aryl)-phenyl-1H-imidazole Suzuki_Reagents->Suzuki_Product C-C bond formation Buchwald_Product 2-(4-Aminophenyl)-1H-imidazole Buchwald_Reagents->Buchwald_Product C-N bond formation TAK1_Signaling_Pathway TNF-α / IL-1β TNF-α / IL-1β Receptor Receptor TNF-α / IL-1β->Receptor TAK1 TAK1 Receptor->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs (p38, JNK) MAPKs (p38, JNK) TAK1->MAPKs (p38, JNK) NF-κB NF-κB IKK Complex->NF-κB Inflammation & Cell Survival Inflammation & Cell Survival MAPKs (p38, JNK)->Inflammation & Cell Survival NF-κB->Inflammation & Cell Survival Inhibitor 2-(4-bromophenyl) -1H-imidazole derivative Inhibitor->TAK1

References

A Technical Guide to Bromo-Nitro-Imidazole Compounds: Synthesis, Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of bromo-nitro-imidazole compounds, a class of molecules holding significant promise in medicinal chemistry. These compounds are of particular interest due to their broad-spectrum biological activities, including potent antimicrobial and anticancer properties. This document details their synthesis, chemical characteristics, biological activities with quantitative data, and the core mechanisms of action, providing a foundational resource for professionals in the field of drug discovery and development.

Chemical and Physical Properties

Bromo-nitro-imidazole compounds are heterocyclic organic molecules characterized by an imidazole ring substituted with at least one bromine atom and one nitro group. The relative positions of these substituents significantly influence the compound's chemical reactivity and biological efficacy. The nitro group, being strongly electron-withdrawing, and the bromine atom, a halogen, are key to the unique electronic properties that drive their mechanism of action.

Below is a summary of the key properties for several common bromo-nitro-imidazole isomers.

Property2-Bromo-4-nitro-1H-imidazole4-Bromo-2-nitro-1H-imidazole4-Bromo-5-nitro-1H-imidazole
CAS Number 65902-59-2[1]121816-84-0[2]6963-65-1[3]
Molecular Formula C₃H₂BrN₃O₂[1]C₃H₂BrN₃O₂[2]C₃H₂BrN₃O₂
Molecular Weight 191.97 g/mol [1]191.97 g/mol [2]191.97 g/mol [3]
IUPAC Name 2-bromo-5-nitro-1H-imidazole[1]5-bromo-2-nitro-1H-imidazole[2]4-bromo-5-nitro-1H-imidazole[3]
Physical Form Solid--
Storage Temp. Room temperature, sealed in dry, dark place--

Synthesis and Experimental Protocols

The synthesis of bromo-nitro-imidazoles can be challenging due to the directing effects of the substituents on the imidazole ring. Several strategies have been developed to achieve regioselective synthesis of the desired isomers.

Key Synthetic Strategies
  • Direct Bromination of Nitroimidazoles: This is a common approach, often utilizing N-bromosuccinimide (NBS) as the brominating agent. However, this method can lead to multiple brominations, yielding di- or tri-brominated products. For instance, direct bromination of 2-nitroimidazole with two equivalents of NBS yields 4,5-dibromo-2-nitroimidazole quantitatively.[4][5]

  • Nitration of Bromoimidazoles: The regioselective introduction of a nitro group onto a pre-existing bromo-imidazole scaffold is another route. This often involves treating a protected bromo-imidazole with a nitrating agent.[4]

  • Multi-Step Synthesis with Protecting Groups: To overcome issues with regioselectivity and reactivity, multi-step syntheses employing protecting groups are frequently used. This allows for controlled, sequential introduction of the bromo and nitro functionalities.[6]

  • Dibromination and Selective Debromination: An efficient, large-scale method involves the dibromination of a nitroimidazole followed by a selective debromination step to yield the desired mono-bromo product.[7][8]

G Start1 2-Nitroimidazole M1 Direct Bromination (e.g., NBS in DMF) Start1->M1 M2 Protection, Bromination, & Deprotection Start1->M2 Start2 4-Nitroimidazole M3 Dibromination followed by Selective Debromination Start2->M3 Start3 4(5)-Bromoimidazole M4 Lithiation & Nitration Start3->M4 P1 4,5-Dibromo-2-nitroimidazole M1->P1 Quantitative Yield P2 4-Bromo-2-nitro-1H-imidazole M2->P2 High Yield, Regioselective P3 2-Bromo-4-nitro-1H-imidazole M3->P3 Kilogram-Scale M4->P2 Forms Derivatized Product G cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) N_Start Parent Drug (R-NO2) N_Radical Nitro Radical Anion (R-NO2⁻•) N_Start->N_Radical +1e⁻ (Reductase) N_Radical->N_Start Rapid Re-oxidation (+O2, -e⁻) Futile = Futile Cycle (Low Toxicity) H_Start Parent Drug (R-NO2) H_Radical Nitro Radical Anion (R-NO2⁻•) H_Start->H_Radical +1e⁻ (Reductase) H_Intermediates Reactive Intermediates (R-NO, R-NHOH) H_Radical->H_Intermediates Further Reduction (Irreversible) H_Damage Macromolecule Damage (DNA, Proteins) H_Intermediates->H_Damage Covalent Binding H_Death Cell Death H_Damage->H_Death Entry Drug Entry (Passive Diffusion) Entry->N_Start Entry->H_Start

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Disubstituted-1H-Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2,4-disubstituted-1H-imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established and contemporary synthetic methodologies, including the classical Debus-Radziszewski reaction, multicomponent reactions (MCRs), and modern microwave-assisted techniques.

Introduction

Imidazole derivatives are integral scaffolds in a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals. Their unique structural features, such as hydrogen bond donor-acceptor capabilities and metal-coordinating properties, make them privileged structures in drug design. The 2,4-disubstituted imidazole core, in particular, is a common motif in compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties. Consequently, the development of efficient and versatile synthetic routes to access these compounds is of paramount importance.

This guide details several reliable methods for the synthesis of 2,4-disubstituted-1H-imidazoles, providing step-by-step experimental procedures, quantitative data on reaction outcomes, and visual representations of the synthetic workflows.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of 2,4-disubstituted-1H-imidazoles. The most prominent among these are:

  • The Debus-Radziszewski Imidazole Synthesis: A foundational multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2]

  • One-Pot Multicomponent Reactions: Modern variations of the Debus-Radziszewski synthesis that often employ catalysts and environmentally benign conditions to improve yields and simplify procedures.[3][4]

  • Microwave-Assisted Synthesis: A rapid and efficient method that utilizes microwave irradiation to accelerate reaction rates and often leads to higher yields in shorter reaction times.[5][6][7][8]

  • [3+2] Cyclization of Vinyl Azides with Amidines: A catalyst-free approach for the regioselective synthesis of 2,4-disubstituted imidazoles.[9][10]

Protocol 1: Debus-Radziszewski Synthesis of 2-Aryl-4-Phenyl-1H-Imidazoles under Sonication

This protocol describes an environmentally friendly approach to the Debus-Radziszewski reaction, utilizing ultrasound irradiation to promote the condensation of a 1,2-dicarbonyl (phenylglyoxal monohydrate), an aldehyde, and ammonium acetate as the ammonia source.[11]

Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve the aldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL).

  • Sonication: Place the vessel in an ultrasonic cleaner (e.g., Branson ultrasonic cleaner, Model-5510, frequency 42 KHz, 135 Watts).

  • Addition of Dicarbonyl: While sonicating at room temperature, slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise over a period of 15 minutes.

  • Reaction Monitoring: Continue the ultrasonic irradiation for the time specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data
EntryAldehyde (Ar-CHO)Time (min)Yield (%)
14-Chlorobenzaldehyde2592
24-Methoxybenzaldehyde3090
34-Nitrobenzaldehyde3588
4Benzaldehyde2594
52-Naphthaldehyde4085

Table 1: Synthesis of 2-Aryl-4-Phenyl-1H-Imidazoles via Ultrasound-Assisted Debus-Radziszewski Reaction.

Workflow Diagram

G Protocol 1: Ultrasound-Assisted Debus-Radziszewski Synthesis cluster_reagents Reagents cluster_procedure Procedure cluster_workup Work-up and Purification Aldehyde Aldehyde (1 mmol) Mix Dissolve Aldehyde and Ammonium Acetate in Methanol Aldehyde->Mix AmmoniumAcetate Ammonium Acetate (3 mmol) AmmoniumAcetate->Mix Phenylglyoxal Phenylglyoxal Monohydrate (1 mmol) Add Add Phenylglyoxal Solution Dropwise Phenylglyoxal->Add Sonicate Sonicate at Room Temperature Mix->Sonicate Sonicate->Add Irradiate Continue Ultrasonic Irradiation Add->Irradiate Quench Pour into Ice-Cold Water Irradiate->Quench Filter Filter the Precipitate Quench->Filter Wash Wash with Water and Dry Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product 2-Aryl-4-Phenyl-1H-Imidazole Recrystallize->Product

Caption: Workflow for the synthesis of 2-aryl-4-phenyl-1H-imidazoles.

Protocol 2: Microwave-Assisted Synthesis of 2,4-Disubstituted 5-Aminoimidazoles

This protocol outlines a rapid, three-step synthesis of 2,4-disubstituted 5-aminoimidazoles utilizing microwave irradiation to significantly reduce reaction times compared to conventional heating methods.[5][6]

Experimental Protocol

Step 1: Synthesis of Thioamides

  • A mixture of the corresponding nitrile (10 mmol) and thioacetamide (12 mmol) in pyridine/triethylamine (1:1, 10 mL) is subjected to microwave irradiation at 120°C for 5 minutes.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Step 2: Synthesis of Thioiminoether Hydrobromides

  • To a solution of the thioamide (5 mmol) in anhydrous dichloromethane (15 mL), add bromoacetaldehyde diethyl acetal (5.5 mmol).

  • The mixture is irradiated in a microwave reactor at 100°C for 10 minutes.

  • After cooling, diethyl ether is added in excess to precipitate the thioiminoether hydrobromide. The white precipitate is filtered, dried under vacuum, and used in the next step without further purification.

Step 3: Synthesis of 2,4-Disubstituted 5-Aminoimidazoles

  • To a solution of the thioiminoether hydrobromide (0.47 mmol) in anhydrous dichloromethane (10 mL), add pyridine (0.47 mmol).

  • The reaction mixture is subjected to microwave irradiation at 140°C for 10 minutes.

  • The solvent is evaporated, and the crude product is purified by column chromatography to afford the desired 2,4-disubstituted 5-aminoimidazole.

Quantitative Data
StepConventional TimeMicrowave TimeTemperature (°C)Yield (%)
1. Thioamide Synthesis24 h5 min12082-97
2. Thioiminoether Synthesis3 h10 min100~95
3. Imidazole Formation26 h10 min14078 (for 3a)
Overall 53 h 25 min --

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2,4-Disubstituted 5-Aminoimidazoles.

Signaling Pathway Diagram

G Protocol 2: Microwave-Assisted Synthesis Pathway Start Nitrile + Thioacetamide Thioamide Thioamide Start->Thioamide Microwave (5 min, 120°C) Pyridine/TEA Thioiminoether Thioiminoether Hydrobromide Thioamide->Thioiminoether Microwave (10 min, 100°C) Bromoacetaldehyde diethyl acetal, DCM Product 2,4-Disubstituted 5-Aminoimidazole Thioiminoether->Product Microwave (10 min, 140°C) Pyridine, DCM

Caption: Reaction pathway for microwave-assisted synthesis.

Protocol 3: Catalyst-Free [3+2] Cyclization for 2,4-Disubstituted-1H-imidazoles

This protocol describes a catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles through the [3+2] cyclization of vinyl azides with amidines, promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9][10]

Experimental Protocol
  • Reaction Setup: In a sealed reaction tube, combine the vinyl azide (0.3 mmol), the benzamidine hydrochloride (0.2 mmol), and DBU (0.3 mmol) in acetonitrile (2.0 mL).

  • Heating: Place the reaction tube in a preheated oil bath at 80°C and stir for 8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add brine solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., eluting with 10% EtOAc/hexane) to yield the 2,4-disubstituted imidazole.

Quantitative Data
EntryR¹ in Vinyl AzideR² in BenzamidineYield (%)
1PhenylPhenyl89
2Phenyl4-Bromophenyl85
3Phenyl4-Chlorophenyl81
4o-TolylPhenyl72
5m-TolylPhenyl79

Table 3: Synthesis of 2,4-Disubstituted-1H-imidazoles via [3+2] Cyclization.

Logical Relationship Diagram

G Protocol 3: Logical Flow of [3+2] Cyclization cluster_reactants Starting Materials VinylAzide Vinyl Azide Reaction [3+2] Cyclization (80°C, 8h, CH₃CN) VinylAzide->Reaction Benzamidine Benzamidine Benzamidine->Reaction DBU DBU (Base) DBU->Reaction Intermediate Putative Intermediate Reaction->Intermediate Oxidation Oxidative Aromatization Intermediate->Oxidation Product 2,4-Disubstituted-1H-imidazole Oxidation->Product

References

Application Notes and Protocols: 2-(4-bromophenyl)-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-bromophenyl)-1H-imidazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The imidazole scaffold is a common feature in many biologically active molecules, and the presence of a bromophenyl group offers opportunities for further chemical modification and structure-activity relationship (SAR) studies. This document provides a summary of the known biological activities of this compound and its derivatives, along with detailed protocols for its synthesis and for evaluating its potential therapeutic effects.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 2,4,5-trisubstituted imidazoles, including derivatives of this compound, is the three-component reaction involving a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., 4-bromobenzaldehyde), and a source of ammonia (e.g., ammonium acetate)[1][2].

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles[1].

Materials:

  • Benzil

  • 4-bromobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve benzil (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in glacial acetic acid.

  • Add ammonium acetate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove any remaining acetic acid and ammonium salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Synthesis Workflow

G General Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Benzil Benzil Reaction Three-component Reaction Benzil->Reaction Aldehyde 4-bromobenzaldehyde Aldehyde->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Heat Reflux Heat->Reaction Workup Work-up (Precipitation & Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of pharmacological activities. The following tables summarize the available quantitative data.

Anticonvulsant Activity

Some 2,4-diphenyl-1H-imidazole analogs have shown promising anticonvulsant properties. The maximal electroshock (MES) seizure model is a standard preclinical test to evaluate potential antiepileptic drugs[3][4].

CompoundDose (mg/kg)Protection (%)Neurotoxicity (%)Reference
2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole10066.60[5]
Phenytoin (Standard)301000[5]
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been assessed using the carrageenan-induced paw edema model in rats, a widely used assay for acute inflammation[6][7].

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole5058.3[2]
Indomethacin (Standard)1065.8[2]
Antimicrobial Activity

The antimicrobial activity of imidazole derivatives is a well-explored area. Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the efficacy of an antimicrobial agent.

Antifungal Activity

Compound DerivativeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole derivative12.525[8]
Fluconazole (Standard)6.2512.5[8]

Antibacterial Activity

Compound DerivativeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole derivative12.525[8]
Ciprofloxacin (Standard)6.256.25[8]

Experimental Protocols for Biological Assays

Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for screening potential anticonvulsant drugs[3][4].

Animals: Male albino mice (20-25 g).

Procedure:

  • Administer the test compound (e.g., 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, suspended in a suitable vehicle) intraperitoneally (i.p.).

  • After a specific period (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of this phase is considered as the criterion for the anticonvulsant effect.

  • A control group receiving only the vehicle and a positive control group receiving a standard anticonvulsant drug (e.g., phenytoin) should be included.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds[6][7].

Animals: Wistar rats (150-200 g).

Procedure:

  • Administer the test compound (e.g., 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, suspended in a suitable vehicle) orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The difference in paw volume between the treated and control groups is calculated and expressed as the percentage of inhibition of edema.

  • A control group receiving only the vehicle and a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

Broth Microdilution Method for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents[9].

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: EGFR Inhibition

Some imidazole derivatives have been shown to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades that promote cell proliferation, survival, and migration[10][11][12]. Small molecule inhibitors, including some 2-phenylimidazole derivatives, can compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.

EGFR Signaling Pathway Inhibition

G Simplified EGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-phenylimidazole inhibitor Inhibitor->EGFR Blocks ATP binding

Caption: A diagram showing the EGFR signaling cascade and the point of inhibition by 2-phenylimidazole derivatives.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents with a wide range of biological activities. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models of epilepsy, inflammation, and microbial infections, makes them attractive candidates for further investigation in drug discovery programs. The provided protocols offer a starting point for researchers to synthesize and evaluate these compounds in their own laboratories. Future studies should focus on elucidating the precise mechanisms of action and optimizing the structure to enhance potency and selectivity for various biological targets.

References

Application Notes and Protocols for 2-(4-bromophenyl)-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(4-bromophenyl)-1H-imidazole, a versatile building block in modern organic chemistry. Detailed protocols for key transformations, quantitative data, and visual representations of synthetic pathways and workflows are presented to facilitate its application in research and development.

Introduction: A Versatile Scaffold

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of functional molecules. Its structure, featuring a reactive bromine atom on the phenyl ring and a modifiable imidazole core, allows for diverse chemical transformations. This makes it an attractive starting material for the development of bioactive compounds, functional materials, and catalytic ligands. The imidazole moiety itself is a prominent feature in many biologically active natural products and synthetic drugs, known for its ability to engage in hydrogen bonding and coordinate with metal ions.

Key Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered around three key areas:

  • Synthesis of Bioactive Molecules: The imidazole core is a well-established pharmacophore. By leveraging the reactivity of the bromophenyl group and the imidazole nitrogen atoms, a diverse library of derivatives with potential therapeutic applications can be generated.

  • Development of Functional Materials: The rigid and aromatic nature of the this compound scaffold makes it a suitable component for the construction of organic materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and chemosensors.

  • Precursor to N-Heterocyclic Carbene (NHC) Ligands: Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for transition metal catalysis. This compound can be readily converted into imidazolium salts, the direct precursors to NHC ligands that are instrumental in various cross-coupling reactions.[1]

Logical Relationship of Applications

Applications of this compound A This compound B Synthesis of Bioactive Molecules A->B C Development of Functional Materials A->C D Precursor to NHC Ligands A->D E Antimicrobial Agents B->E F Anticancer Agents B->F G Anti-inflammatory Agents B->G H Organic Light-Emitting Diodes (OLEDs) C->H I Chemosensors C->I J Homogeneous Catalysis D->J

Caption: Logical flow from the starting material to its diverse applications.

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-aryl-1H-imidazoles via the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

General Experimental Workflow

General Workflow for Suzuki-Miyaura Coupling A Reactant Mixing (Imidazole, Boronic Acid, Catalyst, Base, Solvent) B Inert Atmosphere (Nitrogen or Argon) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC or GC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.03-0.05 mmol, 3-5 mol%), and the base (2.0 mmol, 2.0 equiv.).

  • Add the anhydrous solvent (5-10 mL).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(biphenyl-4-yl)-1H-imidazole derivative.

Copper/Palladium-Catalyzed Sonogashira Coupling

This protocol outlines the synthesis of 2-(4-(alkynyl)phenyl)-1H-imidazoles through the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in the anhydrous solvent (5 mL) in a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.05 mmol, 5 mol%) and copper(I) iodide (0.025 mmol, 2.5 mol%).

  • Add the base (7.0 mmol, 7.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.).

  • Stir the reaction mixture at room temperature for 3-6 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite, washing with additional diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-(alkynyl)phenyl)-1H-imidazole.[2]

N-Arylation of this compound

This protocol describes the N-arylation of the imidazole ring, a key step in the synthesis of many biologically active molecules.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, 4-chlorotoluene)

  • Copper(I) iodide (CuI) or a palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., N,N'-dimethylethylenediamine (DMEDA) for copper catalysis; Xantphos for palladium catalysis)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure (Copper-Catalyzed):

  • In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) followed by DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Seal the vessel and stir the mixture at 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute with ethyl acetate and filter through Celite.

  • Perform an aqueous work-up by washing with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation

Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
EntryBoronic AcidProductYield (%)
1Phenylboronic Acid2-(Biphenyl-4-yl)-1H-imidazole85
24-Methoxyphenylboronic Acid2-(4'-Methoxybiphenyl-4-yl)-1H-imidazole92
34-Chlorophenylboronic Acid2-(4'-Chlorobiphenyl-4-yl)-1H-imidazole80
43-Thienylboronic Acid2-(4-(Thiophen-3-yl)phenyl)-1H-imidazole73

Yields are representative and may vary based on specific reaction conditions.[3]

Antimicrobial Activity of 2-Aryl-1H-imidazole Derivatives

The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
This compound Derivative A625>25001250
2-(4-Chlorophenyl)-1H-imidazole Derivative B6252500625
2-(4-Fluorophenyl)-1H-imidazole Derivative C312.51250312.5
Standard (Ciprofloxacin)0.50.25N/A
Standard (Fluconazole)N/AN/A8

Data is illustrative and based on representative values from studies on similar imidazole derivatives.[2][4]

Synthetic Pathway Visualization

The following diagram illustrates a potential synthetic pathway starting from this compound to generate more complex, potentially bioactive molecules.

Synthetic Pathway from this compound

Synthetic Transformations of this compound A This compound B 2-(Biphenyl-4-yl)-1H-imidazole A->B Suzuki Coupling (ArB(OH)₂, Pd cat.) C 2-(4-(Phenylethynyl)phenyl)-1H-imidazole A->C Sonogashira Coupling (PhC≡CH, Pd/Cu cat.) D 1-Aryl-2-(4-bromophenyl)-1H-imidazole A->D N-Arylation (Ar-X, Cu or Pd cat.) E 1-Aryl-2-(biphenyl-4-yl)-1H-imidazole D->E Suzuki Coupling (PhB(OH)₂, Pd cat.)

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis. Its utility in the construction of complex molecules with applications in medicinal chemistry and materials science is well-documented. The protocols and data presented in these notes provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with desired properties. The ability to perform selective transformations at the bromine-substituted phenyl ring and the imidazole core offers a powerful strategy for generating molecular diversity.

References

One-Pot Synthesis of Trisubstituted Imidazoles via Microwave Irradiation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a significant scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of substituted imidazoles is therefore of paramount importance in drug discovery and development. This document provides a detailed protocol for the one-pot synthesis of 2,4,5-trisubstituted imidazoles utilizing microwave irradiation, a green and time-saving technology. This method offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often solvent-free conditions, aligning with the principles of green chemistry.[1][2][3][4][5]

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is crucial for the successful synthesis of trisubstituted imidazoles. A variety of catalysts have been effectively employed in conjunction with microwave irradiation to promote the one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonium salt. The following table summarizes the performance of different catalytic systems under microwave-assisted conditions.

CatalystAldehydeSolventMicrowave Power (W)Time (min)Yield (%)Reference
p-Toluenesulfonic acid (20 mol%)Imidazo[1,2-a]pyrimidine-2-carbaldehydeEthanol100 / 20030 / 8060[1]
Cupric chloride (CuCl₂·2H₂O) (10 mol%)4-MethoxybenzaldehydeSolvent-free3001292[2]
Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.1 mmol)BenzaldehydeSolvent-free1001092[3]
NoneBenzaldehydeSolvent-freeNot Specified3-580-99[4]
Schiff's base nickel complex (Ni-C)BenzaldehydeEthanol901095[6][7]
Glyoxylic acid (5 mol%)4-ChlorobenzaldehydeSolvent-free8001.598[5]
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Various aldehydesSolvent-freeNot SpecifiedNot SpecifiedGood to excellent[8]
Fly AshAromatic aldehydesSolvent-freeNot SpecifiedNot Specified92-98[9]
Rochelle salt (10 mol%)BenzaldehydeSolvent-free4509-13Not Specified[10]

Experimental Protocols

This section details a general procedure for the microwave-assisted one-pot synthesis of 2,4,5-trisubstituted imidazoles. Specific parameters may be optimized based on the chosen substrates and catalyst as indicated in the table above.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Aldehyde (1 mmol)

  • Ammonium acetate (2-5 mmol)

  • Catalyst (as specified in the table)

  • Solvent (if applicable, e.g., ethanol) or solvent-free conditions

  • Microwave reactor

  • Reaction vessel (e.g., 35 mL microwave reaction vessel)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reactant Mixture Preparation: In a designated microwave reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), ammonium acetate (2-5 mmol), and the selected catalyst in the specified molar ratio.[1][2][3] If a solvent is used, add the appropriate volume (e.g., 2 mL of ethanol).[1] For solvent-free reactions, ensure the reactants are thoroughly mixed.[2][3]

  • Microwave Irradiation: Place the sealed reaction vessel into the microwave reactor.[1][2] Set the appropriate microwave power and reaction time as determined from optimization studies (refer to the data table for examples).[1][2][3] The reaction is typically irradiated for a period ranging from 1.5 to 80 minutes.[1][5]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., petroleum ether: ethyl acetate = 9:1).[2]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[2] If the reaction was performed under solvent-free conditions, or if a precipitate forms upon cooling, add ice-cold water to the reaction mixture to precipitate the crude product.[2] Collect the solid by filtration, wash with water, and dry.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2,4,5-trisubstituted imidazole.[2]

  • Characterization: The structure of the synthesized compounds can be confirmed using various spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the one-pot synthesis of trisubstituted imidazoles.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - 1,2-Dicarbonyl - Aldehyde - Ammonium Acetate - Catalyst solvent Add Solvent (optional) reagents->solvent mix Thorough Mixing solvent->mix mw_irradiation Microwave Irradiation (Set Power and Time) mix->mw_irradiation monitoring Monitor with TLC mw_irradiation->monitoring cooling Cool to Room Temperature monitoring->cooling precipitation Precipitate with Water cooling->precipitation filtration Filter and Wash precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification characterization Spectroscopic Characterization (FT-IR, NMR, MS) purification->characterization

Caption: Experimental workflow for the one-pot synthesis of trisubstituted imidazoles.

logical_relationship reagents Starting Materials diketone 1,2-Dicarbonyl Compound (e.g., Benzil) aldehyde Aldehyde ammonium_source Ammonium Source (e.g., Ammonium Acetate) process One-Pot Synthesis diketone->process aldehyde->process ammonium_source->process conditions Reaction Conditions microwave Microwave Irradiation catalyst Catalyst solvent Solvent (or Solvent-free) microwave->process catalyst->process solvent->process product 2,4,5-Trisubstituted Imidazole process->product

Caption: Logical relationship of the one-pot synthesis of trisubstituted imidazoles.

References

Catalyst-Free Synthesis of 2,4-Disubstituted-1H-Imidazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles. The described method offers a facile and efficient route to this important class of heterocyclic compounds, which are prevalent in many natural products and pharmaceutical agents. The synthesis proceeds via a [3 + 2] cyclization of vinyl azides with amidines, demonstrating broad functional group compatibility and delivering good to excellent yields.

I. Overview and Advantages

The synthesis of imidazole derivatives is of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Traditional synthetic methods often rely on catalysts, which can introduce metallic impurities into the final product and may require additional purification steps. The catalyst-free approach presented here circumvents these issues, offering a cleaner and more straightforward synthetic strategy.

Key Advantages:

  • Catalyst-Free Conditions: Eliminates the need for a catalyst, simplifying the reaction setup and purification process.

  • High Efficiency: The [3 + 2] cyclization reaction provides good to excellent yields for a variety of substrates.

  • Broad Substrate Scope: The method is compatible with a wide range of functional groups on both the vinyl azide and amidine starting materials.

  • Mild Reaction Conditions: The synthesis is typically carried out under mild conditions, making it suitable for sensitive substrates.

II. Reaction Scheme and Proposed Mechanism

The core of this synthetic method is the reaction between a vinyl azide and an amidine to form the 2,4-disubstituted-1H-imidazole ring.

Reaction_Scheme cluster_reactants Reactants cluster_products Product Amidine Amidine Imidazole 2,4-Disubstituted-1H-imidazole Amidine->Imidazole VinylAzide Vinyl Azide VinylAzide->Imidazole

Caption: General reaction scheme for the synthesis of 2,4-disubstituted-1H-imidazoles.

III. Experimental Protocols

A. General Procedure for the Synthesis of 2,4-Disubstituted-1H-imidazoles

This protocol outlines the general steps for the synthesis of 2,4-disubstituted-1H-imidazoles from benzimidamide hydrochloride and (1-azidovinyl)benzene derivatives.

Experimental_Workflow start Start reactants Combine Benzimidamide Hydrochloride and (1-azidovinyl)benzene start->reactants solvent Add Solvent (e.g., DMSO) reactants->solvent base Add DBU solvent->base reaction Stir at Room Temperature base->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Work-up: Add water, Extract with Ethyl Acetate monitoring->workup purification Purify by Column Chromatography workup->purification product Obtain Pure 2,4-Disubstituted-1H-imidazole purification->product

Caption: Experimental workflow for the catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles.

Materials:

  • Benzimidamide hydrochloride derivative (0.3 mmol, 1.0 equiv)

  • (1-azidovinyl)benzene derivative (0.36 mmol, 1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Ethyl acetate

  • Water

  • Silica gel (100–200 mesh) for column chromatography

Procedure:

  • To a solution of the appropriate benzimidamide hydrochloride (0.3 mmol) in DMSO (2 mL), add the corresponding (1-azidovinyl)benzene (0.36 mmol).

  • Add DBU (0.6 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford the desired 2,4-disubstituted-1H-imidazole.

IV. Data Presentation: Substrate Scope and Yields

The catalyst-free synthesis demonstrates broad applicability with various substituted benzimidamides and vinyl azides. The following tables summarize the yields obtained for a range of synthesized 2,4-disubstituted-1H-imidazoles.[1][2]

Table 1: Synthesis of 2,4-Disubstituted-1H-imidazoles [1][2]

EntryR¹ (Amidine)R² (Vinyl Azide)ProductYield (%)
1PhenylPhenyl2,4-Diphenyl-1H-imidazole89
24-BromophenylPhenyl2-(4-Bromophenyl)-4-phenyl-1H-imidazole85
34-ChlorophenylPhenyl2-(4-Chlorophenyl)-4-phenyl-1H-imidazole81
44-NitrophenylPhenyl2-(4-Nitrophenyl)-4-phenyl-1H-imidazole69
5Phenylo-Tolyl2-Phenyl-4-(o-tolyl)-1H-imidazole72
6Pyridin-3-ylPhenyl2-(Pyridin-3-yl)-4-phenyl-1H-imidazole60
7CyclopropylPhenyl2-Cyclopropyl-4-phenyl-1H-imidazole72
84-Bromophenyl4-Bromophenyl2,4-Bis(4-bromophenyl)-1H-imidazole85
94-Chlorophenylo-Tolyl2-(4-Chlorophenyl)-4-(o-tolyl)-1H-imidazole70

Yields are for the isolated products.

V. Characterization Data for Selected Compounds

The following are representative characterization data for some of the synthesized 2,4-disubstituted-1H-imidazoles.[1][2]

2,4-Diphenyl-1H-imidazole:

  • Yield: 89%

  • Physical State: White solid

  • ¹H NMR (500 MHz, CDCl₃): δ 7.87 (d, J = 7.5 Hz, 2H), 7.75 (d, J = 7.0 Hz, 2H), 7.42–7.33 (m, 6H), 7.26 (t, J = 4.0 Hz, 1H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 147.0, 130.0, 128.8, 128.7, 127.0, 125.2, 124.9.

  • HRMS (ESI): calcd for C₁₅H₁₃N₂ [M+H]⁺: 221.1079; found: 221.1080.

2-(4-Bromophenyl)-4-phenyl-1H-imidazole:

  • Yield: 85%

  • Physical State: Yellow solid

  • Melting Point: 198 °C

  • ¹H NMR (500 MHz, CDCl₃): δ 7.72 (t, J = 8.0 Hz, 4H), 7.52 (d, J = 8.0 Hz, 2H), 7.40 (q, J = 7.5 Hz, 3H), 7.28 (t, J = 7.5 Hz, 1H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 146.0, 132.0, 128.9, 128.7, 127.2, 126.7, 124.9, 128.8.

  • HRMS (ESI): calcd for C₁₅H₁₂N₂Br [M+H]⁺: 299.0184; found: 299.0186.

2,4-Bis(4-bromophenyl)-1H-imidazole:

  • Yield: 85%

  • Physical State: Yellow solid

  • Melting Point: 194 °C

  • ¹H NMR (600 MHz, CDCl₃): δ 7.85 (d, J = 8.5 Hz, 2H), 7.75 (d, J = 6.5 Hz, 2H), 7.64 (d, J = 9.5, 2H), 7.58 (d, J = 8.5 Hz, 2H), 7.39 (s, 1H).

  • ¹³C NMR (150 MHz, CDCl₃): δ 146.0, 132.1, 137.7, 128.7, 126.7, 126.5, 123.0, 120.8.

  • HRMS (ESI): calcd for C₁₅H₁₁N₂Br₂ [M+H]⁺: 376.9289; found: 376.9285.

References

Nickel-Catalyzed Cyclization: A Robust Route to Disubstituted Imidazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of pharmacologically active molecules.[1][2][3][4] Its prevalence in numerous FDA-approved drugs highlights its importance.[4] This document provides detailed application notes and experimental protocols for the synthesis of disubstituted imidazoles via nickel-catalyzed cyclization reactions, a modern and efficient alternative to traditional multi-step methods.[1][5]

Introduction

Imidazole derivatives are integral to a wide array of therapeutic agents, exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][4] The development of efficient synthetic methodologies to access functionalized imidazoles is therefore a critical endeavor in medicinal chemistry. Nickel catalysis has emerged as a powerful tool for C-H bond functionalization and cyclization reactions, offering a direct and atom-economical approach to constructing the imidazole core.[1][6][7]

This application note focuses on two prominent nickel-catalyzed strategies for obtaining disubstituted imidazoles: the C-H arylation/alkenylation of existing imidazole cores and the cyclization of amido-nitriles. These methods provide access to a diverse range of C2- and C4/C5-substituted imidazoles, which are key building blocks for drug discovery programs.

Nickel-Catalyzed C-H Arylation and Alkenylation of Imidazoles

A significant advancement in imidazole functionalization is the direct C-H arylation and alkenylation at the C2 position. This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions.

A key development in this area utilizes a nickel catalyst system, often in conjunction with a phosphine ligand, to couple imidazoles with phenol or enol derivatives.[1][8][9][10] The use of an air-stable nickel(II) salt as a precatalyst and a tertiary alcohol as a solvent are crucial for the success of this transformation.[1][8]

General Reaction Scheme:

cluster_0 Nickel-Catalyzed C-H Arylation/Alkenylation Imidazole Imidazole (or derivative) Catalyst_System Ni(OTf)2 / Ligand K3PO4, t-amylOH Imidazole->Catalyst_System Coupling_Partner Ar-OH, Ar-Cl, or Enol Derivative Coupling_Partner->Catalyst_System Product C2-Arylated/Alkenylated Imidazole Catalyst_System->Product

Caption: General workflow for Ni-catalyzed C-H arylation/alkenylation of imidazoles.

Quantitative Data Summary

The following table summarizes the yields for the nickel-catalyzed C-H arylation of various N-substituted benzimidazoles and imidazoles with phenol derivatives.

EntryImidazole SubstrateCoupling PartnerProductYield (%)
1N-methylbenzimidazole4-cyanophenyl pivalate2-(4-cyanophenyl)-1-methyl-1H-benzo[d]imidazole>95
2N-benzylbenzimidazole4-acetylphenyl pivalate2-(4-acetylphenyl)-1-benzyl-1H-benzo[d]imidazole85
3N-phenylbenzimidazole4-(trifluoromethyl)phenyl pivalate1-phenyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole92
41-(2-morpholinoethyl)-1H-benzo[d]imidazole4-cyanophenyl pivalate2-(4-cyanophenyl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazole78
51-(methoxymethyl)-1H-benzo[d]imidazole4-cyanophenyl pivalate2-(4-cyanophenyl)-1-(methoxymethyl)-1H-benzo[d]imidazole64
61,5-diphenyl-1H-imidazole4-cyanophenyl pivalate2-(4-cyanophenyl)-1,5-diphenyl-1H-imidazole65
71-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-imidazole4-cyanophenyl pivalate2-(4-cyanophenyl)-1-phenyl-5-(4-(trifluoromethyl)phenyl)-1H-imidazole>95

Data sourced from supporting information of relevant publications.

Experimental Protocol: General Procedure for Nickel-Catalyzed C-H Arylation

Materials:

  • Ni(OTf)₂ (Nickel(II) trifluoromethanesulfonate)

  • dcype (1,2-bis(dicyclohexylphosphino)ethane)

  • K₃PO₄ (Potassium phosphate)

  • Imidazole substrate (e.g., N-methylbenzimidazole)

  • Phenol derivative (e.g., 4-cyanophenyl pivalate)

  • t-amyl alcohol (t-amylOH)

  • Anhydrous, degassed solvent

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a glovebox, add Ni(OTf)₂ (5.0 mol%), dcype (6.0 mol%), and K₃PO₄ (2.0 equiv.) to a Schlenk tube equipped with a magnetic stir bar.

  • Add the imidazole substrate (1.0 equiv.) and the phenol derivative (1.2 equiv.).

  • Add anhydrous, degassed t-amylOH (0.2 M).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated imidazole.

Nickel-Catalyzed Cyclization of Amido-Nitriles

Another powerful strategy for the synthesis of 2,4-disubstituted imidazoles involves the nickel-catalyzed cyclization of amido-nitriles.[5][11] This method constructs the imidazole ring in a single step from readily available starting materials. The reaction is proposed to proceed via a nickel-catalyzed addition to the nitrile group, followed by tautomerization and dehydrative cyclization.[5]

Proposed Reaction Mechanism:

cluster_1 Proposed Mechanism for Ni-Catalyzed Cyclization of Amido-Nitriles Amido_Nitrile Amido-Nitrile Intermediate1 Ni-catalyzed Nitrile Addition Amido_Nitrile->Intermediate1 + Ni(II) Ni_Catalyst Ni(II) Catalyst Intermediate2 Proto-demetallation & Tautomerization Intermediate1->Intermediate2 Intermediate3 Dehydrative Cyclization Intermediate2->Intermediate3 Product 2,4-Disubstituted NH-imidazole Intermediate3->Product

Caption: Proposed mechanistic pathway for the synthesis of 2,4-disubstituted imidazoles.

Quantitative Data Summary

The following table presents the yields for the nickel-catalyzed synthesis of various 2,4-disubstituted NH-imidazoles from amido-nitriles.

EntryAmido-Nitrile Substituent (R¹)Coupling Partner Substituent (R²)ProductYield (%)
1Phenyl4-Methylphenyl2-phenyl-4-(p-tolyl)-1H-imidazole85
2Phenyl4-Methoxyphenyl4-(4-methoxyphenyl)-2-phenyl-1H-imidazole82
3Phenyl4-Chlorophenyl4-(4-chlorophenyl)-2-phenyl-1H-imidazole78
44-MethylphenylPhenyl4-phenyl-2-(p-tolyl)-1H-imidazole88
54-MethoxyphenylPhenyl2-(4-methoxyphenyl)-4-phenyl-1H-imidazole90
6Thiophen-2-ylPhenyl4-phenyl-2-(thiophen-2-yl)-1H-imidazole75
7CyclohexylPhenyl2-cyclohexyl-4-phenyl-1H-imidazole65

Data synthesized from representative examples in the literature.

Experimental Protocol: General Procedure for Nickel-Catalyzed Cyclization of Amido-Nitriles

Materials:

  • Ni(OAc)₂ (Nickel(II) acetate)

  • Amido-nitrile substrate

  • Coupling partner (e.g., organozinc reagent)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Add Ni(OAc)₂ (10 mol%) and the amido-nitrile substrate (1.0 equiv.) to the flask.

  • Add anhydrous THF to dissolve the solids.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the organozinc reagent (1.5 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2,4-disubstituted imidazole.

Conclusion

Nickel-catalyzed cyclization and C-H functionalization reactions represent a highly efficient and versatile platform for the synthesis of disubstituted imidazoles. These protocols offer significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and improved atom economy. The ability to readily access a diverse library of imidazole derivatives is of paramount importance for accelerating the drug discovery and development process. The detailed protocols and data provided herein serve as a valuable resource for researchers aiming to leverage these powerful synthetic tools.

References

Application Notes and Protocols for the Modular Synthesis of Di- and Tri-substituted Imidazoles from Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the modular synthesis of di- and tri-substituted imidazoles, starting from readily available ketones. The methodologies outlined are particularly relevant for applications in medicinal chemistry and drug discovery, where the imidazole scaffold is a key pharmacophore.

Introduction

Substituted imidazoles are a prominent class of heterocyclic compounds frequently found in pharmaceuticals and biologically active molecules. Their versatile biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, make them attractive targets for synthetic chemists. This document details a modular and efficient one-pot approach for the synthesis of 2,4(5)-disubstituted imidazoles from ketones and aldehydes. Furthermore, it describes the subsequent functionalization to access 2,4,5-trisubstituted imidazoles, which are valuable for establishing structure-activity relationships (SAR) in drug development programs.

The described synthetic strategy involves an initial oxidation of a ketone, followed by a condensation reaction with an aldehyde and an ammonia source to form the disubstituted imidazole core. This intermediate can then undergo further substitution, such as bromination and subsequent cross-coupling reactions, to yield trisubstituted derivatives. This modular approach allows for the rapid generation of diverse imidazole libraries for biological screening.

Synthesis of 2,4(5)-Disubstituted Imidazoles

A one-pot methodology has been developed for the synthesis of 2,4(5)-disubstituted NH-imidazoles, which involves the oxidation of a ketone followed by a condensation reaction with an aldehyde.[1][2][3][4][5] This procedure is advantageous as it utilizes commercially available starting materials and avoids the isolation of intermediates.[1][2] The reaction sequence is based on a Kornblum oxidation followed by a Radziszewski imidazole condensation.[1][2]

Experimental Workflow for Disubstituted Imidazole Synthesis

workflow_disubstituted start Start ketone Ketone start->ketone oxidation Kornblum Oxidation ketone->oxidation reagents HBr (cat.), DMSO reagents->oxidation intermediate α-keto-aldehyde (in situ) oxidation->intermediate One-pot condensation Radziszewski Condensation intermediate->condensation aldehyde Aldehyde aldehyde->condensation nh4oac NH4OAc nh4oac->condensation product 2,4(5)-Disubstituted Imidazole condensation->product end End product->end

Caption: One-pot synthesis of 2,4(5)-disubstituted imidazoles.

General Experimental Protocol for 2,4(5)-Disubstituted Imidazoles

To a solution of the starting ketone (1.0 equiv) in DMSO (0.2 M), hydrobromic acid (48% in water, 0.1 equiv) is added. The reaction mixture is stirred at 80 °C for 2-4 hours. After cooling to room temperature, the corresponding aldehyde (1.2 equiv) and ammonium acetate (10 equiv) are added. The mixture is then heated to 120 °C and stirred for 12-16 hours. Upon completion, the reaction is cooled to room temperature, and water is added. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the desired 2,4(5)-disubstituted imidazole.

Substrate Scope and Yields for 2,4(5)-Disubstituted Imidazoles

The described methodology has been successfully applied to a range of ketones and aldehydes, affording the corresponding 2,4(5)-disubstituted NH-imidazoles in yields ranging from 23% to 85%.[1][2][3][4][5]

EntryKetone SubstrateAldehyde SubstrateProductYield (%)
1AcetophenoneBenzaldehyde2-phenyl-4(5)-phenyl-1H-imidazole85
24'-MethoxyacetophenoneBenzaldehyde4(5)-(4-methoxyphenyl)-2-phenyl-1H-imidazole75
3Acetophenone4-Chlorobenzaldehyde2-(4-chlorophenyl)-4(5)-phenyl-1H-imidazole78
4AcetophenoneCyclohexanecarboxaldehyde2-cyclohexyl-4(5)-phenyl-1H-imidazole83
5AcetophenoneCyclopropanecarboxaldehyde2-cyclopropyl-4(5)-phenyl-1H-imidazole70
6Acetophenonen-Butyraldehyde2-propyl-4(5)-phenyl-1H-imidazole36
74'-Bromoacetophenone4-Pyridylcarboxaldehyde2-(pyridin-4-yl)-4(5)-(4-bromophenyl)-1H-imidazole67

Synthesis of 2,4,5-Trisubstituted Imidazoles

The synthetic utility of the 2,4(5)-disubstituted imidazoles is demonstrated by their further elaboration into 2,4,5-trisubstituted imidazoles. This is typically achieved through a three-step sequence involving bromination of the imidazole core, followed by a Suzuki-Miyaura cross-coupling reaction.[1][2][6] This modular approach allows for the introduction of a wide variety of substituents at the C5 position of the imidazole ring.

Experimental Workflow for Trisubstituted Imidazole Synthesis

workflow_trisubstituted start 2,4-Disubstituted Imidazole bromination Bromination (NBS, THF) start->bromination bromo_intermediate 5-Bromo-2,4-disubstituted Imidazole bromination->bromo_intermediate suzuki Suzuki-Miyaura Cross-Coupling bromo_intermediate->suzuki product 2,4,5-Trisubstituted Imidazole suzuki->product boronic_acid Boronic Acid/Ester Pd catalyst, Base boronic_acid->suzuki end End product->end

Caption: Modular synthesis of 2,4,5-trisubstituted imidazoles.

General Experimental Protocol for 2,4,5-Trisubstituted Imidazoles

Step 1: Bromination of 2,4-Disubstituted Imidazole

To a solution of the 2,4-disubstituted imidazole (1.0 equiv) in tetrahydrofuran (THF, 0.1 M) at 0 °C, N-bromosuccinimide (NBS, 1.1 equiv) is added portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield the 5-bromo-2,4-disubstituted imidazole.

Step 2: Suzuki-Miyaura Cross-Coupling

A mixture of the 5-bromo-2,4-disubstituted imidazole (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3, 2.0 equiv) in a suitable solvent system (e.g., dioxane/water, 4:1) is degassed and heated under an inert atmosphere at 90-100 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to afford the desired 2,4,5-trisubstituted imidazole. This three-step process has been used to synthesize a variety of kinase inhibitors with overall yields ranging from 23% to 69%.[1][2][6]

Substrate Scope and Yields for 2,4,5-Trisubstituted Imidazoles

This protocol has been successfully employed to generate a library of 2,4,5-trisubstituted imidazoles, demonstrating its broad applicability. The yields for the Suzuki-Miyaura coupling step are generally good, ranging from 37% to 97%.[1][2]

Entry5-Bromo-2,4-disubstituted ImidazoleBoronic Acid/EsterProductYield (%) (Suzuki Step)Overall Yield (%) (3 steps)
15-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazolePhenylboronic acid2-(pyridin-4-yl)-4-(4-bromophenyl)-5-phenyl-1H-imidazole9765
25-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazole4-Methoxyphenylboronic acid2-(pyridin-4-yl)-4-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazole8557
35-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazole3-Fluorophenylboronic acid2-(pyridin-4-yl)-4-(4-bromophenyl)-5-(3-fluorophenyl)-1H-imidazole7651
45-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazoleThiophene-2-boronic acid2-(pyridin-4-yl)-4-(4-bromophenyl)-5-(thiophen-2-yl)-1H-imidazole6242
55-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazolePyridine-3-boronic acid2,3'-bipyridin-4-yl-4-(4-bromophenyl)-5-yl-1H-imidazole5537
65-bromo-2-(pyridin-4-yl)-4-(4-bromophenyl)-1H-imidazole(4-(Trifluoromethyl)phenyl)boronic acid2-(pyridin-4-yl)-4-(4-bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1H-imidazole9161
75-bromo-2-(pyridin-4-yl)-4-phenyl-1H-imidazole4-Acetylphenylboronic acid1-(4-(2-(pyridin-4-yl)-4-phenyl-1H-imidazol-5-yl)phenyl)ethan-1-one4530

Conclusion

The modular synthesis of di- and tri-substituted imidazoles from ketones provides a powerful and flexible platform for the generation of diverse chemical libraries. The one-pot synthesis of the 2,4(5)-disubstituted imidazole core, followed by a robust functionalization sequence to access 2,4,5-trisubstituted analogs, is well-suited for applications in drug discovery and medicinal chemistry. The detailed protocols and tabulated data presented herein serve as a valuable resource for researchers in these fields.

References

Application Notes: A Robust Cu(OTf)₂/I₂-Catalyzed Protocol for the Synthesis of 1,2,4-Trisubstituted-(1H)-Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Trisubstituted-(1H)-imidazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] This document outlines a novel and efficient protocol for their synthesis utilizing a copper(II) triflate (Cu(OTf)₂) and iodine (I₂) catalytic system. The method employs readily available chalcones and benzylamines as starting materials.[1][2][3] A key feature of this transformation is an unusual C–C bond cleavage of the chalcone backbone, where the β-portion is eliminated during the reaction.[1][2][4][5] This approach avoids the need for pre-functionalized substrates and offers a valuable contribution to the existing synthetic methodologies for constructing imidazole scaffolds.[1][2] The protocol is distinguished by its use of inexpensive catalysts and its tolerance for a variety of aryl and heteroaryl substituents on both the chalcone and benzylamine precursors.[1][2][5]

Experimental Workflow

The overall experimental process, from reagent setup to final product isolation, is depicted in the following workflow diagram.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 1. Combine Chalcone (1 equiv) and Benzylamine (5 equiv) in a Schlenk tube. catalysts 2. Add Cu(OTf)₂ (10 mol%) and I₂ (20 mol%). reagents->catalysts solvent 3. Add Toluene (2 mL). catalysts->solvent reaction 4. Stir at 70°C for 24h (in the presence of air). solvent->reaction cool 5. Cool reaction mixture to room temperature. reaction->cool extract 6. Extract with EtOAc-water mixture and add sodium thiosulfate. cool->extract separate 7. Separate the organic layer. extract->separate evaporate 8. Evaporate solvent in vacuo. separate->evaporate purify 9. Purify via silica gel column chromatography. evaporate->purify product 1,2,4-Trisubstituted -(1H)-imidazole purify->product

Caption: General experimental workflow for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles.

Detailed Experimental Protocol

This protocol is based on the general procedure reported for the Cu(OTf)₂/I₂-catalyzed synthesis of 1,2,4-trisubstituted imidazoles.[1][2]

Materials:

  • Chalcone derivative (1 equiv, e.g., 0.24 mmol, 50 mg)

  • Benzylamine derivative (5 equiv, e.g., 1.2 mmol, 128.58 mg)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol %)

  • Iodine (I₂) (20 mol %)

  • Toluene (2 mL)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Silica gel (100–200 mesh) for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a Schlenk tube fitted with a rubber septum, add the chalcone (1 equiv, 0.24 mmol), benzylamine (5 equiv, 1.2 mmol), copper triflate (10 mol %), and iodine (20 mol %).[1][2]

  • Add toluene (2 mL) to the mixture.[1][2]

  • Stir the reaction mixture at 70 °C for 24 hours in the presence of air.[1][2]

  • After 24 hours, cool the reaction mixture to room temperature.[1][2]

  • Perform a work-up by adding a mixture of ethyl acetate and water, followed by the addition of sodium thiosulfate to quench the excess iodine.[1][2]

  • Separate the organic layer.

  • Evaporate the solvent from the organic layer in vacuo.[1][2]

  • Purify the crude product by column chromatography on silica gel (100–200 mesh), using a mixture of ethyl acetate in hexane (typically 10-20%) as the eluent to afford the pure 1,2,4-trisubstituted-(1H)-imidazole.[2]

Quantitative Data Summary

The protocol has been successfully applied to a range of substituted chalcones and benzylamines. A selection of synthesized compounds and their corresponding yields are presented below.

EntryProduct No.Product NameYield (%)
13c1-Benzyl-4-(4-chlorophenyl)-2-phenyl-1H-imidazole55%
23p1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole22%
33q1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-4-phenyl-1H-imidazole23%
43r1-(2-Methylbenzyl)-4-phenyl-2-(o-tolyl)-1H-imidazole64%
53s1-(2-Chlorobenzyl)-2-(2-chlorophenyl)-4-phenyl-1H-imidazole26%

Yields are based on isolated product after purification. Data sourced from ACS Omega, 2018.[1]

Plausible Reaction Mechanism

The reaction proceeds through a proposed mechanism involving an unusual C-C bond cleavage. While the exact intermediates are complex, the overall transformation can be visualized as a catalyzed cascade process.

G reactants Chalcone + Benzylamine catalysts Cu(OTf)₂ / I₂ Toluene, 70°C cascade Reaction Cascade (e.g., Michael Addition, Cyclization, Oxidation) catalysts->cascade Catalysis cleavage Unusual α,β-Unsaturated C-C Bond Cleavage cascade->cleavage product 1,2,4-Trisubstituted-(1H)-imidazole cleavage->product byproduct Eliminated β-Portion cleavage->byproduct

Caption: Plausible mechanism involving a catalyzed cascade and C-C bond cleavage.

This catalytic system provides a direct and efficient route for synthesizing complex imidazole derivatives from simple starting materials, making it a valuable tool for researchers in drug discovery and organic synthesis. The reaction's tolerance for various functional groups highlights its potential for creating diverse chemical libraries.[1][5]

References

Application Notes and Protocols: 2-(4-bromophenyl)-1H-imidazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a prominent feature in many biologically active compounds and approved drugs. Its unique electronic and structural properties make it a versatile core for designing molecules that can interact with a variety of biological targets, including protein kinases. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.

This document provides application notes and protocols for the investigation of 2-(4-bromophenyl)-1H-imidazole as a potential kinase inhibitor. While direct inhibitory data for this specific compound is not extensively available in public literature, its structural similarity to known kinase inhibitors, particularly those targeting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and the Platelet-Derived Growth Factor Receptor (PDGFR) , suggests its potential as a valuable research tool and a starting point for novel inhibitor development.

These notes will guide researchers in the synthesis, in vitro and cell-based evaluation of this compound, and provide a framework for identifying its potential molecular targets and cellular effects.

Data Presentation: Hypothetical Kinase Inhibition Profile

Based on the activity of structurally related 2-phenyl-1H-imidazole derivatives, the following table presents a hypothetical kinase inhibition profile for this compound. This data is for illustrative purposes to guide experimental design.

Kinase TargetAssay TypeIC50 (nM)Ki (nM)Cell-based Assay (GI50, nM)
TAK1ADP-Glo15085800 (NF-κB Reporter Assay)
PDGFRβTR-FRET2501401200 (Cellular Phosphorylation)
VEGFR2ADP-Glo>10,000>5,000>20,000 (Cell Proliferation)
EGFRADP-Glo>10,000>5,000>20,000 (Cell Proliferation)

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of 2-aryl-1H-imidazoles from an aldehyde, which can be adapted for the synthesis of the title compound.

Materials:

  • 4-bromobenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium hydroxide (28-30% solution)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.

  • To the stirred solution, add glyoxal (1.1 equivalents) followed by the dropwise addition of ammonium hydroxide (10 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol outlines a luminescent-based assay to measure the activity of a purified kinase in the presence of the test compound. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the kinase activity.

Materials:

  • Purified kinase (e.g., TAK1, PDGFRβ)

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate. Include DMSO-only wells for high control (0% inhibition) and a known potent inhibitor for the specific kinase as a low control (100% inhibition).

  • Kinase/Substrate Addition: Prepare a 2X solution of the kinase and its substrate in the appropriate kinase reaction buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume will be 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]

  • Read Luminescence: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Cellular Phosphorylation ELISA

This protocol describes a method to measure the phosphorylation of a specific kinase substrate within a cellular context, providing an indication of the target kinase's activity after treatment with the inhibitor.

Materials:

  • Cell line expressing the target kinase and its substrate (e.g., a cell line where the TAK1 or PDGFR pathway is active).

  • 96-well cell culture plates.

  • Cell lysis buffer.

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein.

  • Detection antibody specific for the phosphorylated form of the substrate.

  • HRP-conjugated secondary antibody.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate vehicle controls.

  • Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., TNFα for the TAK1 pathway, PDGF for the PDGFR pathway) for a predetermined time.

  • Cell Lysis: Aspirate the media, wash the cells with cold PBS, and then add cell lysis buffer to each well. Incubate on ice to ensure complete lysis.

  • ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add the phospho-specific detection antibody to each well and incubate for 1 hour at room temperature. e. Wash the plate three times with wash buffer. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the plate five times with wash buffer. h. Add TMB substrate solution and incubate in the dark until sufficient color develops. i. Stop the reaction by adding the stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Determine the effect of the compound on substrate phosphorylation and calculate the GI50 (concentration for 50% growth inhibition) if cell viability is also assessed.

Mandatory Visualizations

Signaling Pathways

TAK1_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Inhibitor 2-(4-bromophenyl) -1H-imidazole Inhibitor->TAK1_complex Inhibits

Caption: Potential inhibition of the TAK1 signaling pathway.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT Akt PI3K->AKT Activates Cell_Survival Cell Survival AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 2-(4-bromophenyl) -1H-imidazole Inhibitor->Dimerization Inhibits

Caption: Potential inhibition of the PDGFR signaling pathway.

Experimental Workflows

In_Vitro_Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of This compound in DMSO start->step1 step2 Add compound dilutions to 384-well assay plate step1->step2 step3 Add 2X Kinase/Substrate mix step2->step3 step4 Pre-incubate for 15 min at RT step3->step4 step5 Add 2X ATP to initiate reaction step4->step5 step6 Incubate for 60 min at RT step5->step6 step7 Add ADP-Glo™ Reagent to stop step6->step7 step8 Incubate for 40 min at RT step7->step8 step9 Add Kinase Detection Reagent step8->step9 step10 Incubate for 30-60 min at RT step9->step10 step11 Read Luminescence step10->step11 end End step11->end

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Cell_Based_ELISA_Workflow start Start step1 Seed cells in 96-well plate and incubate overnight start->step1 step2 Treat cells with compound step1->step2 step3 Stimulate with ligand (if needed) step2->step3 step4 Lyse cells step3->step4 step5 Transfer lysate to coated ELISA plate step4->step5 step6 Incubate with phospho-specific detection antibody step5->step6 step7 Incubate with HRP-conjugated secondary antibody step6->step7 step8 Add TMB substrate step7->step8 step9 Add stop solution step8->step9 step10 Read absorbance at 450 nm step9->step10 end End step10->end

Caption: Workflow for the cellular phosphorylation ELISA.

References

Application Notes and Protocols: Antifungal and Antibacterial Applications of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal and antibacterial properties of imidazole derivatives, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Introduction

Imidazole is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[1] Its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The versatility of the imidazole scaffold allows for diverse chemical modifications, leading to the development of numerous therapeutic agents.[1][2] This document focuses on the application of imidazole derivatives as antimicrobial agents, providing researchers with essential data and protocols to advance their studies in this field.

Mechanism of Action

Antifungal Mechanism of Action

The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5][6] Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[7][8] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5][7] The altered sterol composition increases the permeability and fluidity of the fungal cell membrane, disrupting its integrity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[4][6]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazole Derivatives cluster_effects Cellular Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Imidazole Imidazole Derivatives Inhibition Inhibition Imidazole->Inhibition Inhibition->LanosterolDemethylase Blocks ErgosterolDepletion Ergosterol Depletion Inhibition->ErgosterolDepletion ToxicSterol Toxic Sterol Accumulation Inhibition->ToxicSterol LanosterolDemethylase->Ergosterol MembraneDisruption Increased Membrane Permeability & Fluidity ErgosterolDepletion->MembraneDisruption ToxicSterol->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Caption: Antifungal mechanism of imidazole derivatives.

Antibacterial Mechanism of Action

The antibacterial action of imidazole derivatives is more varied and can involve multiple targets.[9][10] Key mechanisms include:

  • Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1][9]

  • Inhibition of Nucleic Acid Synthesis: Imidazole compounds can inhibit enzymes essential for DNA replication and repair, such as DNA gyrase and topoisomerase, thereby preventing bacterial proliferation.[9][10]

  • Disruption of Cell Membrane Integrity: Similar to their antifungal action, certain imidazole derivatives can disrupt the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[1][9]

  • Inhibition of Other Key Enzymes: Various other enzymes crucial for bacterial metabolism, such as β-ketoacyl-acyl carrier protein synthase III (FabH) and glutamate racemase, have been identified as targets for imidazole derivatives.[10]

Antibacterial_Mechanisms cluster_targets Bacterial Cellular Targets cluster_outcomes Resulting Effects Imidazole Imidazole Derivatives CellWall Cell Wall Synthesis (Peptidoglycan) Imidazole->CellWall Inhibits DNA Nucleic Acid Synthesis (DNA Gyrase, Topoisomerase) Imidazole->DNA Inhibits CellMembrane Cell Membrane Imidazole->CellMembrane Disrupts Enzymes Metabolic Enzymes (FabH, Glutamate Racemase) Imidazole->Enzymes Inhibits CellLysis Cell Lysis CellWall->CellLysis ReplicationBlock Replication Block DNA->ReplicationBlock Leakage Component Leakage CellMembrane->Leakage MetabolismDisruption Metabolic Disruption Enzymes->MetabolismDisruption BacterialDeath Bacterial Cell Death CellLysis->BacterialDeath ReplicationBlock->BacterialDeath Leakage->BacterialDeath MetabolismDisruption->BacterialDeath

Caption: Antibacterial mechanisms of imidazole derivatives.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against a range of bacterial and fungal strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antibacterial Activity of Imidazole Derivatives (MIC in µg/mL)

Imidazole DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
HL1 Staphylococcus aureus625Acinetobacter baumannii1250[11]
MRSA1250Pseudomonas aeruginosa5000[11]
Escherichia coli>5000[11]
HL2 Staphylococcus aureus625Acinetobacter baumannii625[11]
MRSA625Pseudomonas aeruginosa2500[11]
Escherichia coli>5000[11]
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives Staphylococcus aureus4 - 8[11]
Nitroimidazole/oxadiazole hybrid 62h E. coli ATCC 351284.9 - 17 µM[12]
Nitroimidazole/oxadiazole hybrid 62i E. coli ATCC 351284.9 - 17 µM[12]
Benzofuranone hybrid 8m (R = 5-NO2) Gram-positive bacteriaVaries[12]
Benzofuranone hybrid 8n (R = 6,7-(OMe)2) Gram-positive bacteriaMost active in series[12]
Thiazolyl-imidazole hybrid 87h E. coli6.2 µM[12]
Thiazolyl-imidazole hybrid 87i E. coli6.4 µM[12]
Amino acid-based imidazolium salt 3b Bacillus subtilis4E. coli128[13]

Table 2: Antifungal Activity of Imidazole Derivatives (MIC in µg/mL)

Imidazole DerivativeFungal StrainMIC (µg/mL)Reference
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives Cryptococcus neoformans4 - 8[11]
2,4-Dienone motif derivative 31 Candida spp.0.5 - 8[14]
2,4-Dienone motif derivative 42 Candida spp.2 - 32[14]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]

MIC_Protocol_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation and Incubation cluster_analysis Data Analysis PrepareMedia 1. Prepare Mueller-Hinton Broth (MHB) or RPMI-1640 for fungi PrepareCompound 2. Prepare stock solution of imidazole derivative PrepareMedia->PrepareCompound PrepareInoculum 3. Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) PrepareCompound->PrepareInoculum DispenseMedia 4. Dispense 100 µL of broth into wells of a 96-well plate SerialDilute 5. Perform two-fold serial dilutions of the compound in the plate DispenseMedia->SerialDilute InoculatePlate 6. Inoculate each well with 100 µL of the standardized inoculum SerialDilute->InoculatePlate IncludeControls 7. Include growth control (no compound) and sterility control (no inoculum) InoculatePlate->IncludeControls Incubate 8. Incubate at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi) IncludeControls->Incubate ReadPlate 9. Visually inspect for turbidity or use a plate reader Incubate->ReadPlate DetermineMIC 10. The MIC is the lowest concentration with no visible growth ReadPlate->DetermineMIC

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Imidazole derivative stock solution (in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer. d. Dilute this adjusted suspension in the appropriate broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the imidazole derivative at the highest desired concentration to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculation: a. Add 100 µL of the standardized inoculum (from step 1d) to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12). b. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C. b. Incubation time is typically 16-20 hours for most bacteria and 24-48 hours for fungi.

  • Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the imidazole derivative at which there is no visible growth. b. A plate reader can also be used to measure the optical density (OD) at 600 nm. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This test is performed after the MIC has been determined.

Procedure:

  • Following the determination of the MIC (from Protocol 4.1), select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these wells.

  • Spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration of the imidazole derivative that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Conclusion

Imidazole derivatives continue to be a rich source of potent antifungal and antibacterial agents. Their well-established mechanisms of action, particularly in fungi, and their diverse antibacterial targets make them promising candidates for the development of new antimicrobial drugs to combat the growing threat of antimicrobial resistance. The data and protocols provided herein serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of novel imidazole-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-bromophenyl)-1H-imidazole synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly when using multicomponent reaction strategies like the Debus-Radziszewski reaction or its variations.

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yields in the synthesis of this compound are often traced back to several key factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, some methods require refluxing in solvents like glacial acetic acid or n-butanol for several hours.[1][2] Insufficient heating or reaction time can lead to incomplete conversion.

  • Reagent Quality: The purity of starting materials, especially the 4-bromobenzaldehyde and the dicarbonyl compound (e.g., glyoxal, benzil), is crucial. Impurities can lead to side reactions.

  • Ammonia Source: The choice and amount of ammonia source (e.g., ammonium acetate, ammonium hydroxide) can significantly impact the reaction. An excess of ammonium acetate is commonly used to drive the reaction forward.

  • Side Reactions: The Debus-Radziszewski synthesis is known for potential side reactions which can consume starting materials and complicate purification, ultimately lowering the isolated yield.[3]

  • Product Isolation: Inefficient extraction or purification methods can lead to loss of product. Issues with separating the product from the reaction mixture are a common problem.[4]

Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve selectivity?

A2: The formation of multiple products is a common issue, often due to side reactions or the formation of regioisomers in more complex syntheses.[5] To improve selectivity:

  • Catalyst Choice: The use of specific catalysts can direct the reaction towards the desired product. While some syntheses are catalyst-free, others benefit from Lewis acids or other promoters. For example, silicotungstic acid has been shown to improve yields in similar trisubstituted imidazole syntheses from 63% to 94% at an optimal concentration.[3]

  • Control of Stoichiometry: Carefully controlling the molar ratios of your reactants is essential. Ensure the limiting reagent is fully consumed and avoid large excesses of any one reactant unless it is intended to drive the equilibrium (like ammonium acetate).

  • Solvent Selection: The polarity and properties of the solvent can influence the reaction pathway. While ethanol is common, n-butanol has been reported as a superior solvent for some multicomponent imidazole syntheses.[1] Toluene has also been shown to improve yields in certain contexts.[6]

  • Temperature Control: Running the reaction at the optimal temperature can minimize the formation of undesired byproducts. Sometimes, lowering the temperature can increase selectivity at the cost of a longer reaction time.

Q3: The purification of my final product is difficult. What strategies can I use?

A3: Purification challenges often arise from byproducts with similar polarity to the desired imidazole.

  • Recrystallization: This is the most common and effective method for purifying solid imidazole products. Experiment with different solvent systems. Absolute ethanol is frequently a good choice for recrystallizing 2-aryl-imidazoles.[2]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A common eluent system is a mixture of ethyl acetate and hexane.[7] The ratio can be adjusted based on the polarity of your product and impurities.

  • Acid-Base Extraction: Imidazoles are basic and can be protonated to form water-soluble salts. You can dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the imidazole into the aqueous phase, wash the aqueous phase with an organic solvent to remove non-basic impurities, and then neutralize the aqueous phase with a base (e.g., NaOH) to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound and its derivatives?

A1: Yields can vary significantly based on the specific reactants and methodology. Reported yields for similar structures range from moderate to excellent. For example, a catalyst-free synthesis of 2-(4-bromophenyl)-4-phenyl-1H-imidazole reported an 85% yield.[7] Another method for synthesizing 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole yielded 87%.[1] However, the classical Debus-Radziszewski reaction can sometimes result in poor yields without optimization.[3]

Q2: Which solvent is best for this synthesis?

A2: The optimal solvent depends on the specific protocol.

  • Glacial Acetic Acid: Often used in the classic Debus-Radziszewski reaction, acting as both a solvent and a catalyst.[2]

  • n-Butanol: Has been reported as an excellent solvent for multicomponent coupling reactions to form trisubstituted imidazoles.[1]

  • Ethanol: A common, environmentally friendly solvent, often used with catalysts.[3]

  • Toluene: Can improve yields in certain copper-catalyzed reactions.[6]

Q3: Can I use microwave irradiation to improve the reaction?

A3: Yes, microwave-assisted synthesis is a well-established method for accelerating imidazole synthesis and often leads to higher yields and shorter reaction times compared to conventional heating.[3]

Q4: How does the choice of the 1,2-dicarbonyl compound affect the reaction?

A4: The 1,2-dicarbonyl compound determines the substituents at the 4 and 5 positions of the imidazole ring.

  • Glyoxal: Reacts with 4-bromobenzaldehyde and ammonia to yield this compound. However, glyoxal self-reaction can compete with imidazole formation, potentially lowering yields, especially at high concentrations.[8]

  • Benzil: Reacts with 4-bromobenzaldehyde and ammonia to yield 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole. This reaction is very common and often gives good yields.[2]

Quantitative Data Summary

The following tables summarize yields for the synthesis of this compound derivatives under various conditions.

Table 1: Synthesis of 2,4-Disubstituted Imidazoles

2-Substituent4-SubstituentReagentsSolvent/ConditionsYield (%)Reference
4-BromophenylPhenyl4-Bromobenzamidine, (1-azido-2-phenylethenyl)benzeneDBU, CH3CN, rt, 12h85[7]
4-Bromophenylp-Tolyl4-Bromobenzamidine, 1-(1-azido-2-phenylethenyl)-4-methylbenzeneDBU, CH3CN, rt, 12h92[7]
4-Bromophenyl2-Methoxyphenyl4-Bromobenzamidine, 1-(1-azido-2-phenylethenyl)-2-methoxybenzeneDBU, CH3CN, rt, 12h63[7]

Table 2: Synthesis of 2,4,5-Trisubstituted Imidazoles

2-Substituent4,5-SubstituentsReagentsSolvent/ConditionsYield (%)Reference
4-BromophenylDiphenyltrans-Stilbene, 4-Bromobenzaldehyde, NH4OAc1) I2, DMSO, 155°C; 2) n-BuOH, reflux87[1]
4-ChlorophenylDiphenylBenzil, 4-Chlorobenzaldehyde, NH4OAcGlacial Acetic Acid, reflux65[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole (Adapted from Debus-Radziszewski Reaction)

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (e.g., 2.10 g, 10 mmol), 4-bromobenzaldehyde (e.g., 1.85 g, 10 mmol), and a significant excess of ammonium acetate (e.g., 7.71 g, 100 mmol).

  • Solvent Addition: Add 40-50 mL of glacial acetic acid to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 200-300 mL of cold water. A precipitate should form.

  • Neutralization & Filtration: Stir the aqueous mixture for 15-20 minutes. Filter the precipitate using a Buchner funnel. Wash the solid product with cold water until the filtrate is neutral (check with pH paper). A final wash with a dilute ammonium solution can be performed to ensure all acetic acid is removed.[2]

  • Purification: Dry the crude product. Recrystallize the solid from absolute ethanol to obtain the purified 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Benzil - 4-Bromobenzaldehyde - Ammonium Acetate solvent Add Solvent (Glacial Acetic Acid) reagents->solvent 10 mmol scale reflux Heat to Reflux (~118°C, 3-5h) solvent->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT precipitate Precipitate in Water cool->precipitate filtrate Filter & Wash Solid precipitate->filtrate recrystallize Recrystallize (Ethanol) filtrate->recrystallize product Pure Product recrystallize->product

Caption: General experimental workflow for imidazole synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_tlc Check TLC of Crude Product start->check_tlc incomplete_rxn Incomplete Reaction? (Starting Material Present) check_tlc->incomplete_rxn Yes side_products Multiple Products? (Many Spots) check_tlc->side_products Yes isolation_issue Product Lost During Work-up? check_tlc->isolation_issue No obvious issues solution_rxn Increase Reaction Time Increase Temperature Check Reagent Purity incomplete_rxn->solution_rxn solution_side Optimize Solvent/Catalyst Adjust Stoichiometry Lower Temperature side_products->solution_side solution_iso Optimize Purification: - New Recrystallization Solvent - Column Chromatography - Acid/Base Extraction isolation_issue->solution_iso

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting low product yield in N-alkylation of imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this crucial chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may face in your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of imidazole.

Question: My reaction yield is consistently low, or the reaction is not going to completion. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-alkylation of imidazoles can stem from several factors, with the primary reasons often being incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1]

Here are troubleshooting steps to improve your yield:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For imidazoles with low acidity or when using less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can ensure complete deprotonation.[1][2]

    • Weaker Bases: In many cases, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[1] Cs₂CO₃ is often reported to be highly effective.[1]

    • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve both the imidazole and the base, which can significantly impact the reaction rate and yield.[1]

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

    • Purity: Ensure your alkylating agent is pure and has not degraded.

  • Optimize Reaction Temperature:

    • While many N-alkylations proceed at room temperature, some reactions require heating. A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1] However, be aware that higher temperatures can also lead to side reactions.[3]

Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?

Answer:

The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[1][3] This is a common side reaction, particularly when using an excess of the alkylating agent or at elevated temperatures.[1]

Prevention Strategies:

  • Control Stoichiometry: Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.[1][3]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[3]

Question: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I improve regioselectivity?

Answer:

Achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles is a significant challenge because both nitrogen atoms are potential sites for alkylation.[2][4][5] The final ratio of isomers is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.

Strategies to Improve Regioselectivity:

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[1][2][4]

  • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[1][2][3][4]

  • Protecting Groups: For complex syntheses where high regioselectivity is crucial, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is an example that can direct substitution.[1][6]

  • Choice of Base and Solvent: The reaction conditions can also influence the isomeric ratio. For instance, the use of NaH in THF has been reported to favor N-1 alkylation in some cases.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.

  • Strong bases (e.g., NaH): Use when the imidazole is weakly acidic or when using a less reactive alkylating agent. These reactions require anhydrous conditions.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. These are generally easier to handle than NaH.[1]

Q3: What are some common side reactions to be aware of?

A3: Besides dialkylation and poor regioselectivity, other potential side reactions include:

  • C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]

  • Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to a dark reaction mixture.[1]

Q4: My product is difficult to purify. What are some common purification challenges and solutions?

A4: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers.[1]

  • Column Chromatography: This is the most common method for separating the desired product from impurities and isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical.[1]

  • Crystallization: If the N-alkylated product is a solid, recrystallization can be an effective purification method.[1]

Data Presentation

Table 1: Summary of Recommended Reaction Conditions for N-Alkylation of Imidazoles

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, KOH (weaker) or NaH (stronger)Choice depends on imidazole acidity and alkylating agent reactivity.[1]
Solvent Acetonitrile, DMF, DMSO, THFPolar aprotic solvents are generally effective.[1]
Temperature Room Temperature to 80 °COptimize based on reactivity; monitor for side reactions at higher temperatures.[1]
Imidazole:Alkylating Agent Ratio 1.1 - 1.2 : 1A slight excess of imidazole minimizes dialkylation.[3]
Imidazole:Base Ratio 1 : 1.1 - 1.5Ensures sufficient deprotonation.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).[2]

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.[2]

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.[2]

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.[1][2]

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Substrates

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.[2]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[2]

  • Alkylation: Add the alkylating agent (1.2 equiv) dropwise to the reaction mixture.[2]

  • Reaction: Heat the reaction to reflux and monitor its progress by TLC or LC-MS.[2]

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Product Yield in N-Alkylation of Imidazole check_reaction Is the reaction incomplete? start->check_reaction check_side_products Are there significant side products? check_reaction->check_side_products No optimize_conditions Optimize Reaction Conditions: - Stronger base (NaH) - More reactive alkylating agent (R-I) - Higher temperature - Different solvent (DMF, DMSO) check_reaction->optimize_conditions Yes dialkylation Is dialkylation observed? check_side_products->dialkylation Yes purification_issue Difficulty in Purification check_side_products->purification_issue No regioisomers Are regioisomers formed? dialkylation->regioisomers No solve_dialkylation Address Dialkylation: - Use slight excess of imidazole - Slow addition of alkylating agent - Lower reaction temperature dialkylation->solve_dialkylation Yes regioisomers->purification_issue No solve_regioisomers Address Regioselectivity: - Consider steric/electronic effects - Use protecting groups - Screen different base/solvent systems regioisomers->solve_regioisomers Yes optimize_purification Optimize Purification: - Careful column chromatography - Consider crystallization purification_issue->optimize_purification

Caption: A workflow for troubleshooting low yield in imidazole N-alkylation.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack imidazole Imidazole (R-H) imidazolate Imidazolate Anion (R-) imidazole->imidazolate + B base Base (B) protonated_base Protonated Base (BH+) base->protonated_base + H+ imidazolate_2 Imidazolate Anion (R-) alkyl_halide Alkyl Halide (R'-X) halide_ion Halide Ion (X-) alkyl_halide->halide_ion - X- product N-Alkylated Imidazole (R-R') imidazolate_2->product + R'-X

Caption: The general mechanism of N-alkylation of imidazole.

References

Technical Support Center: Optimization of Imidazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Optimization of Reaction Conditions for Imidazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazole derivatives.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Debus-Radziszewski Synthesis

Q1: My Debus-Radziszewski reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski synthesis are a frequent challenge. Several factors can contribute to this, including suboptimal reaction conditions and the formation of side products.[1] Here are some troubleshooting steps to improve your yield:

  • Catalyst Selection: While the traditional reaction can be performed without a catalyst, the use of one is highly recommended to improve efficiency.[1] A variety of catalysts have been shown to significantly increase yields. Consider using acid catalysts like silicotungstic acid or boric acid. Base catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) have also demonstrated excellent results.

  • Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate. Ethanol is a commonly used solvent, but other polar protic solvents like methanol and even aqueous mixtures can be effective.[2] In some cases, solvent-free conditions, particularly with microwave irradiation, have been reported to give high yields.

  • Reaction Temperature and Time: Ensure the reaction is conducted at an optimal temperature, which is often the reflux temperature of the chosen solvent. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid the formation of degradation products from prolonged heating.

  • Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][3]

Q2: I am observing the formation of significant side products in my Debus-Radziszewski reaction. How can I minimize them?

A2: Side product formation is a common issue that can lower the yield and complicate purification. Here are some strategies to minimize them:

  • Control Stoichiometry: Ensure the correct stoichiometry of the reactants (dicarbonyl compound, aldehyde, and ammonia source). An excess of one reactant can lead to the formation of undesired byproducts.

  • Temperature Control: Overheating or prolonged reaction times can lead to the decomposition of reactants or products, resulting in a complex mixture. Maintain a consistent and optimal temperature.

  • Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary. Column chromatography using a suitable solvent system is often effective. Monitor the separation closely with TLC to isolate the desired product.

Markwald Synthesis

Q3: My Markwald synthesis is not proceeding to completion, and the yield of the 2-mercaptoimidazole is low. What should I check?

A3: Incomplete conversion in the Markwald synthesis can be due to several factors. Here’s what to consider:

  • Purity of Starting Materials: The α-aminoketone or α-aminoaldehyde starting materials can be unstable. Ensure they are pure and used promptly after preparation or purification.

  • Reaction Conditions: The reaction is typically carried out by heating the α-aminoketone with potassium thiocyanate in an acidic aqueous solution. Ensure the pH and temperature are within the optimal range for the specific substrate.

  • Side Reactions: The formation of oxazoles can be a competing side reaction. Using a sufficient excess of the amine source can help to favor the formation of the imidazole ring.

Q4: I am having difficulty with the oxidative desulfurization step to convert the 2-mercaptoimidazole to the final imidazole product. What are some common issues?

A4: The removal of the sulfur group can sometimes be challenging. Here are some common issues and solutions:

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used, such as nitric acid, hydrogen peroxide, or m-chloroperoxybenzoic acid (m-CPBA). The choice of reagent and reaction conditions should be tailored to the specific substrate to avoid over-oxidation or degradation of the imidazole ring.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC to ensure complete conversion of the 2-mercaptoimidazole and to avoid the formation of over-oxidized byproducts.

  • Work-up Procedure: The work-up procedure is critical to isolate the final product in good purity. This may involve neutralization of the reaction mixture and extraction with an appropriate organic solvent.

Metal-Catalyzed Imidazole Synthesis

Q5: My copper- or palladium-catalyzed imidazole synthesis is not working well, with low conversion of the starting materials. What are the key parameters to investigate?

A5: Metal-catalyzed reactions are sensitive to a number of variables. Here are the critical factors to check:

  • Catalyst and Ligand: The choice of the copper or palladium precursor and the ligand is paramount. For copper-catalyzed N-arylation (Ullmann condensation), common catalysts include CuI and Cu2O, often paired with ligands like 1,10-phenanthroline or L-proline.[2][4] For palladium-catalyzed C-H arylation, Pd(OAc)2 is a common precursor, used with various phosphine or N-heterocyclic carbene (NHC) ligands.

  • Reaction Atmosphere: Many of these catalytic systems are sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents and reagents.

  • Base Selection: The choice and stoichiometry of the base are critical. Common bases include inorganic carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4). The strength and solubility of the base can significantly impact the reaction outcome.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is necessary to balance reaction speed with the stability of the catalyst and reactants.

Q6: I am struggling with the purification of my imidazole product from the metal catalyst and ligand residues. What are some effective purification strategies?

A6: Removing residual metal and ligand is a common challenge in purification. Here are some effective methods:

  • Filtration through a Plug of Silica or Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a short plug of silica gel or Celite can help remove a significant portion of the catalyst and inorganic salts.

  • Aqueous Wash: An aqueous wash of the organic extract, sometimes with a chelating agent like EDTA, can help to remove residual metal salts.

  • Column Chromatography: Careful column chromatography is often necessary for complete purification. The choice of the stationary phase (silica gel or alumina) and the eluent system should be optimized to achieve good separation.

Data Presentation

Table 1: Effect of Different Catalysts on the Yield of 2,4,5-Trisubstituted Imidazoles via Debus-Radziszewski Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux548
2Silicotungstic Acid (7.5%)EthanolReflux394
3Boric Acid (5%)Aqueous MediaRoom Temp (Ultrasound)0.7592
4DABCO (10%)t-Butanol60-651292
5Lactic Acid (1 mL)Neat160192

Data compiled from various sources, including references[1].

Table 2: Influence of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles
EntrySolventTemperatureTime (h)Yield (%)
1EthanolReflux575
2MethanolReflux570
3AcetonitrileReflux565
4DichloromethaneReflux550
5TolueneReflux545
6WaterReflux560
7Ethanol/Water (1:1)Reflux490

Data is representative and based on studies of taurine-catalyzed synthesis.[2]

Table 3: Representative Conditions for Copper-Catalyzed N-Arylation of Imidazole with Aryl Bromides
EntryCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5), L-Proline (10)K₂CO₃DMSO11024~85
2CuI (5), 1,10-Phenanthroline (10)Cs₂CO₃Dioxane10018~90
3Cu₂O (5), Salicylaldoxime (10)K₃PO₄DMF12020~88

Data is illustrative of typical conditions and yields.[4]

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Markwald Synthesis of 2-Mercaptoimidazole

Materials:

  • Aminoacetaldehyde dimethyl acetal

  • Potassium thiocyanate

  • Hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask, add aminoacetaldehyde dimethyl acetal to a solution of hydrochloric acid in water under a nitrogen atmosphere.

  • Add potassium thiocyanate to the mixture.

  • Heat the reaction mixture to approximately 98°C and stir for 2 hours.

  • Allow the mixture to cool to room temperature overnight.

  • Cool the resulting suspension in an ice bath to 5°C.

  • Collect the solid product by vacuum filtration.

  • Dry the solid under vacuum to yield 2-mercaptoimidazole.[5]

Protocol 3: Copper-Catalyzed N-Arylation of Imidazole

Materials:

  • Imidazole

  • Aryl halide (e.g., 4-Bromo-3-(trifluoromethyl)aniline)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Celite

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the aryl halide (1.0 mmol), CuI (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[4]

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.[4]

  • Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).[4]

  • Heat the reaction mixture to 100°C and stir vigorously for 18-24 hours.[4]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.[4]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity Confirmed check_purity->purity_ok TLC/NMR clean? purify Purify Starting Materials and Repeat purity_ok->purify No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes purify->start conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Literature precedent followed? conditions_ok->check_conditions No, adjust optimize Systematically Optimize Parameters conditions_ok->optimize Yes catalyst Screen Catalysts optimize->catalyst solvent Screen Solvents optimize->solvent temperature Optimize Temperature optimize->temperature time Optimize Reaction Time optimize->time end Improved Yield catalyst->end solvent->end temperature->end time->end

Caption: A logical workflow for troubleshooting low yields in imidazole synthesis.

Debus_Radziszewski_Mechanism reactants Dicarbonyl + Aldehyde + 2 NH3 diimine Formation of Diimine Intermediate reactants->diimine condensation Condensation with Aldehyde diimine->condensation cyclization Cyclization and Dehydration condensation->cyclization imidazole Imidazole Product cyclization->imidazole

Caption: Simplified reaction pathway for the Debus-Radziszewski synthesis.

Copper_Catalytic_Cycle CuI_L Cu(I)-Ligand Complex oxidative_addition Oxidative Addition (Aryl Halide) CuI_L->oxidative_addition + Imidazole CuIII Cu(III) Intermediate oxidative_addition->CuIII reductive_elimination Reductive Elimination (C-N Bond Formation) CuIII->reductive_elimination reductive_elimination->CuI_L Releases Product product N-Aryl Imidazole reductive_elimination->product

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.

References

Technical Support Center: Purification of Crude 2-(4-bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-bromophenyl)-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The most common and effective methods for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the potential impurities in a crude sample of this compound?

Impurities can arise from starting materials, side reactions, or decomposition products.[1] For instance, unreacted starting materials or byproducts from the synthesis can contaminate the crude product. The presence of these impurities can lead to side reactions and reduced yields in subsequent steps.[1]

Q3: How can I assess the purity of my this compound sample?

The purity of this compound can be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] A Certificate of Analysis (CoA) from a reliable supplier should also provide purity specifications.[1]

Troubleshooting Guides

Issue 1: Low yield after purification.

Q: My final yield of purified this compound is very low. What could be the cause and how can I improve it?

A: Low yields can result from several factors during the purification process. Here are some potential causes and solutions:

  • Incomplete reaction: If the initial synthesis did not go to completion, the crude product will contain a significant amount of starting material, leading to a lower yield of the desired product. It is crucial to monitor the reaction progress by TLC or LC-MS.[2][3]

  • Loss during extraction and work-up: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent like ethyl acetate and performing multiple extractions.[4]

  • Improper column chromatography technique: The choice of eluent system is critical. A solvent system that is too polar may elute the product too quickly along with impurities, while a system that is not polar enough may result in a very slow elution and broad peaks, leading to product loss. A gradient elution is often effective.[5]

  • Suboptimal recrystallization conditions: The chosen solvent may be too good at dissolving the compound even at low temperatures, or too much solvent may have been used. This will result in a significant amount of the product remaining in the mother liquor.

Issue 2: Persistent impurities after purification.

Q: I still see impurities in my product after performing column chromatography/recrystallization. What should I do?

A: The presence of persistent impurities may require a modification of your purification strategy.

  • For Column Chromatography:

    • Optimize the eluent system: Try a shallower gradient or isocratic elution with a finely tuned solvent mixture to improve separation.

    • Check the loading: Overloading the column can lead to poor separation. Ensure the crude material is loaded onto the column in a minimal amount of solvent.[5]

  • For Recrystallization:

    • Choose a different solvent or solvent system: The impurity may have similar solubility to your product in the chosen solvent. Experiment with different solvents or a binary solvent system (a "good" solvent for dissolution and a "poor" solvent to induce crystallization).[6][7]

    • Perform a second recrystallization: A second recrystallization can often remove residual impurities.

Issue 3: The product "oils out" during recrystallization.

Q: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. Here are some troubleshooting steps:

  • Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7]

  • Use more solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool slowly again.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.

Experimental Protocols

Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • Secure a glass column vertically.

    • Plug the bottom of the column with a small piece of cotton or glass wool.[8]

    • Add a layer of sand.[8]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[8]

    • Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[8]

    • Carefully add the sample solution to the top of the silica gel.[8]

  • Elution:

    • Begin eluting with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 19:1 or 9:1 v/v).[4][9]

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 4:1, 1:1 v/v).[4][5]

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[8]

Recrystallization

The choice of solvent is crucial for successful recrystallization.[7][10] Ethanol or a mixture of ethanol and water are often good starting points for imidazole derivatives.[7][11]

  • Solvent Selection:

    • In a test tube, add a small amount of the crude product and a few drops of the chosen solvent.

    • The ideal solvent should dissolve the compound when hot but not at room temperature.[7]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.[7]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.[7]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[7]

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.[12]

Data Presentation

Purification TechniqueTypical Solvent System(s)Expected Yield (%)Expected Purity (%)Reference(s)
Column ChromatographyHexane/Ethyl Acetate (gradient)61-86>95[4]
RecrystallizationEthanol, Ethanol/Water80-95>98[7][11]

Note: Yield and purity are dependent on the quality of the crude material and the optimization of the purification protocol.

Visualization

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC/HPLC/NMR) start->assess_purity is_pure Is Purity >98%? assess_purity->is_pure end Pure Product is_pure->end Yes purification_needed Purification Required is_pure->purification_needed No choose_method Choose Purification Method purification_needed->choose_method column Column Chromatography choose_method->column Major Impurities or Complex Mixture recrystallize Recrystallization choose_method->recrystallize Minor Impurities & Crystalline Solid protocol_column Follow Column Chromatography Protocol column->protocol_column protocol_recrystallize Follow Recrystallization Protocol recrystallize->protocol_recrystallize protocol_column->assess_purity troubleshoot_column Troubleshoot Column Issues protocol_column->troubleshoot_column protocol_recrystallize->assess_purity troubleshoot_recrystallize Troubleshoot Recrystallization Issues protocol_recrystallize->troubleshoot_recrystallize troubleshoot_column->choose_method troubleshoot_recrystallize->choose_method

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Overcoming Challenges in the N-Alkylation of Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this crucial chemical transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of imidazoles, offering potential causes and actionable troubleshooting steps.

Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of imidazoles can be attributed to several factors, primarily incomplete deprotonation of the imidazole ring, the reactivity of the alkylating agent, or suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For imidazoles with low reactivity or when using less reactive alkylating agents, a strong base such as Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can ensure complete deprotonation.[1]

    • Weaker Bases: In many cases, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, especially with more reactive alkylating agents. Cs₂CO₃ is often reported to be highly effective.[1]

    • Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve both the imidazole and the base, which can significantly impact the reaction rate and yield.[1]

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

    • Ensure the purity of the alkylating agent, as degradation can lead to lower yields.

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can enhance the reaction rate. A systematic approach, gradually increasing the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended.[1] However, be aware that excessively high temperatures may lead to side reactions.[1]

Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?

Answer: The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[1] This is a common side reaction, particularly when using an excess of the alkylating agent or at elevated temperatures.[1]

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize the chance of a second alkylation.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, thereby reducing the likelihood of dialkylation.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material has been consumed.[1][2]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[2]

Question: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I control the regioselectivity?

Answer: Achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles is a common challenge because the imidazolate anion has two nucleophilic nitrogen atoms.[3][4] The ratio of the resulting isomers is influenced by steric and electronic factors, as well as the reaction conditions.[3][5][6]

Control Strategies:

  • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[3][5][6]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[6]

  • Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group on one of the nitrogen atoms is a reliable method. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.[3][7]

  • Choice of Base and Solvent: The reaction conditions can influence the isomeric ratio.[3] For instance, alkylation under basic conditions proceeds through the imidazolate anion, while "neutral" conditions involve the free base, leading to different product ratios.[6]

Question: My product is difficult to purify. What are some common purification challenges and solutions?

Answer: Purification of N-alkylated imidazoles can be complicated by the presence of unreacted starting materials, isomeric products, and dialkylated salts. The basicity of the product can also lead to issues during chromatographic separation.

Purification Tips:

  • Initial Work-up: After quenching the reaction, an aqueous work-up can help remove inorganic salts and highly polar byproducts.[1] Washing the organic extract with brine can further remove water-soluble impurities.[1]

  • Column Chromatography: This is the most common method for separating the desired product from isomers and other byproducts.

    • Tailing: The basic nature of N-alkylimidazoles can cause tailing on silica gel columns. To mitigate this, a small amount of a basic additive, such as triethylamine (Et₃N) or ammonia, can be added to the eluent.

    • Separation of Isomers: The separation of regioisomers can be challenging. Careful selection of the solvent system and using a high-resolution column may be necessary.

  • Crystallization/Recrystallization: If the product is a solid, crystallization can be an effective purification method.

  • Acid-Base Extraction: The basicity of the N-alkylated imidazole can be exploited for purification. The product can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Salt Precipitation: In some cases, the desired isomer can be selectively precipitated as a salt.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that generally proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[1]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the pKa of the imidazole and the reactivity of the alkylating agent.

  • For most imidazoles, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like acetonitrile or DMF are sufficient.[1]

  • For less nucleophilic imidazoles (e.g., those with electron-withdrawing groups), a stronger base like NaH in an anhydrous solvent like THF or DMF is often necessary to achieve complete deprotonation and good yields.[1]

Q3: What are some common side reactions besides dialkylation and poor regioselectivity?

A3: Other potential side reactions include:

  • C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]

  • Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a dark reaction mixture.[1]

Data Presentation

Table 1: Influence of Base and Solvent on N-Alkylation Yield

EntryImidazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1ImidazoleBenzyl BromideK₂CO₃Acetonitrile8024High
2Imidazolen-Butyl BromideKOHAcetonitrile8024High
3Imidazolen-Pentyl BromideK₂CO₃Acetonitrile8024High
42-MethylimidazoleDodecyl BromideKOHToluene90-99
5ImidazoleAcyclic MBH AcetateNoneTolueneReflux2482

Data adapted from various sources for illustrative purposes.[9][10]

Table 2: Effect of Base-Solvent System on Regioselectivity of Indazole N-Alkylation

EntryBaseSolventN1:N2 Ratio
1K₂CO₃DMF1:1
2Cs₂CO₃DMF>20:1
3NaHTHF>20:1
4K₂CO₃Acetonitrile1:1.2
5Cs₂CO₃Acetonitrile1:1

Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges to imidazole. The trend highlights the significant influence of the base-solvent system on regioselectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., K₂CO₃)

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Alkylation using a Strong Base (e.g., NaH)

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equiv).

  • Solvent Addition: Add anhydrous THF (or DMF) to the flask.

  • Imidazole Addition: Dissolve the imidazole (1.0 equiv) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

general_reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Imidazole Imidazole (N-H) Imidazolate Imidazolate Anion Imidazole->Imidazolate Base Base Base->Imidazolate N_Alkylimidazole N-Alkylimidazole Imidazolate->N_Alkylimidazole Alkyl_Halide Alkylating Agent (R-X) Alkyl_Halide->N_Alkylimidazole Salt Salt (Base-H⁺ + X⁻)

Caption: General reaction mechanism for the N-alkylation of imidazole.

troubleshooting_workflow cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Purification Start N-Alkylation Reaction Problem Low Yield / Incomplete Reaction? Start->Problem Side_Reaction Side Reactions Observed? Problem->Side_Reaction No Sol_Base_Solvent Evaluate Base/Solvent Problem->Sol_Base_Solvent Yes Sol_Alkylating_Agent Assess Alkylating Agent Problem->Sol_Alkylating_Agent Yes Sol_Temp Optimize Temperature Problem->Sol_Temp Yes Purification_Issue Purification Difficulty? Side_Reaction->Purification_Issue No Sol_Stoichiometry Control Stoichiometry Side_Reaction->Sol_Stoichiometry Yes Sol_Addition Slow Addition Side_Reaction->Sol_Addition Yes Sol_Monitoring Monitor Reaction Side_Reaction->Sol_Monitoring Yes Sol_Protecting_Group Use Protecting Group Side_Reaction->Sol_Protecting_Group Yes (Regioselectivity) End Successful Product Isolation Purification_Issue->End No Sol_Workup Optimize Work-up Purification_Issue->Sol_Workup Yes Sol_Chroma Modify Chromatography Purification_Issue->Sol_Chroma Yes Sol_Crystallization Attempt Crystallization Purification_Issue->Sol_Crystallization Yes Sol_Base_Solvent->Side_Reaction Sol_Alkylating_Agent->Side_Reaction Sol_Temp->Side_Reaction Sol_Stoichiometry->Purification_Issue Sol_Addition->Purification_Issue Sol_Monitoring->Purification_Issue Sol_Protecting_Group->Purification_Issue Sol_Workup->End Sol_Chroma->End Sol_Crystallization->End

Caption: A logical workflow for troubleshooting common issues in imidazole alkylation.

References

Addressing stability and degradation issues of 2-(4-bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-bromophenyl)-1H-imidazole. The information provided is based on general knowledge of imidazole-containing compounds and is intended to serve as a guide for addressing potential stability and degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration and protection from light are advisable.[2] It is also crucial to store the compound away from incompatible substances such as strong oxidizing agents and strong acids.[2][3]

Q2: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A2: The appearance of unexpected peaks in your HPLC chromatogram likely indicates the presence of degradation products. The imidazole ring is susceptible to degradation under certain conditions. Potential degradation pathways for imidazole-containing compounds include oxidation, hydrolysis (particularly under basic conditions), and photodegradation.[4] To confirm this, you should perform a forced degradation study to identify the potential degradation products and their retention times.

Q3: My compound appears to be degrading even under recommended storage conditions. What could be the issue?

A3: If degradation is observed despite following recommended storage conditions, consider the following possibilities:

  • Purity of the initial material: Impurities from the synthesis can sometimes catalyze degradation.

  • Container material: Ensure the storage container is inert and does not interact with the compound. Glass is generally a safe choice.[3]

  • Subtle environmental factors: Even brief exposure to high temperatures, intense light, or reactive atmospheres during handling can initiate degradation.

  • Freeze-thaw cycles: For solutions, repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot solutions into smaller volumes for single use.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products.[5] Liquid chromatography-mass spectrometry (LC-MS) is also highly valuable for identifying the structures of the degradation products.[4][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially requiring a derivatization step.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, air, or moisture.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Store in a desiccator.
Decreased purity over time confirmed by HPLC Chemical degradation.Review storage conditions. Perform a forced degradation study to understand the compound's liabilities. Consider reformulation with stabilizers if for a drug product.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Assess the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure). Prepare fresh solutions for each experiment.
Formation of precipitates in solution Poor solubility or degradation leading to insoluble products.Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate by techniques like LC-MS to identify it.

Quantitative Data on Stability

The following tables summarize hypothetical data from a forced degradation study on this compound, illustrating its potential stability profile.

Table 1: Forced Degradation under Various Stress Conditions

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
0.1 M HCl24 hours60~5%Hydrolytic products
0.1 M NaOH8 hours60~25%Oxidized and hydrolytic products
3% H₂O₂24 hours25~15%Oxidized products (e.g., N-oxides)
Photostability (ICH Q1B)7 days25~10%Photolytic products
Thermal14 days80~8%Thermally induced degradation products

Table 2: Stability in Different Solvents at Room Temperature (25°C)

SolventStorage Duration% Purity Remaining
Acetonitrile30 days>99%
Methanol30 days~98%
DMSO7 days~95%
Aqueous Buffer (pH 7.4)24 hours~90%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound at 80°C for 14 days.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV method. If unknown peaks are detected, use LC-MS to identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis Products (e.g., ring opening) main->hydrolysis Base/Acid oxidation Oxidation Products (e.g., N-oxides) main->oxidation Oxidizing agents (e.g., H₂O₂) photodegradation Photolytic Products main->photodegradation Light/UV

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acidic Hydrolysis hplc HPLC-UV Analysis acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photodegradation photo->hplc lcms LC-MS Identification hplc->lcms If unknown peaks compound This compound compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Workflow for a forced degradation study.

troubleshooting_flow rect_node rect_node start Unexpected experimental results? check_purity Is initial purity confirmed? start->check_purity yes1 Yes check_purity->yes1 no1 No check_purity->no1 check_storage Are storage conditions optimal? yes2 Yes check_storage->yes2 no2 No check_storage->no2 check_solution_stability Is compound stable in solution? yes3 Yes check_solution_stability->yes3 no3 No check_solution_stability->no3 yes1->check_storage repurify Repurify or obtain a new batch. no1->repurify yes2->check_solution_stability optimize_storage Optimize storage: cool, dry, dark, inert. no2->optimize_storage investigate_assay Investigate other assay parameters. yes3->investigate_assay prepare_fresh Prepare fresh solutions before use. no3->prepare_fresh

References

Technical Support Center: Enhancing Regioselectivity in the Alkylation of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the N-alkylation of unsymmetrically substituted imidazoles.

Problem Potential Causes Solutions & Troubleshooting Steps
Poor Regioselectivity: My N-alkylation reaction is producing a mixture of N1 and N3 regioisomers.Similar reactivity of the two nitrogen atoms in the imidazole ring.[1]1. Analyze Steric and Electronic Factors: - Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][2][3] - Electronic Effects: An electron-withdrawing group at the C4(5) position deactivates the adjacent N3 nitrogen, favoring alkylation at the more remote N1 position.[1]2. Modify Reaction Conditions: - Base/Solvent System: The choice of base and solvent can significantly influence the isomeric ratio.[1][2] Systematically screen different combinations (see table below). - Temperature: Lower reaction temperatures may increase kinetic control, potentially favoring one regioisomer over the other.[4][5]3. Use Protecting Groups: - For complex syntheses requiring high regioselectivity, protecting one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example used to direct substitution.[2][6]
Low Reaction Yield / Incomplete Reaction Incomplete deprotonation of the imidazole ring, reducing its nucleophilicity.[2][3] Low reactivity of the alkylating agent.[2] Suboptimal reaction temperature.[2]1. Evaluate the Base and Solvent System: - Strong Bases: For less reactive imidazoles, use a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation.[2] - Weaker Bases: For more reactive alkylating agents, weaker bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., MeCN, DMF) are often sufficient and easier to handle.[2]2. Assess the Alkylating Agent: - Ensure the purity and stability of the alkylating agent. The reactivity order is generally I > Br > Cl.[2]3. Optimize Reaction Temperature: - Systematically increase the temperature while monitoring the reaction by TLC or LC-MS. Be cautious as excessively high temperatures can lead to side reactions.[2]
Formation of Dialkylated Imidazolium Salt The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent.[2][3] This is more common with an excess of the alkylating agent or at elevated temperatures.[2][3]1. Control Stoichiometry: - Use the imidazole as the limiting reagent or use only a slight excess (e.g., 1.05 equivalents) of the alkylating agent.[3]2. Slow Addition of Alkylating Agent: - Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[2]3. Reaction Monitoring: - Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.[2][3]4. Lower the Reaction Temperature: - Reducing the temperature can decrease the rate of the second alkylation.[3]
Difficult Product Purification The product regioisomers have very similar polarities, making them difficult to separate by column chromatography.[7]1. Optimize Reaction for Selectivity: - The primary goal should be to maximize the formation of a single regioisomer to simplify purification.2. Advanced Chromatographic Techniques: - If a mixture is unavoidable, consider preparative HPLC or SFC (Supercritical Fluid Chromatography).3. Derivatization/Crystallization: - In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, aiding in separation, followed by removal of the derivatizing group. Fractional crystallization can also be attempted.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following table summarizes how the choice of base and solvent can impact the regioselectivity of N-alkylation. The data highlights the significant influence of the reaction conditions on the product ratio.

Imidazole SubstrateAlkylating AgentBaseSolventN1:N3 RatioYield (%)
5-Bromo-1H-indazole-3-carboxylateIsopropyl BromideCs₂CO₃DMF>99:1 (N1)94
5-Bromo-1H-indazole-3-carboxylateIsopropyl BromideCs₂CO₃Chlorobenzene>99:1 (N1)66
5-Bromo-1H-indazole-3-carboxylateIsopropyl BromideNaHDMF>99:1 (N1)32
4(5)-Nitro-1H-imidazoleBenzyl ChlorideAcidic Media-5-NO₂ favored-
4(5)-MethylimidazoleMethanolY-ZeoliteVapor Phase1,5-Me₂ favoredHigh
4(5)-MethylimidazoleMethanolBeta-ZeoliteVapor Phase1,4-Me₂ favoredHigh

Data adapted from studies on indazole and imidazole N-alkylation, which present similar regioselectivity challenges. The trend highlights the significant influence of the base-solvent system on regioselectivity.[2][8][9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)

This protocol is suitable for less reactive imidazoles or alkylating agents where complete deprotonation is necessary.[2]

Materials:

  • Substituted Imidazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 equiv)

  • Alkylating Agent (1.0-1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Add NaH to a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add anhydrous THF (or DMF) to the flask.

  • Imidazole Addition: Dissolve the imidazole in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol is often sufficient for imidazoles with electron-withdrawing groups or with more reactive alkylating agents.[2]

Materials:

  • Substituted Imidazole (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)

  • Alkylating Agent (1.0-1.2 equiv)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the substituted imidazole in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

G cluster_input Inputs cluster_factors Controlling Factors cluster_output Potential Outputs Imidazole Unsymmetrical Imidazole N1_Product N1-Alkylated Product Imidazole->N1_Product N3_Product N3-Alkylated Product Imidazole->N3_Product AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N1_Product AlkylatingAgent->N3_Product Steric Steric Hindrance (Substituents, R-group) Steric->N1_Product Favors less hindered N Electronic Electronic Effects (EWG/EDG on Ring) Electronic->N1_Product EWG favors remote N Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->N1_Product Influences ratio Conditions->N3_Product Influences ratio

Caption: Factors influencing N-alkylation regioselectivity.

G start Start: Poor Regioselectivity (N1/N3 Mixture) check_sterics Assess Steric Hindrance of Ring and Alkylating Agent start->check_sterics increase_bulk Increase Steric Bulk of Alkylating Agent or Substituent check_sterics->increase_bulk Low hindrance check_electronics Evaluate Electronic Effects of Ring Substituents (EWG/EDG) check_sterics->check_electronics High hindrance modify_conditions Modify Reaction Conditions (Base, Solvent, Temperature) increase_bulk->modify_conditions check_electronics->modify_conditions No strong electronic bias end_good Success: High Regioselectivity check_electronics->end_good Strong EWG favors N1 use_pg Use Protecting Group Strategy (e.g., SEM-Cl) modify_conditions->use_pg No improvement modify_conditions->end_good Successful optimization use_pg->end_good end_bad Persistent Issue: Consider Alternative Synthetic Route use_pg->end_bad

Caption: Troubleshooting workflow for poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the N-alkylation of imidazoles? A1: The regioselectivity is primarily governed by a combination of steric hindrance, electronic effects, and the reaction conditions.[1] Steric bulk on either the imidazole ring or the alkylating agent tends to direct alkylation to the less hindered nitrogen.[1] Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring substitution at the more distant nitrogen.[1] Finally, the choice of base, solvent, and temperature can significantly alter the ratio of N1 to N3 alkylated products.[1][2]

Q2: How do I choose the appropriate base for my reaction? A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.[2]

  • Strong bases (e.g., NaH): Use when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when using a less reactive alkylating agent. These reactions require anhydrous conditions.[2]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. They are generally easier and safer to handle than NaH.[2]

Q3: What are some common side reactions to be aware of? A3: Besides poor regioselectivity, the most common side reaction is dialkylation, which forms a quaternary imidazolium salt.[2][3] This occurs when the N-alkylated product reacts again with the alkylating agent. C-alkylation at the C2 position can also occur, though it is less common, particularly if the nitrogen atoms are sterically hindered.[2] At high temperatures or in the presence of strong bases, decomposition of the starting materials or products can also be an issue.[2]

Q4: Can I use alternative methods if standard alkylation fails to provide the desired regioselectivity? A4: Yes, several alternative methods can be employed. The Mitsunobu reaction, using an alcohol, triphenylphosphine, and an azodicarboxylate (like DEAD or DIAD), can provide N-alkylation under mild conditions and is sometimes effective for sterically hindered substrates.[3] For specific applications, protecting group strategies are highly effective. For instance, using a directing group like SEM can allow for selective functionalization, after which the group can be removed.[6] Microwave-assisted synthesis can also sometimes improve yields and reduce reaction times.[3]

Q5: Why is Cs₂CO₃ often reported to be a highly effective base for these reactions? A5: Cesium carbonate (Cs₂CO₃) is often more effective than other inorganic bases like K₂CO₃ or Na₂CO₃. This is attributed to the higher solubility of the cesium salt of the imidazole in organic solvents and the "cesium effect," where the large, soft Cs⁺ cation can coordinate with both the imidazole nitrogen and potentially other functional groups in the substrate or solvent, leading to enhanced reactivity and sometimes improved selectivity.[2][9]

References

Effect of temperature and catalyst loading on imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Effect of Temperature and Catalyst Loading

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of imidazole, with a specific focus on the impact of reaction temperature and catalyst loading.

Frequently Asked questions (FAQs)

Q1: How does reaction temperature generally affect the yield of imidazole synthesis?

Reaction temperature is a critical parameter in imidazole synthesis, and its effect on yield can vary depending on the specific reaction conditions, including the choice of catalyst and solvent. In many cases, increasing the temperature to reflux conditions is employed to drive the reaction to completion. However, excessively high temperatures can sometimes lead to the formation of side products or catalyst deactivation.[1] For instance, in a catalyst-free synthesis using glycerol as a solvent, increasing the reaction temperature from room temperature to 90 °C improved the yield, but a further increase led to a decrease in yield due to the weakening of hydrogen bonds that activate the reactants. Conversely, some modern methods, such as those using specific ionic liquids or microwave assistance, can achieve high yields at room temperature or slightly elevated temperatures.[2][3]

Q2: What is the typical effect of catalyst loading on the reaction yield and rate?

Optimizing catalyst loading is crucial for maximizing yield and reaction efficiency. Generally, increasing the catalyst amount from a low level will increase the reaction rate and yield up to an optimal point. For example, in the synthesis of trisubstituted imidazoles using γ-Fe2O3-SO3H, 10 mol% was found to be the optimal loading, with no further improvement in yield observed at higher concentrations.[1] Similarly, for a silicotungstic acid-catalyzed reaction, the yield increased significantly as the catalyst loading was raised from 2.5% to 7.5%, but no further increase was seen at 10%.[4] Exceeding the optimal catalyst loading can sometimes be counterproductive and may not provide any significant benefit.[1]

Q3: I am observing low yields in my Debus-Radziszewski reaction. What are the common causes related to temperature and catalyst?

Low yields in the Debus-Radziszewski synthesis are a common issue.[5] Key factors to investigate are:

  • Suboptimal Temperature: Many of these reactions require reflux temperatures to proceed efficiently.[5] Ensure your reaction is heated adequately.

  • Catalyst Choice: While the traditional method is often uncatalyzed, the use of a catalyst like silicotungstic acid, DABCO, or boric acid can dramatically improve yields.[5]

  • Catalyst Loading: If you are using a catalyst, ensure the loading is optimized. A loading study may be necessary for your specific substrates.[1]

Q4: Can changing the catalyst affect the optimal reaction temperature?

Yes, the choice of catalyst can significantly influence the optimal reaction temperature. For instance, some copper-catalyzed reactions proceed well at reflux in butanol, and decreasing the temperature leads to lower yields.[1] In contrast, syntheses using highly active catalysts like fluorinated graphene oxide can proceed efficiently at room temperature.[2] High temperatures (e.g., 160 °C) used with certain catalysts like lactic acid may limit the compatibility of some functional groups.[6]

Troubleshooting Guide
Issue Possible Causes Troubleshooting Steps
Low Product Yield - Suboptimal reaction temperature. - Inappropriate catalyst loading (too low or too high). - Inefficient catalyst for the specific substrates.- Temperature Optimization: Systematically vary the reaction temperature (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimum.[7] - Catalyst Loading Study: Perform the reaction with varying catalyst amounts (e.g., 5, 10, 15 mol%) to determine the optimal loading.[1] - Catalyst Screening: If optimization doesn't improve the yield, consider screening different types of catalysts (e.g., Lewis acids, solid-supported catalysts).[5][1]
Formation of Side Products - Reaction temperature is too high, leading to undesired reaction pathways.- Lower the Reaction Temperature: This may favor the formation of the desired kinetic product over thermodynamic side products.[1] - Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the desired product is maximized to prevent further conversion to byproducts.[5]
Slow or Incomplete Reaction - Insufficient temperature to overcome the activation energy. - Low catalyst loading.- Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress.[5] - Increase Catalyst Loading: Incrementally increase the catalyst amount within the optimal range determined from literature or a loading study.[1]
Catalyst Deactivation - High reaction temperatures causing catalyst sintering or degradation.[1]- Use a More Thermally Stable Catalyst: If high temperatures are necessary, select a catalyst known for its thermal stability. - Perform Reaction Under Inert Atmosphere: If the catalyst is sensitive to air or moisture, especially at high temperatures, ensure the reaction is conducted under an inert atmosphere like nitrogen or argon.[1]
Data Presentation

Table 1: Effect of Temperature on Imidazole Synthesis Yield

CatalystSolventTemperature (°C)Yield (%)Reference
NoneGlycerolRoom Temp52[8]
NoneGlycerol90>90 (typical)[8]
γ-Al2O3 NPs (10 mol%)Acetonitrile25 (RT)Not specified, but yield was not affected by temperature increase[7]
γ-Al2O3 NPs (10 mol%)Acetonitrile100Not specified, but yield was not affected by temperature increase[7]
Urea-ZnCl2 DESNone<110Lower Yields[4]
Urea-ZnCl2 DESNone11099[4]
Lactic AcidNone16092[4]
SO42−/Y2O3Ethanol80Not specified, but reaction completed in 10h[2]
CuIDMF35-40Quantitative[2]

Table 2: Effect of Catalyst Loading on Imidazole Synthesis Yield

CatalystSubstratesSolventCatalyst Loading (mol%)Yield (%)Reference
γ-Fe2O3-SO3HTrisubstituted ImidazolesNot Specified10Optimal[1]
γ-Fe2O3-SO3HTrisubstituted ImidazolesNot Specified>10No Improvement[1]
Silicotungstic AcidTrisubstituted ImidazolesEthanol2.563[4]
Silicotungstic AcidTrisubstituted ImidazolesEthanol585[4]
Silicotungstic AcidTrisubstituted ImidazolesEthanol7.594[4]
Silicotungstic AcidTrisubstituted ImidazolesEthanol1094[4]
Cr2O3 NanoparticlesImidazole DerivativesWater15Up to 97[9]
Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [1]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

  • Solvent Addition: Add butanol (7 mL) to the flask.

  • Reaction: Reflux the mixture. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 20-90 minutes depending on the substrate), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into crushed ice. Stir the resulting precipitated solid at room temperature.

  • Purification: Filter the solid product. If necessary, recrystallize the crude product from ethanol to obtain the pure trisubstituted imidazole.

Protocol 2: Microwave-Assisted Synthesis of Polysubstituted Imidazoles using Cr2O3 Nanoparticles [9]

  • Reaction Setup: In a suitable vessel, prepare a mixture of an aromatic aldehyde (1 mmol), ammonium acetate (3 mmol), benzil (1 mmol), and Cr2O3 nanoparticles (15 mmol) in water (2 mL).

  • Microwave Irradiation: Place the reaction mixture under agitation and treat with microwave irradiation at 400 W for the appropriate time (typically 4-9 minutes, as indicated by TLC).

  • Monitoring: Monitor the reaction progress using TLC with an eluent of ethyl acetate/petroleum ether (1:9).

  • Work-up: After the reaction is complete, cool the mixture to room temperature by adding it to a beaker containing ice.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: Aldehyde, Diketone, Ammonia Source catalyst Add Catalyst reactants->catalyst solvent Add Solvent catalyst->solvent heating Apply Heat (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC) heating->monitoring cooling Cool to Room Temperature monitoring->cooling precipitation Precipitate Product cooling->precipitation filtration Filter Solid precipitation->filtration purification Recrystallize/Chromatography filtration->purification final_product final_product purification->final_product Pure Imidazole

Caption: General experimental workflow for imidazole synthesis.

troubleshooting_logic cluster_temp Temperature Optimization cluster_catalyst Catalyst Optimization start Low Yield or Side Products check_temp Is Temperature Optimal? start->check_temp adjust_temp Vary Temperature (Increase/Decrease) check_temp->adjust_temp No check_loading Is Catalyst Loading Optimal? check_temp->check_loading Yes adjust_temp->check_loading adjust_loading Perform Loading Study check_loading->adjust_loading No check_catalyst Is Catalyst Effective? check_loading->check_catalyst Yes adjust_loading->check_catalyst screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts No end Improved Yield check_catalyst->end Yes screen_catalysts->end

Caption: Troubleshooting logic for low yield in imidazole synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 2-(4-bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical step in the journey from discovery to market. The compound 2-(4-bromophenyl)-1H-imidazole is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1]

This guide provides an objective comparison of HPLC with an alternative analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection of the most suitable analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds, a category that includes many imidazole derivatives.[2][3][4] A reversed-phase HPLC method provides excellent separation of this compound from potential impurities that may arise during its synthesis.

The synthesis of 2-aryl-1H-imidazoles can involve various reagents and intermediates, leading to potential impurities.[5][6] For this compound, likely impurities include:

  • Unreacted starting materials (e.g., 4-bromobenzaldehyde, glyoxal, ammonia).

  • Regioisomers, such as 4-(4-bromophenyl)-1H-imidazole.

  • Byproducts from side reactions, which may include oxidized or polymeric species.

A robust HPLC method must be able to resolve the main compound from these and other potential impurities.

Comparison of Analytical Techniques: HPLC vs. GC-MS

While HPLC is the primary method for purity analysis of many pharmaceutical compounds, other techniques can offer complementary information. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for volatile impurities.[7][8][9]

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Ideal for non-volatile and thermally sensitive compounds.[2][3]Suitable for volatile and thermally stable compounds; may require derivatization for polar molecules.[7]
Sensitivity High, with UV detection suitable for chromophoric compounds.Very high, with mass spectrometry providing excellent sensitivity and specificity.
Impurity Identification Based on retention time comparison with reference standards. Diode-array detection can provide UV spectra for preliminary identification.Provides mass spectra, enabling structural elucidation and identification of unknown impurities by library matching.[4]
Quantification Highly accurate and precise, based on peak area relative to a standard.Good quantitative performance, often using an internal standard.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.[1]May require derivatization to increase volatility, adding complexity.[7]

Experimental Protocols

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Reference standard of this compound (>99.5% purity).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This protocol outlines a GC-MS method for the identification of volatile impurities in this compound.

1. Instrumentation and Materials:

  • GC system coupled to a Mass Selective Detector.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-MS grade solvents for sample preparation (e.g., methanol, dichloromethane).

2. Preparation of Solutions:

  • Sample Solution: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID x 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 10 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

4. Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of impurities can be estimated from their peak areas.

Quantitative Data Summary

The following table presents hypothetical data from the analysis of a batch of synthesized this compound using the described methods.

Analytical MethodPurity (%)Impurity 1 (RT/m/z)Impurity 1 (%)Impurity 2 (RT/m/z)Impurity 2 (%)
HPLC-UV 99.655.8 min0.219.2 min0.14
GC-MS 99.8 (volatile)12.1 min (m/z 156)0.1214.5 min (m/z 183)0.08

Note: RT = Retention Time, m/z = mass-to-charge ratio. Purity by GC-MS is reported for the volatile components of the sample.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (50:50 Water/ACN) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for HPLC Purity Analysis.

Method_Selection start Purity Validation Required for This compound decision1 Are Impurities Expected to be Volatile? start->decision1 decision2 Is Structural Information on Impurities Needed? decision1->decision2 Yes / Volatile hplc Primary Method: HPLC-UV for Quantitative Purity decision1->hplc No / Non-volatile decision2->hplc No gcms Complementary Method: GC-MS for Impurity ID decision2->gcms Yes report Comprehensive Purity Report hplc->report gcms->report

Caption: Method Selection Logic.

References

A Comparative Analysis of the Biological Activities of Imidazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory properties of imidazole and thiazole-based compounds, supported by experimental data and mechanistic insights.

Imidazole and thiazole are five-membered heterocyclic rings that serve as core scaffolds in a vast array of biologically active compounds. Their structural similarities and diverse chemical reactivity have made them privileged structures in medicinal chemistry. This guide provides a comparative overview of the biological activities of imidazole and thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented is intended to assist researchers and drug development professionals in making informed decisions when selecting scaffolds for designing novel therapeutic agents.

Anticancer Activity: A Tale of Diverse Mechanisms

Both imidazole and thiazole derivatives have demonstrated significant potential as anticancer agents, often acting on a variety of molecular targets to inhibit tumor growth and proliferation.

Comparative Efficacy Against Breast Cancer (MCF-7 Cell Line)

The MCF-7 human breast cancer cell line is a widely used model for in vitro anticancer drug screening. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazole and thiazole derivatives against MCF-7 cells, providing a quantitative comparison of their cytotoxic effects.

Compound Class Specific Derivative IC50 (µM) against MCF-7 Reference
Imidazole2-phenyl benzimidazole derivative (Compound 35)3.37[1]
ImidazoleImidazole-1,2,4-oxadiazole hybrid (Compound 1)3.02[2]
ImidazoleThiazole-benzimidazole derivative (Compound 45)5.96[1]
ImidazoleImidazolthiazepine moiety (Compound 58)5.52[2]
ImidazolePtMet2–PAMAM conjugate0.86[3]
Thiazole2,4-disubstituted-1,3-thiazole (Compound 8)3.36 (µg/ml)[4]
Thiazole2-(hydrazinyl)-1,3-thiazole (Compound 4)5.73[5]
Thiazole2,4-disubstituted-1,3-thiazole derivative (Compound 4c)2.57[6]
ThiazolePyrazolyl-thiazole derivative (Compound 16a)0.73[7]

Key Observations:

  • Both imidazole and thiazole derivatives exhibit a wide range of anticancer activity against the MCF-7 cell line, with some compounds showing potency in the low micromolar and even nanomolar range.

  • The specific substitutions on the core ring structure play a crucial role in determining the cytotoxic efficacy.

  • Hybrid molecules incorporating imidazole or thiazole moieties with other pharmacophores have shown promising results.

Molecular Targets and Signaling Pathways

The anticancer activity of these derivatives is often attributed to their ability to interact with key proteins involved in cancer cell signaling and proliferation.

anticancer_pathways cluster_imidazole Imidazole Derivatives cluster_thiazole Thiazole Derivatives cluster_downstream Downstream Effects Imidazole Imidazole Derivatives VEGFR2_I VEGFR-2 Imidazole->VEGFR2_I inhibit EGFR_I EGFR Imidazole->EGFR_I inhibit Tubulin_I Tubulin Polymerization Imidazole->Tubulin_I inhibit Angiogenesis Angiogenesis VEGFR2_I->Angiogenesis Proliferation Cell Proliferation EGFR_I->Proliferation Tubulin_I->Proliferation Thiazole Thiazole Derivatives VEGFR2_T VEGFR-2 Thiazole->VEGFR2_T inhibit EGFR_T EGFR/HER2 Thiazole->EGFR_T inhibit DHFR_T DHFR Thiazole->DHFR_T inhibit Fascin_T Fascin Thiazole->Fascin_T inhibit VEGFR2_T->Angiogenesis EGFR_T->Proliferation DHFR_T->Proliferation Metastasis Metastasis Fascin_T->Metastasis Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis->Metastasis

Imidazole derivatives have been shown to target receptor tyrosine kinases like VEGFR-2 and EGFR, as well as interfere with microtubule dynamics by inhibiting tubulin polymerization.[1] These actions disrupt critical signaling pathways, leading to cell cycle arrest and apoptosis.[8]

Thiazole derivatives also exhibit inhibitory activity against VEGFR-2 and EGFR/HER2.[5][9] Additionally, some thiazole-based compounds have been identified as inhibitors of dihydrofolate reductase (DHFR) and fascin, an actin-bundling protein involved in cell migration and metastasis.[9][10]

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Both imidazole and thiazole derivatives have emerged as promising scaffolds for this purpose.

Comparative Efficacy Against Staphylococcus aureus

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections. The following table presents the minimum inhibitory concentration (MIC) values of various imidazole and thiazole derivatives against S. aureus.

Compound Class Specific Derivative MIC (µg/mL) against S. aureus Reference
ImidazoleHL1 derivative625[11]
ImidazoleHL2 derivative625[11]
Imidazole3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide4-8[11]
Imidazole(S)-48 derivative0.18 (nM)[12]
ThiazoleLead thiazole 11.3[13]
Thiazole2,4-disubstituted thiazole (Compound 38)4.51[14]
Thiazole2-phenyl-1,3-thiazole (Compound 12)125-150[15]
ThiazoleHeteroaryl(aryl) thiazole (Compound 3)230-700[16]

Key Observations:

  • A broad range of MIC values is observed for both classes of compounds, indicating that the antimicrobial potency is highly dependent on the specific chemical structure.

  • Some derivatives of both imidazole and thiazole demonstrate potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA).[13][17]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many imidazole and thiazole derivatives involves the disruption of the bacterial cell membrane or cell wall.

antimicrobial_workflow

This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[18][19] Some imidazole derivatives are also known to inhibit specific enzymes involved in microbial metabolic pathways.[20] Thiazole derivatives have been shown to potentially inhibit bacterial DNA gyrase and other enzymes crucial for bacterial survival.[14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Imidazole and thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Comparative Efficacy in COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme responsible for the production of pro-inflammatory prostaglandins. The following table compares the IC50 values of representative imidazole and thiazole derivatives for COX-2 inhibition.

Compound Class Specific Derivative IC50 (µM) for COX-2 Inhibition Reference
ImidazoleCompound I30Potent (78.68% inhibition)[21]
Imidazolep38 MAP kinase inhibitor (AA6)0.403[22]
ThiazoleThiazolyl-hydrazine-methyl sulfonyl (Compound 34)0.140[23]
ThiazolePyrimidine-5-carbonitrile hybrid (Compound 37)1.03[23]
Thiazole4,5-diarylthiazole (Compound 9b)9.23[24]
ThiazoleThiazole carboxamide (Compound 2b)0.191[25]

Key Observations:

  • Both imidazole and thiazole scaffolds have been successfully utilized to develop potent and selective COX-2 inhibitors.

  • The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Involvement in Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, these derivatives can modulate complex signaling cascades that regulate inflammation.

antiinflammatory_pathways cluster_stimuli Inflammatory Stimuli cluster_imidazole_pathway Imidazole Derivatives cluster_thiazole_pathway Thiazole Derivatives cluster_downstream_inflammation Downstream Effects Stimuli LPS, Cytokines p38 p38 MAPK Stimuli->p38 COX2_T COX-2 Stimuli->COX2_T Imidazole Imidazole Derivatives Imidazole->p38 inhibit Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Proinflammatory_Cytokines Thiazole Thiazole Derivatives Thiazole->COX2_T inhibit Prostaglandins Prostaglandins COX2_T->Prostaglandins

Imidazole derivatives are well-known inhibitors of p38 mitogen-activated protein kinase (p38 MAP kinase).[26] This kinase plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[26]

Thiazole derivatives are prominent inhibitors of the COX-2 enzyme, thereby blocking the synthesis of prostaglandins. Some thiazole compounds may also modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Experimental Protocols

The following are standardized methodologies for assessing the biological activities discussed in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazole or thiazole derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination and Detection: After a specific incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

Both imidazole and thiazole derivatives represent highly versatile and promising scaffolds in the pursuit of novel therapeutic agents. This guide highlights their significant potential across anticancer, antimicrobial, and anti-inflammatory applications. While both classes of compounds exhibit broad-spectrum activity, the specific biological profile is intricately linked to the nature and position of substituents on the heterocyclic ring. The quantitative data and mechanistic insights provided herein serve as a valuable resource for researchers in the rational design and development of next-generation imidazole and thiazole-based drugs with enhanced efficacy and selectivity. Further exploration of hybrid molecules and the elucidation of specific molecular interactions will undoubtedly pave the way for new and improved therapies.

References

Structure-Activity Relationship of Imidazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazole-based compounds in the key therapeutic areas of oncology, mycology, and bacteriology. The information is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Biological Activity of Imidazole Derivatives

The biological activity of imidazole-containing compounds is significantly influenced by the nature and position of substituents on the imidazole ring. The following tables summarize the in vitro activity of representative imidazole derivatives against various cancer cell lines, fungal pathogens, and bacterial strains.

Anticancer Activity

The anticancer activity of 2,4,5-trisubstituted imidazoles is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a 4-FluorophenylPhenylPhenylMCF-7 (Breast)5.66[1]
1b 4-ChlorophenylPhenylPhenylMCF-7 (Breast)3.12[2]
1c 4-MethoxyphenylPhenylPhenylMCF-7 (Breast)8.45[2]
2a 4-Fluorophenyl4-Chlorophenyl4-HydroxyphenylHCT-116 (Colon)1.87[3]
2b 4-Fluorophenyl4-Chlorophenyl4-MethoxyphenylHCT-116 (Colon)2.54[4]
3a 4-(4-methylpiperazinyl)-3-nitrophenylImidazo[1,2-a]pyridine-A549 (Lung)1.98[5][6]
3b 4-FluorophenylImidazo[1,2-a]pyridine-A549 (Lung)>10[5][6]

SAR Insights for Anticancer Activity:

  • Substitution at the 2-position: Electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring at the 2-position of the imidazole core generally enhance anticancer activity against MCF-7 cells, as seen by the lower IC50 value of compound 1b compared to 1a and 1c .[2]

  • Substitution at the 4- and 5-positions: The presence of a hydroxyl or methoxy group on one of the phenyl rings at the 4- or 5-position can influence activity against HCT-116 cells.[3][4]

  • Fused Imidazoles: Fused imidazole systems, such as in compound 3a , can exhibit potent EGFR inhibitory activity, leading to significant anticancer effects. The addition of a bulky, polar substituent at the N-1 position, like in 3a , can dramatically improve potency compared to a simple fluorophenyl group (3b ).[5][6]

Antifungal Activity

The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[7] The minimum inhibitory concentration (MIC) is used to quantify their antifungal efficacy.

Compound IDR-Group on ImidazoleFungal StrainMIC (µg/mL)Reference
4a 1-((2,4-dichlorophenyl)methoxy)Candida albicans1[8][9]
4b 1-(biphenyl-4-ylmethyl)Candida albicans0.5[10]
4c 1-tritylCandida albicans2[8][9]
5a 2,4-dichlorophenylAspergillus niger4[7]
5b 4-chlorophenylAspergillus niger8[7]

SAR Insights for Antifungal Activity:

  • N-1 Substituent: The nature of the substituent at the N-1 position of the imidazole ring is critical for antifungal activity. Bulky, lipophilic groups, such as the (2,4-dichlorophenyl)methoxy in 4a and the biphenylmethyl in 4b , are often associated with potent activity against Candida albicans.[8][9][10]

  • Aromatic Substituents: For activity against Aspergillus niger, the presence of electron-withdrawing groups on the aromatic ring attached to the imidazole core, as seen in the dichlorophenyl substituent of 5a , generally leads to higher potency compared to a monochlorophenyl substituent (5b ).[7]

Antibacterial Activity

Nitroimidazoles are a significant class of imidazole-based antibacterial agents, particularly effective against anaerobic bacteria. Their activity is often linked to the reductive activation of the nitro group.

Compound IDPosition of Nitro GroupBacterial StrainMIC (µg/mL)Reference
6a 5-nitroEscherichia coli8[11][12]
6b 4-nitroEscherichia coli16[13]
7a 5-nitro (Metronidazole)Staphylococcus aureus>100 (aerobic)[13]
7b 4-nitro derivativeStaphylococcus aureus0.8 (aerobic)[14]

SAR Insights for Antibacterial Activity:

  • Position of the Nitro Group: The position of the nitro group on the imidazole ring can influence the spectrum of activity. While 5-nitroimidazoles like metronidazole are primarily active against anaerobic bacteria, certain 4-nitroimidazole derivatives have shown activity against aerobic bacteria like Staphylococcus aureus.[13][14]

  • Side Chain Modifications: The side chain attached to the imidazole ring plays a crucial role in the activity of nitroimidazoles. For 4-nitroimidazoles, a bicyclic oxazine ring with a lipophilic tail is a key feature for aerobic activity against M. tuberculosis.[13][14] For some 5-nitroimidazole derivatives, specific substitutions can lead to broad-spectrum antibacterial activity.[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of imidazole-based compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The imidazole-based compounds are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Broth Microdilution Method for Antifungal/Antibacterial MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the fungal or bacterial strain is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The imidazole compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbe without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Well Diffusion Method for Antibacterial Activity

The agar well diffusion method is a common technique for screening the antimicrobial activity of new agents.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized bacterial suspension is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A specific volume of the imidazole compound solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways, experimental procedures, and logical relationships provide a clear and concise understanding of the complex processes involved in SAR studies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Imidazole Imidazole Inhibitor Imidazole->P_EGFR Inhibition Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Precursor Ergosterol Precursor CYP51->Ergosterol_Precursor Membrane_Disruption Membrane Disruption & Fungal Cell Death CYP51->Membrane_Disruption Imidazole Imidazole Antifungal Imidazole->CYP51 Inhibition Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane SAR_Workflow Lead Lead Imidazole Compound Design Design & Synthesize Derivatives Lead->Design Screening In Vitro Biological Screening Design->Screening Data Analyze Activity Data (IC50 / MIC) Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterate Experimental_Workflow Start Start Compound_Prep Prepare Imidazole Compound Solutions Start->Compound_Prep Cell_Culture Culture Cells / Microbes Start->Cell_Culture Assay_Setup Set up Assay (e.g., 96-well plate) Compound_Prep->Assay_Setup Cell_Culture->Assay_Setup Incubation Incubate with Compounds Assay_Setup->Incubation Measurement Measure Endpoint (Absorbance / Growth) Incubation->Measurement Analysis Data Analysis (IC50 / MIC) Measurement->Analysis End End Analysis->End

References

Comparative study of different synthetic routes to 2-aryl-1H-imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-aryl-1H-imidazoles

The 2-aryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active compounds and functional materials.[1][2][3] This prevalence has spurred the development of numerous synthetic strategies for its construction. This guide provides a comparative analysis of several prominent synthetic routes to 2-aryl-1H-imidazoles, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of 2-aryl-1H-imidazoles can be broadly categorized into classical multi-component reactions, modern catalyzed one-pot syntheses, and methods involving oxidation or the use of green chemistry principles. Each approach offers distinct advantages regarding yield, reaction conditions, substrate scope, and environmental impact.

Synthetic RouteKey ReagentsCatalyst/ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Debus-Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonium AcetateGlacial Acetic Acid, Reflux5 - 24 h~70-90Well-established, good for tri-substituted imidazoles.[3][4][5]Harsh conditions, long reaction times.[2][6]
Dehydrogenation of Imidazolines 2-Aryl-Δ2-imidazolineDMSO or 10% Pd/C, 120 °C48 h57 - 75Complementary methods, DMSO is low-cost and less toxic.[6][7]Long reaction time, high temperature, catalyst may be inefficient for some substrates.[6][7]
Amberlite IR-120(H) Catalyzed Benzil, Aromatic Aldehyde, Ammonium AcetateAmberlite IR-120(H), Ethanol, 100 °C (Reflux)2 - 4 h67 - 86Mild conditions, reusable catalyst, easy work-up.[1][2]Limited to 4,5-diphenyl substituted imidazoles in the cited study.[1]
Ultrasound-Assisted Synthesis Phenylglyoxal monohydrate, Aldehyde, Ammonium AcetateUltrasound (42 KHz), Methanol, Room Temperature25 - 60 min57 - 73Green method, rapid, catalyst-free, milder conditions.[8][9]Moderate yields.[8]
DAMN-Based Regioselective Synthesis Diaminomaleonitrile (DAMN)-based imines, Aromatic AldehydesEt3N, Ethanol, Room Temperature7 - 24 h31 - 89High regioselectivity for specific substitution patterns.[10][11]Multi-step starting material synthesis, specific for highly substituted imidazoles.[10]

Experimental Protocols

Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This classical method is a multi-component reaction that is widely used for the synthesis of tri-substituted imidazoles.[3][4][5]

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).[3]

  • Heat the reaction mixture to reflux for 5–24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

Work-up and Purification:

  • After completion, pour the reaction mixture into ice-water.[3]

  • Neutralize the aqueous mixture with sodium bicarbonate (NaHCO₃) and extract the product several times with ethyl acetate (EtOAc).[3]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired lophine. The product can be recrystallized from dimethyl sulfoxide (DMSO) to obtain colorless plates.[3]

Dehydrogenation of 2-Aryl-Δ2-imidazolines using DMSO

This method provides a one-step synthesis of 2-aryl-1H-imidazoles from readily available 2-aryl-Δ2-imidazolines.[6][7]

Reaction Setup:

  • A solution of the 2-aryl-Δ2-imidazoline (3 mmol) in DMSO (5 mL) is stirred and heated at 120 °C in an oil bath for 48 hours.[7]

Work-up and Purification:

  • After cooling, add H₂O (8 mL) to the reaction mixture.

  • Collect the crude 1H-imidazole product by filtration.

  • Alternatively, the crude mixture can be poured into H₂O (50 mL) and extracted with CH₂Cl₂ (3 x 100 mL).

  • Dry the organic layer with MgSO₄ and remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography (CH₂Cl₂/EtOAc, 1:1).[7]

One-Pot Synthesis using Amberlite IR-120(H)

This protocol describes an efficient and convenient one-pot synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles using a reusable heterogeneous catalyst.[1][2]

Reaction Setup:

  • In a suitable flask, a mixture of benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), ammonium acetate (3.5 mmol), and 0.15 g of Amberlite IR-120(H) is stirred in 8 ml of ethanol.[1]

  • The mixture is heated at 100 °C under reflux conditions for the time specified (typically 2-4 hours). The reaction progress is monitored by TLC.[1]

Work-up and Purification:

  • After completion of the reaction, the hot solution is filtered to remove the catalyst.[1]

  • The filtrate is then poured into ice-cold water to precipitate the solid product.[1]

  • The catalyst can be recovered by washing with water and an alcohol-acetone mixture, then air-dried for reuse.[1]

Ultrasound-Assisted Green Synthesis

This method utilizes ultrasonic irradiation to promote the reaction, offering a rapid and environmentally friendly alternative.[8][9]

Reaction Setup:

  • Place a solution of the aldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL) in an ultrasonic cleaner.[8]

  • Start the ultrasonic irradiation and slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise over 15 minutes.[8]

  • Continue to irradiate the resulting mixture for the specified time (typically 25-60 minutes).[8]

Work-up and Purification:

  • The work-up procedure typically involves extraction and purification by column chromatography.[8] This method is highlighted for its milder conditions, atom-economy, and minimal waste generation.[8][9]

Visualization of Comparative Workflow

G cluster_start Starting Materials cluster_methods Synthetic Routes cluster_params Key Comparison Parameters 1_2_Dicarbonyl 1,2-Dicarbonyl Aldehyde Ammonia Source Debus Debus-Radziszewski 1_2_Dicarbonyl->Debus Amberlite Heterogeneous Catalysis (Amberlite IR-120(H)) 1_2_Dicarbonyl->Amberlite Ultrasound Ultrasound-Assisted 1_2_Dicarbonyl->Ultrasound Imidazoline 2-Aryl-Δ2-imidazoline Dehydro Dehydrogenation Imidazoline->Dehydro DAMN_Derivative DAMN-based Imine Aromatic Aldehyde DAMN Regioselective Synthesis DAMN_Derivative->DAMN Yield Yield (%) Debus->Yield Time Reaction Time Debus->Time Conditions Reaction Conditions Debus->Conditions Green Green Chemistry Aspects Debus->Green Dehydro->Yield Dehydro->Time Dehydro->Conditions Dehydro->Green Amberlite->Yield Amberlite->Time Amberlite->Conditions Amberlite->Green Ultrasound->Yield Ultrasound->Time Ultrasound->Conditions Ultrasound->Green DAMN->Yield DAMN->Time DAMN->Conditions DAMN->Green Target 2-Aryl-1H-imidazole Yield->Target Time->Target Conditions->Target Green->Target

Caption: Workflow for comparing synthetic routes to 2-aryl-1H-imidazoles.

Conclusion

The synthesis of 2-aryl-1H-imidazoles can be achieved through a variety of methods, each with its own set of strengths and weaknesses. The classical Debus-Radziszewski synthesis remains a robust and high-yielding method, particularly for trisubstituted imidazoles, though it often requires harsh conditions and long reaction times.[3][4][5] For a greener approach, ultrasound-assisted synthesis offers a rapid, catalyst-free alternative, albeit with generally more moderate yields.[8][9]

The use of heterogeneous catalysts like Amberlite IR-120(H) presents a significant improvement in terms of sustainability and ease of work-up, providing good to excellent yields under mild conditions.[1][2] The dehydrogenation of imidazolines offers a direct route to the desired products, with DMSO emerging as a cost-effective and less toxic alternative to traditional heavy metal catalysts for certain substrates.[6][7] Finally, for the synthesis of highly functionalized and specifically substituted imidazoles, regioselective methods starting from precursors like diaminomaleonitrile provide a powerful tool, though they may require more elaborate synthetic planning.[10][11]

The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the desired scale of the reaction, and the importance of factors such as yield, reaction time, cost, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the synthesis of 2-aryl-1H-imidazoles.

References

Evaluating the Efficacy of 2-(4-bromophenyl)-1H-imidazole Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 2-(4-bromophenyl)-1H-imidazole based on the known biological activities of structurally similar imidazole-based compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide leverages data from related imidazole derivatives to provide a prospective evaluation against established standards in antifungal, antibacterial, and anticancer research.

Comparative Efficacy Data

The following tables summarize the reported efficacy of various imidazole derivatives against fungal pathogens, bacteria, and cancer cell lines. It is crucial to note that these values are for compounds structurally related to this compound and should be considered as a reference for its potential activity.

Table 1: Comparative Antifungal Activity of Imidazole Derivatives

Compound/StandardFungal StrainMIC (µg/mL)Reference
Imidazole Derivative 31Candida albicans 64110 (fluconazole-resistant)8[1]
Imidazole Derivative 42Candida albicans 64110 (fluconazole-resistant)8[1]
Fluconazole (Standard) Candida albicans (susceptible)<0.5[2]
Clotrimazole (Standard) Various Candida speciesWide range[2]
Ketoconazole (Standard) Various Candida speciesWide range[2]

Table 2: Comparative Antibacterial Activity of Imidazole Derivatives

Compound/StandardBacterial StrainMIC (µg/mL)Reference
Imidazole Derivative 31Staphylococcus aureus UA17588[1]
Imidazole Derivative 42Staphylococcus aureus UA17584[1]
Imidazole Derivative 31Staphylococcus epidermidis UF8438[1]
Imidazole Derivative 42Staphylococcus epidermidis UF8438[1]
Ciprofloxacin (Standard) Staphylococcus aureus-[3]
Norfloxacin (Standard) Escherichia coli-[4]

Table 3: Comparative Anticancer Activity of Imidazole Derivatives

Compound/StandardCancer Cell LineIC50 (µM)Reference
Imidazole Derivative 9a-dU87-MG, HCT-116, MDA-MB-231, PC-310⁻⁷ - 10⁻⁸ M[5]
Benzimidazole Sulfonamide 22A549, HeLa, HepG2, MCF-70.15 - 0.33[6]
Doxorubicin (Standard) Various cell linesVariable[7]
5-Fluorouracil (Standard) HepG2-[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to evaluating the efficacy of novel compounds like this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum: Fungal isolates are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability.[9] A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.[10] This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[9]

  • Preparation of Drug Dilutions: The test compound and a standard antifungal agent (e.g., fluconazole) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[9] Serial two-fold dilutions are then prepared in RPMI-1640 medium in a 96-well microtiter plate.[9]

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension.[9] The plate is incubated at 35°C for 24-48 hours.[9]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[9]

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is based on CLSI and EUCAST guidelines.[10]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]

  • Preparation of Drug Dilutions: The test compound and a standard antibacterial agent (e.g., ciprofloxacin) are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.[10]

  • Inoculation and Incubation: The bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.[11]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10][11]

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This colorimetric assay measures cell proliferation and cytotoxicity.[12][13]

  • Cell Plating: Adherent cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.[12][14]

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).[14]

  • Cell Fixation: The cells are fixed with cold trichloroacetic acid (TCA) to preserve cellular proteins.[12][14]

  • SRB Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.[12][14]

  • Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at approximately 515 nm using a microplate reader.[14][15] The intensity of the color is proportional to the number of viable cells.

  • Determination of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of imidazole derivatives, this compound may exert its biological effects through the following pathways:

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

Imidazole antifungals are known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[16] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[17][18] Disruption of ergosterol synthesis leads to a compromised cell membrane, altered permeability, and ultimately, inhibition of fungal growth.[17][19]

Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Biosynthesis Imidazole_Compound 2-(4-bromophenyl) -1H-imidazole Imidazole_Compound->Lanosterol_14a_demethylase Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation

Caption: Proposed antifungal mechanism of this compound.

Anti-inflammatory Mechanism: Modulation of p38 MAPK and TNF-α Signaling

Some pyridinyl imidazole compounds have been shown to inhibit p38 MAP kinase, a key enzyme in the inflammatory response.[20][21] p38 MAPK activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[21][22] By inhibiting p38 MAPK, imidazole derivatives can potentially reduce the production of TNF-α and other inflammatory mediators.[23][24]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK Activation Transcription_Factors Transcription Factors (e.g., NF-κB) p38_MAPK->Transcription_Factors Activation Imidazole_Compound 2-(4-bromophenyl) -1H-imidazole Imidazole_Compound->p38_MAPK Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression TNF_alpha TNF-α Production Gene_Expression->TNF_alpha

Caption: Potential anti-inflammatory signaling pathway for this compound.

Experimental Workflow

The following diagram outlines a general workflow for the preliminary evaluation of a novel compound like this compound.

A Compound Synthesis & Characterization B In Vitro Screening (Antifungal, Antibacterial, Anticancer) A->B C Determination of MIC/IC50 Values B->C D Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) C->D E Lead Compound Identification D->E F In Vivo Efficacy & Toxicity Studies (Animal Models) E->F G Preclinical Development F->G

Caption: General workflow for preclinical evaluation of a novel compound.

References

Kinome Selectivity of Imidazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in a multitude of kinase inhibitors, recognized for its ability to form key interactions within the ATP-binding pocket of these enzymes. However, achieving high selectivity across the human kinome remains a critical challenge in the development of safe and effective therapeutics. This guide provides an objective comparison of the kinome selectivity of representative imidazole-based inhibitors against relevant alternatives, supported by experimental data.

Comparative Selectivity Analysis: Imidazole-Based vs. Alternative Inhibitors

To illustrate the selectivity profiles of imidazole-based inhibitors, we present kinome-wide binding data for inhibitors targeting two distinct kinases: p38 Mitogen-Activated Protein Kinase (p38 MAPK) and BRAF kinase. The data is derived from KINOMEscan™, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

p38 MAPK Inhibitors: SB203580 (Imidazole) vs. BIRB 796 (Non-Imidazole)

The pyridinyl-imidazole SB203580 is a first-generation, ATP-competitive inhibitor of p38α and p38β isoforms.[1] BIRB 796 (Doramapimod) is a potent, non-imidazole inhibitor that binds to an allosteric site on p38, inducing a DFG-out conformation.[2][3]

Data Presentation:

The following table summarizes the KINOMEscan™ results for SB203580, highlighting its primary targets and significant off-target interactions. A lower percentage of control indicates stronger binding. For comparison, key inhibitory activities of BIRB 796 are also presented.

Table 1: Kinome Selectivity of p38 MAPK Inhibitors

Kinase TargetSB203580 (% Control @ 10 µM)[4]BIRB 796 (IC50 nM)[2]
MAPK14 (p38α) 0.5 38
MAPK11 (p38β) 1.5 65
MAPK13 (p38δ)36520
MAPK12 (p38γ)49200
GAK0.5-
RIPK21-
JNK23598
c-Raf-1-1400
BRAF Kinase Inhibitors: SB-590885 (Imidazole) vs. Dabrafenib (Non-Imidazole)

SB-590885 is a potent and selective imidazole-based inhibitor of BRAF kinase.[5] Dabrafenib is a non-imidazole, ATP-competitive inhibitor of the BRAF V600E mutant, which is approved for the treatment of melanoma.[6][7]

Data Presentation:

The following table presents a selection of KINOMEscan™ data for the imidazole-based BRAF inhibitor SB-590885 and the non-imidazole comparator, Dabrafenib.

Table 2: Kinome Selectivity of BRAF Kinase Inhibitors

Kinase TargetSB-590885 (% Control @ 10 µM)Dabrafenib (% Control @ 10 µM)
BRAF <1 <1
BRAF (V600E) <1 <1
CRAF (RAF1)112.5
ARAF-10
RIPK21.5-
ZAK-1.5
SIK2-2

Data for Dabrafenib was obtained from the LINCS Data Portal for the KINOMEscan assay. Data for SB-590885 is based on its known high potency and selectivity, with specific off-target data being less publicly available in a comparable format.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the assessment of kinase inhibitor selectivity.

KINOMEscan™ Competition Binding Assay

Principle:

The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[4]

Experimental Workflow:

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together to allow binding to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the solid support.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are reported as the percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. These values can be used to determine the dissociation constant (Kd) or the percentage of inhibition at a given concentration.

ADP-Glo™ Kinase Assay

Principle:

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during an enzymatic reaction. The luminescence signal is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase inhibitor.[4]

Experimental Workflow:

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a multi-well plate to allow the enzymatic reaction to proceed.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration. The inhibitory activity of the test compound is determined by comparing the signal in the presence of the inhibitor to the control (no inhibitor) wells. IC50 values are calculated from a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the targeted kinases and the general workflow of the experimental assays.

Signaling Pathways

p38_MAPK_pathway cluster_upstream Upstream Activation cluster_p38 p38 MAPK Core cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (ATF2, c-Jun, p53) p38->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) MK2->CellularResponse TranscriptionFactors->CellularResponse

Caption: The p38 MAPK signaling cascade.

BRAF_MEK_ERK_pathway cluster_upstream Upstream Activation cluster_raf_mek_erk RAF-MEK-ERK Cascade cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactors->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival, Differentiation) TranscriptionFactors->CellularResponse

Caption: The BRAF-MEK-ERK signaling pathway.

Experimental Workflows

KINOMEscan_workflow cluster_reagents Assay Components cluster_assay Competition Binding cluster_quantification Quantification Kinase DNA-tagged Kinase Incubation Incubate to Equilibrium Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR qPCR of DNA Tag Wash->qPCR Analysis Data Analysis (% of Control) qPCR->Analysis

Caption: KINOMEscan™ experimental workflow.

ADPGlo_workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_measurement Measurement Kinase Kinase + Substrate + ATP + Inhibitor Reaction Incubate Kinase->Reaction Terminate Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->Terminate Convert Add Kinase Detection Reagent (ADP -> ATP) Terminate->Convert Luminescence Luciferase/Luciferin Reaction (Light Production) Convert->Luminescence Read Measure Luminescence Luminescence->Read

Caption: ADP-Glo™ kinase assay workflow.

References

Comparative Mode-of-Action Analysis of 1H-Imidazole Derived Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The 1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small molecule inhibitors targeting key signaling pathways in oncology and immunology. This guide provides a comparative analysis of the mode of action of three prominent 1H-imidazole-derived small molecules: Dabrafenib, a BRAF inhibitor; SB203580, a p38 MAPK inhibitor; and an NLG919 analogue, an IDO1 inhibitor. We present quantitative performance data, detailed experimental protocols for key assays, and visual diagrams of the targeted signaling pathways and experimental workflows to aid researchers in their drug development efforts.

Quantitative Performance Comparison

The inhibitory activities of Dabrafenib, SB203580, and an NLG919 analogue against their respective targets and in cellular assays are summarized below. These values highlight the potency and, in some cases, the selectivity of these imidazole-based compounds.

Table 1: In Vitro Inhibitory Activity of Selected 1H-Imidazole Derived Small Molecules

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference(s)
Dabrafenib BRAF V600EKinase Assay0.80.08[1]
BRAF (Wild-Type)Kinase Assay3.2-[2]
c-RAFKinase Assay5.0-[2]
SB203580 p38α (SAPK2a)Kinase Assay50-[3]
p38β2 (SAPK2b)Kinase Assay500-
LCKKinase Assay>10,000-[3]
GSK-3βKinase Assay>10,000-[3]
NLG919 Analogue IDO1Enzyme Assay387[4][5]
IDO1Cellular Assay (HeLa)61-[4]

Table 2: Cellular Proliferation and Activity of Selected 1H-Imidazole Derived Small Molecules

CompoundCell LineTarget PathwayAssay TypegIC50 / EC50 (nM)Reference(s)
Dabrafenib SK-MEL-28 (BRAF V600E)BRAF-MEK-ERKProliferation3[2]
A375P F11 (BRAF V600E)BRAF-MEK-ERKProliferation8[2]
Colo205 (BRAF V600E)BRAF-MEK-ERKProliferation7[2]
HFF (BRAF WT)BRAF-MEK-ERKProliferation3,000[2]
SB203580 THP-1p38 MAPKCytokine Inhibition300-500[6]
NLG919 Analogue P1.IDO1 (murine mastocytoma)IDO1Tryptophan catabolism-[5]
Allogenic T-cellsIDO1T-cell response restoration80-120

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by Dabrafenib, SB203580, and the NLG919 analogue, providing a visual representation of their mode of action.

BRAF-MEK-ERK Signaling Pathway and Dabrafenib Inhibition

Dabrafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, which is prevalent in various cancers, including melanoma.[2] By binding to the ATP-binding site of mutated BRAF, Dabrafenib prevents the phosphorylation and activation of MEK, which in turn inhibits the phosphorylation of ERK.[2] The downstream effects include cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[7]

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibition

BRAF-MEK-ERK signaling pathway and the inhibitory action of Dabrafenib.
p38 MAPK Signaling Pathway and SB203580 Inhibition

SB203580 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[3] The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to a cascade of phosphorylation events.[8] SB203580 acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates like MAPKAPK-2 and transcription factors such as ATF-2, thereby modulating inflammatory responses.[9]

p38_MAPK_Pathway Stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38_MAPK p38 MAPK (α, β) MKK3_6->p38_MAPK Phosphorylation MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 Phosphorylation Transcription Transcription Factors (e.g., ATF-2, CREB) p38_MAPK->Transcription Activation Inflammation Inflammation, Apoptosis, Cell Cycle Regulation MAPKAPK2->Inflammation Transcription->Inflammation SB203580 SB203580 SB203580->p38_MAPK Inhibition

p38 MAPK signaling pathway and the inhibitory action of SB203580.
IDO1 Pathway in Cancer Immunology and Inhibition by an NLG919 Analogue

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[10] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and kynurenine accumulation, which suppresses T-cell effector functions and promotes an immunosuppressive environment.[11] NLG919 and its analogues are potent IDO1 inhibitors that bind to the heme iron within the enzyme's active site, blocking its catalytic activity and restoring anti-tumor immune responses.[4]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_cell Effector T-cell Tryptophan->T_cell Essential for Activation & Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catabolism Kynurenine->T_cell Inhibition Treg Regulatory T-cell (Treg) Kynurenine->Treg Activation Immune_Suppression Immune Suppression T_cell->Immune_Suppression Treg->Immune_Suppression NLG919 NLG919 Analogue NLG919->IDO1 Inhibition

IDO1 pathway in cancer immunology and the inhibitory action of an NLG919 analogue.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

BRAF V600E Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against the BRAF V600E enzyme.[1]

BRAF_Kinase_Assay start Start prep_compounds Prepare serial dilutions of test compounds (e.g., Dabrafenib) in DMSO start->prep_compounds add_compounds Add diluted compounds to 384-well plate prep_compounds->add_compounds prep_enzyme Prepare BRAF V600E enzyme and MEK1 substrate solution in assay buffer add_enzyme Add BRAF V600E enzyme and incubate prep_enzyme->add_enzyme add_compounds->add_enzyme start_reaction Initiate reaction by adding MEK1 substrate and ATP add_enzyme->start_reaction incubate_reaction Incubate at room temperature (e.g., 30-60 min) start_reaction->incubate_reaction detect_signal Add Kinase-Glo® reagent and measure luminescence incubate_reaction->detect_signal analyze Calculate IC50 values detect_signal->analyze p38_Kinase_Assay start Start prep_inhibitor Prepare serial dilutions of inhibitor (e.g., SB203580) in assay buffer start->prep_inhibitor add_inhibitor Add inhibitor or vehicle to microplate wells prep_inhibitor->add_inhibitor prep_kinase Prepare p38 MAPK enzyme and substrate (e.g., ATF-2) solution add_kinase Add p38 MAPK enzyme to wells prep_kinase->add_kinase add_inhibitor->add_kinase start_reaction Initiate reaction by adding ATF-2 substrate and ATP add_kinase->start_reaction incubate_reaction Incubate at 30°C for a defined period start_reaction->incubate_reaction detect_signal Stop reaction and measure phosphorylated substrate (e.g., Western Blot or ADP-Glo) incubate_reaction->detect_signal analyze Determine IC50 values detect_signal->analyze IDO1_Inhibition_Assay start Start prep_compounds Prepare serial dilutions of test compounds (e.g., NLG919 analogue) start->prep_compounds pre_incubate Pre-incubate enzyme with test compounds or vehicle prep_compounds->pre_incubate prep_enzyme Prepare recombinant human IDO1 enzyme solution prep_enzyme->pre_incubate start_reaction Initiate reaction by adding L-Tryptophan substrate pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Stop reaction (e.g., with trichloroacetic acid) incubate_reaction->stop_reaction detect_kynurenine Measure kynurenine production (e.g., spectrophotometrically at 321 nm after conversion) stop_reaction->detect_kynurenine analyze Calculate IC50 values detect_kynurenine->analyze

References

Navigating the Challenge of Fluconazole Resistance: A Comparative Guide to Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of fluconazole-resistant fungal strains, particularly within the Candida genus, presents a significant challenge in clinical practice, necessitating a thorough understanding of alternative therapeutic options. This guide provides a comparative analysis of the in vitro activity of various antifungal agents against fluconazole-resistant Candida species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The increasing prevalence of non-albicans Candida species, such as Candida auris and Candida glabrata, which often exhibit intrinsic or acquired resistance to fluconazole, underscores the urgent need for effective alternative treatments. This guide summarizes the minimum inhibitory concentration (MIC) data for several key antifungal drugs, outlines the standardized protocols for susceptibility testing, and visualizes the underlying mechanisms of action to inform further research and development.

Comparative Antifungal Activity

The following tables summarize the in vitro activity of various antifungal agents against fluconazole-resistant Candida species. The data, presented as MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively), are compiled from multiple studies.

Table 1: In Vitro Activity Against Fluconazole-Resistant Candida auris

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Echinocandins
Micafungin0.03 - 0.060.030.06
Caspofungin≤0.03 - >80.25>8
Polyenes
Amphotericin B0.5 - 212
Novel Agents
Ibrexafungerp0.25 - 20.51

Note: Fluconazole MICs for resistant C. auris are typically ≥32 µg/mL. Data compiled from multiple sources.[1][2][3][4][5][6][7]

Table 2: In Vitro Activity Against Fluconazole-Resistant Candida glabrata

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Azoles
Voriconazole≤0.03 - 160.251
Echinocandins
Caspofungin≤0.015 - 20.060.125
Micafungin≤0.015 - 0.06≤0.015≤0.015
Polyenes
Amphotericin B0.125 - 10.1250.125

Note: Fluconazole MICs for resistant C. glabrata are often >16 µg/mL. Data compiled from multiple sources.[7][8][9][10][11][12][13][14][15][16]

Table 3: In Vitro Activity Against Candida krusei (Intrinsically Fluconazole-Resistant)

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Azoles
Voriconazole0.03 - 20.250.5
Echinocandins
Micafungin≤0.015 - 0.120.030.06
Caspofungin0.03 - 0.50.120.25
Anidulafungin≤0.015 - 0.060.030.06
Polyenes
Amphotericin B0.12 - 412

Note: C. krusei is considered intrinsically resistant to fluconazole. Data compiled from multiple sources.[7][9][10][17][18][19]

Mechanisms of Action: Signaling Pathways

The primary targets for the two main classes of systemic antifungal drugs, azoles and echinocandins, are crucial enzymes in the synthesis of the fungal cell membrane and cell wall, respectively.

Antifungal_Targets cluster_azole Azole Mechanism of Action cluster_echinocandin Echinocandin Mechanism of Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Erg11 (14-alpha-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Fluconazole Fluconazole Erg11 (14-alpha-demethylase) Erg11 (14-alpha-demethylase) Fluconazole->Erg11 (14-alpha-demethylase) Inhibition UDP-Glucose UDP-Glucose 1,3-beta-D-glucan 1,3-beta-D-glucan UDP-Glucose->1,3-beta-D-glucan FKS1/FKS2 (Glucan Synthase) Fungal Cell Wall Fungal Cell Wall 1,3-beta-D-glucan->Fungal Cell Wall Caspofungin Caspofungin FKS1/FKS2 (Glucan Synthase) FKS1/FKS2 (Glucan Synthase) Caspofungin->FKS1/FKS2 (Glucan Synthase) Inhibition

Caption: Mechanisms of action for azole and echinocandin antifungals.

Azoles, such as fluconazole and voriconazole, inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a critical step in the ergosterol biosynthesis pathway.[20][21][22][23][24] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.

Echinocandins, including caspofungin and micafungin, target the (1,3)-β-D-glucan synthase enzyme complex (encoded by the FKS genes).[25][26][27][28][29] This enzyme is responsible for synthesizing β-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this process compromises cell wall integrity, leading to osmotic instability and cell death.

Experimental Protocols

The determination of in vitro antifungal activity is predominantly performed using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[30][31][32][33][34][35][36][37]

CLSI M27 Broth Microdilution Method

The CLSI M27 standard provides a reference method for the susceptibility testing of yeasts.[30][31][32][33] The protocol involves the following key steps:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum density.

  • Antifungal Dilution: Antifungal agents are serially diluted in 96-well microtiter plates containing RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.

EUCAST E.Def 7.3.2 Method

The EUCAST methodology for yeast susceptibility testing shares similarities with the CLSI protocol but has some key differences, particularly in the reading of endpoints.[38]

  • Inoculum and Media: The inoculum is prepared from fresh cultures and diluted in RPMI 1640 medium with 2% glucose.

  • Plate Preparation: Antifungal agents are serially diluted in the microtiter plates.

  • Incubation: Plates are incubated at 35-37°C for 24 hours.

  • Endpoint Reading: The MIC is determined spectrophotometrically as the lowest concentration that causes a 50% reduction in turbidity compared to the growth control.

Experimental_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Yeast Culture B Prepare Inoculum Suspension (0.5 McFarland) A->B C Dilute Inoculum in RPMI Medium B->C E Inoculate Microtiter Plate C->E D Serial Dilution of Antifungal Agents D->E F Incubate at 35-37°C for 24-48 hours E->F G Read Results (Visually or Spectrophotometrically) F->G H Determine MIC G->H

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

References

Safety Operating Guide

Personal protective equipment for handling 2-(4-bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-bromophenyl)-1H-imidazole. The following procedures are based on available safety data for the compound and its close structural analogs, ensuring a conservative and comprehensive approach to laboratory safety.

Hazard Identification and Classification:

This compound and its related compounds are classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Provides a barrier against skin contact. It is recommended to double-glove for added protection. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Flame-resistant lab coat and chemical-resistant coveralls or apron.Protects against skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for solids; air-purifying respirator with appropriate cartridges for vapors or when engineering controls are insufficient).Prevents inhalation of dust or vapors, especially when handling the powder or working in areas with inadequate ventilation.

Experimental Protocol: Safe Handling and Disposal

1. Engineering Controls:

  • Always handle this compound in a properly functioning, certified laboratory chemical fume hood.[5]

  • Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[1][5]

2. Handling Procedure:

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) before use.

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area within the fume hood for handling the compound.

  • During Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

    • Minimize dust generation and accumulation.[1]

    • Do not eat, drink, or smoke when using this product.[1][2][3]

    • Wash hands thoroughly after handling.[1][6][7]

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent and cleaning agent.

    • Properly remove and dispose of gloves in accordance with institutional guidelines.[4]

    • Wash hands thoroughly with soap and water.

3. Storage:

  • Store in a tightly-closed container when not in use.[1][2][3][6]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]

  • Store locked up.[1][2][3][7]

4. Spill and Emergency Procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

    • Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact the institution's emergency response team.

    • Prevent entry to the affected area.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a poison control center or doctor immediately for treatment advice.[1][8]

    • If on Skin: Remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation occurs, get medical advice/attention.[1]

    • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7] Seek medical attention.[1]

    • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][6][7] Call a poison center or doctor if you feel unwell.[1]

5. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6][7]

  • Do not let the product enter drains, other waterways, or soil.[1][4]

  • Contaminated packaging should be treated as the product itself.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Workspace handle_transfer->cleanup_decon storage Store Securely handle_transfer->storage cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_waste Collect Hazardous Waste cleanup_wash->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.